CybLuc
Beschreibung
Eigenschaften
CAS-Nummer |
1649470-26-7 |
|---|---|
Molekularformel |
C15H15N3O2S2 |
Molekulargewicht |
333.42 |
IUPAC-Name |
(S)-2-(6-(Cyclobutylamino)benzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H15N3O2S2/c19-15(20)11-7-21-13(18-11)14-17-10-5-4-9(6-12(10)22-14)16-8-2-1-3-8/h4-6,8,11,16H,1-3,7H2,(H,19,20)/t11-/m1/s1 |
InChI-Schlüssel |
DRLXXHYUKOJAOR-LLVKDONJSA-N |
SMILES |
O=C([C@@H]1N=C(C2=NC3=CC=C(NC4CCC4)C=C3S2)SC1)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CybLuc; Cyb Luc; Cyb-Luc; N-Cyclobutylaminoluciferin; NCyclobutylaminoluciferin; N Cyclobutylaminoluciferin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
CybLuc Substrate: A Technical Guide for Advanced Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CybLuc, or N-cyclobutylaminoluciferin, is a synthetic aminoluciferin derivative engineered to enhance the capabilities of firefly luciferase-based bioluminescence imaging (BLI).[1][2][3] Its unique chemical properties offer significant advantages over traditional substrates like D-luciferin, particularly for in vivo studies requiring deep tissue penetration and long-term signal stability. This guide provides a comprehensive technical overview of the this compound substrate, including its mechanism of action, quantitative characteristics, and detailed experimental protocols.
Core Properties and Mechanism of Action
This compound is a lipophilic analogue of aminoluciferin, a modification that significantly improves its bioavailability and tissue distribution.[1][4][5] The introduction of a cyclobutyl group enhances its ability to cross cellular membranes, including the blood-brain barrier, making it an exceptional tool for neurological and other deep-tissue imaging applications.[1][4][6][7]
The fundamental mechanism of light emission by this compound follows the canonical firefly bioluminescence pathway. In the presence of ATP and Mg2+, firefly luciferase (Fluc) catalyzes the adenylation of this compound. Subsequently, the adenylated this compound is oxidized by molecular oxygen, leading to the formation of an excited-state oxyluciferin analogue that emits light upon relaxation.[7] Structural studies have shown that oxidized this compound occupies the same binding pocket within the luciferase enzyme as oxidized D-luciferin.[1][2][4]
The key distinction of this compound lies in the properties of the emitted light. The structural modifications result in a significant red-shift in the emission spectrum compared to D-luciferin.[4][6] This longer wavelength light is less susceptible to absorption and scattering by biological tissues, leading to improved signal-to-noise ratios in deep-tissue imaging.[8]
Quantitative Data Summary
The enhanced performance of this compound has been quantified across several key parameters, demonstrating its superiority for sensitive in vivo imaging.
| Property | D-luciferin (dLuc) | Aminoluciferin (aLuc) | This compound | Reference(s) |
| Maximum Emission Wavelength | ~560 nm | ~591 nm | ~603 nm | [4] |
| In Vivo Signal Intensity | Baseline | - | Up to 20-fold higher than dLuc and aLuc at 0.01% of the standard dLuc dose | [1] |
| In Vivo Signal Duration | Fades within ~5-15 minutes | - | Stable for over 30 minutes, detectable for up to 12 hours | [4][5][6] |
| Blood-Brain Barrier Penetration | Limited | - | Enhanced | [6][7] |
| Effective In Vivo Concentration | Standard dose (e.g., 150 mg/kg) | - | As low as 10 µM (0.1 mL) | [1][2][4] |
| Circulatory Half-Life | - | Shorter | Longer than aLuc | [6] |
| Molecular Weight | - | - | 333.42 g/mol | [6] |
| Chemical Formula | - | - | C15H15N3O2S2 | [6] |
Experimental Protocols
In Vitro Bioluminescence Assay
This protocol is designed for measuring luciferase activity in cell lysates or with purified enzyme.
-
Reagent Preparation :
-
Prepare a 4 mM (200X) stock solution of this compound by dissolving 1.3 mg/mL in ultrapure water. Mix gently until fully dissolved.[6]
-
Prepare a working solution by diluting the 200X stock solution 1:200 in pre-warmed cell culture medium or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1 mM ZnCl2) to a final concentration of 20 µM.[1][4][6]
-
Prepare a luciferase reaction buffer containing 20 µg/mL firefly luciferase and 2 mM ATP in the same Tris-HCl buffer.[1]
-
-
Assay Procedure :
-
In a 96-well opaque plate, add 50 µL of the luciferase reaction buffer to each well.[6]
-
To initiate the reaction, add 50 µL of the this compound working solution at various concentrations (e.g., 0.01–1 µM) to the wells.[1][4]
-
Immediately measure the bioluminescence using a luminometer with an acquisition time of 0.5 to 20 seconds.[1][6] For kinetic studies, repeated measurements should be taken.
-
In Vivo Bioluminescence Imaging
This protocol outlines the general procedure for using this compound for imaging luciferase-expressing cells in animal models.
-
Animal and Reagent Preparation :
-
Anesthetize the animal model (e.g., mouse) bearing luciferase-expressing cells.
-
Prepare a fresh 10 mM this compound solution by dissolving 3.3 mg of this compound in 1 mL of sterile DPBS (without Magnesium and Calcium) or normal saline. Ensure complete dissolution and filter-sterilize through a 0.2 µm filter.[6]
-
-
Substrate Administration :
-
Inject the this compound solution intraperitoneally (i.p.) at a dose of 10 µL per gram of body weight. For a 10g mouse, this corresponds to a 100 µL injection.[6]
-
-
Imaging :
-
Bioluminescence images can be acquired approximately 10 minutes post-injection.[6] However, for optimal signal, it is recommended to perform kinetic studies for each specific animal model to determine the peak signal time.
-
Use an imaging system equipped with a cooled CCD camera. Acquisition times may vary (e.g., 1 second to several minutes) depending on the signal intensity.[6]
-
Visualizations
Signaling Pathway of this compound Bioluminescence
Caption: The enzymatic reaction pathway of this compound with firefly luciferase to produce light.
General Experimental Workflow for In Vivo Imaging
Caption: A stepwise workflow for conducting in vivo bioluminescence imaging using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. interchim.fr [interchim.fr]
- 7. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1649470-26-7 | C-8790 | Biosynth [biosynth.com]
CybLuc: A Technical Guide to its Chemical Properties, Structure, and Application in Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CybLuc, or N-cyclobutylaminoluciferin, is a synthetic derivative of aminoluciferin designed to enhance in vivo bioluminescence imaging (BLI). Its development has addressed several limitations of native D-luciferin, offering researchers a more sensitive and robust tool for deep-tissue imaging. This technical guide provides an in-depth overview of this compound's chemical properties, structure, and the experimental protocols for its use.
Chemical Properties and Structure
This compound is characterized by the substitution of a cyclobutylamino group at the 6' position of the luciferin core. This modification significantly alters its physicochemical properties compared to D-luciferin.
Chemical Structure:
-
IUPAC Name: (S)-2-(6-(Cyclobutylamino)benzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
-
CAS Number: 1649470-26-7[1]
-
Chemical Formula: C15H15N3O2S2[1]
The key structural feature of this compound is the presence of the lipophilic N-cyclobutyl group. This moiety increases the molecule's overall lipophilicity, which is a critical factor in its improved biological performance.
Quantitative Data Summary
The enhanced properties of this compound translate into superior performance in bioluminescence assays. Below is a summary of its key quantitative parameters.
| Property | Value/Description | Reference |
| Maximum Emission Wavelength (λmax) | 603 nm | [3] |
| Solubility | 10 mM in DPBS | [3] |
| Storage Temperature | -20°C | [3] |
| In Vivo Signal Duration | Stable for 1 hour, detectable for up to 12 hours | [3] |
| Relative Bioluminescence Signal (in vivo) | 20-fold higher than D-luciferin at the same concentration | [4] |
| Michaelis Constant (Km) | While a specific Km value for this compound is not readily available in the reviewed literature, its higher affinity for luciferase compared to D-luciferin is noted. | |
| In Vivo Half-life | Superior to amino luciferin (aLuc), allowing for longer circulation time. A precise numerical value is not consistently reported. | [3] |
Mechanism of Action and Signaling Pathway
The fundamental mechanism of light emission for this compound is analogous to that of D-luciferin, involving an ATP-dependent oxidation catalyzed by firefly luciferase. The increased lipophilicity of this compound facilitates its passage across cell membranes and the blood-brain barrier, leading to higher effective concentrations at the site of luciferase expression.[3]
Figure 1: this compound Bioluminescence Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following are generalized protocols for in vitro and in vivo assays, based on established practices.
In Vitro Bioluminescent Assays
This protocol is suitable for cell culture-based assays.
-
Reagent Preparation:
-
Prepare a 4 mM (200X) stock solution of this compound by dissolving 1.3 mg of this compound in 1 mL of ultrapure water.[3] Mix gently until fully dissolved. This stock solution can be stored at -20°C for long-term use.
-
Prepare a working solution by diluting the 200X stock solution 1:200 in pre-warmed cell culture medium to a final concentration of 20 µM.[3]
-
-
Cell Plating:
-
Plate cells expressing firefly luciferase in a suitable multi-well plate and culture until they reach the desired confluency.
-
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add a sufficient volume of the this compound working solution to each well to cover the cells (e.g., 50 µL for a 96-well plate).[3]
-
Incubate the plate at 37°C for 10 minutes to allow for substrate uptake and reaction.
-
Measure the bioluminescence using a luminometer or an imaging system.
-
In Vivo Bioluminescent Assays
This protocol is designed for use in animal models.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving 3.3 mg of this compound in 1 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.
-
Ensure the solution is sterile by passing it through a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Anesthetize the animal model (e.g., mouse) that has been previously engineered to express firefly luciferase in the target tissue or cells.
-
-
Substrate Administration:
-
Administer the this compound solution to the animal. The typical route of administration is intraperitoneal (i.p.) injection.
-
A common dosage is 150 mg/kg body weight, though as little as 0.01% of the typical D-luciferin dosage can be sufficient with this compound.[3]
-
-
Imaging:
-
Place the anesthetized animal in a light-tight imaging chamber of a bioluminescence imaging system.
-
Acquire images at various time points post-injection to determine the peak signal. For this compound, detectable signals can be observed for an extended period.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo bioluminescence imaging experiment using this compound.
Figure 2: In Vivo Bioluminescence Imaging Workflow.
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its enhanced chemical properties, particularly its increased lipophilicity, lead to a red-shifted emission, prolonged signal duration, and improved tissue penetration. These features make this compound an invaluable tool for researchers in various fields, including oncology, neuroscience, and infectious disease, enabling more sensitive and longitudinal studies in deep-tissue contexts. The provided protocols and workflows serve as a guide for the effective implementation of this compound in experimental designs.
References
N-cyclobutylaminoluciferin (cybLuc): A Technical Guide to its Mechanism of Action and Application in Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclobutylaminoluciferin, commonly referred to as cybLuc, is a synthetic aminoluciferin derivative that has emerged as a powerful tool in bioluminescence imaging.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, presents key quantitative data on its performance, details experimental protocols for its use, and offers visualizations of the underlying biochemical processes and experimental workflows. As a substrate for firefly luciferase, this compound offers significant advantages over the native D-luciferin, including enhanced light emission, red-shifted spectra for improved tissue penetration, and superior sensitivity for in vivo imaging.[1][2][3]
Core Mechanism of Action
The fundamental mechanism of action for N-cyclobutylaminoluciferin is analogous to that of the natural substrate, D-luciferin, involving an ATP-dependent oxidation reaction catalyzed by firefly luciferase. The introduction of a lipophilic N-cycloalkylated substitution in this compound enhances its properties as a substrate for firefly luciferase (Fluc), leading to more robust bioluminescent signals.[1][2][3]
The reaction proceeds in two main steps:
-
Adenylation: In the presence of ATP and magnesium ions (Mg2+), the carboxyl group of this compound is adenylated by firefly luciferase to form a luciferyl-AMP intermediate and pyrophosphate (PPi).
-
Oxidative Decarboxylation: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to a cyclization reaction that forms a transient, high-energy peroxide intermediate. This intermediate subsequently undergoes decarboxylation to yield an excited-state oxyluciferin derivative. As the excited molecule relaxes to its ground state, it releases energy in the form of a photon of light.
Cocrystal structure data of firefly luciferase with oxidized this compound has shown that the oxidized product fits into the same binding pocket as oxyluciferin derived from the native D-luciferin.[1][2][4] The key distinction of this compound lies in the electronic and steric properties conferred by the cyclobutylamino group. This modification results in a red-shift of the emitted light and an increased quantum yield, contributing to its superior performance in deep-tissue imaging.[1]
Signaling Pathway Diagram
Caption: The enzymatic reaction of N-cyclobutylaminoluciferin with firefly luciferase.
Data Presentation
The enhanced performance of N-cyclobutylaminoluciferin (this compound) compared to D-luciferin and its parent aminoluciferin (aLuc) has been demonstrated across various experimental settings.
| Parameter | N-cyclobutylaminoluciferin (this compound) | D-luciferin (dLuc) | Aminoluciferin (aLuc) | Reference |
| In Vivo Bioluminescence (Mouse Xenograft) | ~20-fold higher signal than dLuc and aLuc at equivalent doses | Baseline | Baseline | [1] |
| In Vivo Administration Dose (Mouse Imaging) | 10 µM (0.1 mL) | 100 mM (0.1 mL) - Standard Dose | Not specified | [1][2] |
| In Vivo Signal Duration | Detectable bioluminescence for up to 13 hours | Signal begins to drop after 5 minutes | Not specified | [1][5] |
| Brain Tissue Accessibility (Mouse Model) | 7-fold brighter bioluminescence in the brain compared to dLuc at maximum doses | Lower accessibility | Not specified | [5] |
Experimental Protocols
Synthesis of N-cyclobutylaminoluciferin (this compound)
The synthesis of this compound can be achieved through a two-step process:
-
Reductive Amination: 6-aminobenzo[d]thiazole-2-carbonitrile is reacted with cyclobutanone and sodium cyanoborohydride in the presence of acetic acid. This one-pot reaction yields the monocycloalkyl intermediate.
-
Cross-Coupling Reaction: The resulting intermediate is then subjected to a cross-coupling reaction with D-cysteine hydrochloride under a nitrogen atmosphere and in the absence of light to yield N-cyclobutylaminoluciferin.[1]
In Vitro Bioluminescence Assay
This protocol is designed for measuring the bioluminescent signal from this compound in a controlled in vitro environment.
Materials:
-
N-cyclobutylaminoluciferin (this compound) stock solution
-
Firefly luciferase enzyme (e.g., 20 µg/mL)
-
ATP solution (e.g., 2 mM)
-
Tris-HCl buffer (pH 7.5-8.0)
-
96-well opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound substrate in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.01–1 µM).
-
In a 96-well opaque plate, add 50 µL of the this compound dilutions to each well.
-
Prepare a luciferase reaction solution by mixing the firefly luciferase enzyme and ATP in Tris-HCl buffer.
-
Initiate the reaction by adding 50 µL of the luciferase reaction solution to each well containing the this compound substrate.
-
Immediately measure the bioluminescent signal using a luminometer with an acquisition time of approximately 0.5 seconds.[1]
Cell-Based Bioluminescence Imaging
This protocol outlines the steps for imaging luciferase-expressing cells using this compound.
Materials:
-
Luciferase-expressing cells (e.g., ES-2-Fluc)
-
N-cyclobutylaminoluciferin (this compound) solution (e.g., 20 µM in normal saline)
-
Black 96-well plates with clear bottoms
-
Cooled CCD camera-based imaging system
Procedure:
-
Seed the luciferase-expressing cells into the wells of a black, clear-bottom 96-well plate at various densities (e.g., 1,250 to 40,000 cells per well).
-
Allow the cells to adhere and grow until they reach approximately 95% confluency.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the this compound solution to each well.
-
Immediately measure the bioluminescence using a cooled CCD camera with an acquisition time of 1 second.[1]
In Vivo Bioluminescence Imaging
This protocol describes the procedure for non-invasive imaging of luciferase activity in a mouse model.
Materials:
-
Mouse model with luciferase-expressing cells (e.g., tumor xenograft)
-
N-cyclobutylaminoluciferin (this compound) solution for injection (e.g., 10 µM in 0.1 mL)
-
In vivo imaging system (IVIS) or similar device
Procedure:
-
Anesthetize the mouse according to approved animal care and use protocols.
-
Administer the this compound solution via intraperitoneal injection.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images at various time points post-injection to determine the peak signal and monitor the signal kinetics.[1][3]
Experimental Workflow Diagram
Caption: A typical workflow for in vivo bioluminescence imaging using this compound.
Conclusion
N-cyclobutylaminoluciferin represents a significant advancement in the field of bioluminescence imaging. Its enhanced photophysical properties, including red-shifted emission and increased photon flux, translate to superior sensitivity and performance, particularly for deep-tissue in vivo applications.[1][3] The detailed mechanism, quantitative advantages, and established protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies, thereby expanding the capabilities of bioluminescence technology.
References
- 1. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Understanding the CybLuc Bioluminescence Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the CybLuc bioluminescence spectrum, offering a comprehensive resource for professionals in research, science, and drug development. This compound, a derivative of aminoluciferin, presents significant advantages for in vivo imaging due to its red-shifted emission and enhanced signal intensity.
Quantitative Spectral Data
The following table summarizes the key spectral properties of this compound in comparison to other commonly used luciferin substrates. This data is essential for designing experiments that require spectral unmixing or for selecting the optimal substrate for deep-tissue imaging.
| Substrate | Emission Peak (nm) | Key Advantages |
| d-luciferin (dLuc) | 560 | Standard, widely used substrate |
| aminoluciferin (aLuc) | 591 | Red-shifted compared to dLuc |
| This compound | 603 | Significant red-shift, improved tissue penetration, 20-fold higher signal than dLuc in vivo [1][2] |
| cypLuc | 603 | Similar red-shift to this compound |
| cyhLuc | 607 | Slight further red-shift |
Bioluminescent Reaction Signaling Pathway
The bioluminescent signal from this compound is the result of an enzymatic reaction with firefly luciferase (FLuc). This process is not a signaling pathway in the traditional sense of a cellular cascade but rather a direct substrate-enzyme interaction leading to photon emission. The key components required for this reaction are Firefly luciferase, this compound (or other luciferin substrate), ATP, Magnesium ions (Mg2+), and molecular Oxygen (O2)[1].
References
Unveiling the Potential of CybLuc: A Technical Guide for Advanced Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significant advantages of CybLuc, a novel aminoluciferin derivative, in preclinical research and drug development. This compound addresses key limitations of traditional bioluminescence imaging (BLI) by offering enhanced sensitivity, deeper tissue penetration, and prolonged signal duration. These attributes make it an invaluable tool for a wide range of applications, including oncology research, neurology studies, and monitoring gene expression and protein-protein interactions.
Core Advantages of this compound
This compound, or N-cyclobutylaminoluciferin, is an effective substrate for native firefly luciferase (Fluc) that generates significantly elevated bioluminescent signals in vitro, in cells, and, most notably, in vivo.[1][2][3][4] Its unique chemical structure, featuring a lipophilic N-cycloalkylated substitution, underpins its superior performance compared to the standard D-luciferin (dLuc) and aminoluciferin (aLuc).[1][3][4]
The primary benefits of employing this compound in research include:
-
Enhanced Signal Intensity : In animal studies, this compound can produce a bioluminescence signal that is 20-fold higher than that of dLuc or aLuc, even at a concentration that is 0.01% of the standard dLuc dose.[1][2][3][4][5] This heightened sensitivity allows for the detection of smaller tumors or fewer cells with greater clarity.
-
Improved Tissue Penetration : this compound exhibits a red-shifted light emission with a maximum wavelength of approximately 603 nm.[3][6] This longer wavelength is less susceptible to absorption and scattering by biological tissues like blood, enabling deeper and more sensitive imaging in living animals.[7]
-
Prolonged Signal Duration : The bioluminescent signal generated by this compound is more stable and has a longer circulatory life in vivo compared to dLuc and aLuc.[1][6] This extended emission window facilitates longer observation times, which is critical for longitudinal studies and monitoring dynamic biological processes.[1][2][3][4]
-
Superior Blood-Brain Barrier Permeability : The increased lipophilicity of this compound enhances its ability to cross the blood-brain barrier.[1][6] This property is particularly advantageous for neurological research, enabling more sensitive imaging of brain tumors and other central nervous system targets.[1][3][6]
-
Cost-Effectiveness : Due to the significantly lower required dosage to achieve a robust signal, this compound can be a more economical choice for in vivo imaging studies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative advantages of this compound over conventional luciferins.
Table 1: In Vivo Performance Comparison
| Parameter | This compound | D-luciferin (dLuc) | Aminoluciferin (aLuc) | Citation |
| Relative Signal Intensity | ~20-fold higher | 1-fold (baseline) | ~1-fold | [1][2][3][4][5] |
| Effective Concentration (in vivo) | 10 µM (0.1 mL) | Standard dose (e.g., 150 mg/kg) | Standard dose | [1][2][3][4] |
| Dosage Requirement | 0.01% of standard dLuc dose | 100% | 100% | [1][6] |
| Signal Duration | Longer circulatory half-life | Shorter half-life | Shorter half-life | [1][6] |
Table 2: Spectroscopic Properties
| Substrate | Maximum Emission Wavelength (λmax) | Citation |
| This compound | ~603 nm | [3][6] |
| cypLuc | ~603 nm | [3] |
| cyhLuc | ~607 nm | [3] |
| Aminoluciferin (aLuc) | ~591 nm | [3] |
| D-luciferin (dLuc) | ~560 nm | [3] |
Experimental Protocols
Detailed methodologies for utilizing this compound in both in vitro and in vivo settings are provided below.
In Vitro Bioluminescent Assay
This protocol is suitable for assays using cultured cells expressing firefly luciferase in formats such as 96-well plates.
Materials:
-
This compound powder
-
Ultrapure water
-
Pre-warmed cell culture medium or normal saline (NS)
-
Cultured cells expressing firefly luciferase
-
Bioluminescence imaging system with a cooled CCD camera
Procedure:
-
Prepare a 200X this compound stock solution (4 mM): Dissolve 1.3 mg of this compound in 1 mL of ultrapure water. Mix gently until fully dissolved.[6]
-
Prepare the this compound working solution (20 µM): On the day of the experiment, dilute the 200X stock solution 1:200 in pre-warmed cell culture medium or NS. For example, add 25 µL of the 4 mM stock solution to 5 mL of medium.[6]
-
Cell Preparation: Aspirate the existing media from the cultured cells.[6]
-
Substrate Addition: Add an appropriate volume of the this compound working solution to the cells. For a 96-well plate, use 50 µL per well.[6]
-
Imaging: Immediately measure the bioluminescence using an imaging system. Recommended acquisition times are between 1 and 20 seconds at 37°C.[6]
In Vivo Bioluminescence Imaging
This protocol is designed for imaging luciferase-expressing cells (e.g., tumor xenografts) in small animal models like mice.
Materials:
-
This compound powder
-
Dulbecco's Phosphate-Buffered Saline (DPBS) without Magnesium and Calcium, or normal saline (NS)
-
Sterile 0.2 µm filter
-
Animal model with luciferase-expressing cells
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Prepare a 10 mM this compound injection solution: Dissolve 3.3 mg of this compound in 1 mL of DPBS or NS. Mix gently by inversion until the powder is completely dissolved.[6]
-
Sterilization: Filter sterilize the solution through a 0.2 µm syringe filter.[6]
-
Animal Dosing: Inject 10 µL of the 10 mM this compound solution per gram of body weight via intraperitoneal (i.p.) injection. For a 10 g mouse, this corresponds to a 100 µL injection.[6]
-
Imaging: Acquire bioluminescence images approximately 10 minutes after the i.p. injection.[6] An acquisition time of 1 second is a good starting point.[6]
-
Optimization: For optimal signal, it is recommended to perform kinetic studies for each specific animal model to determine the peak signal time.[6]
Visualizations
The following diagrams illustrate the underlying mechanism, a typical experimental workflow, and the key benefits of this compound.
Bioluminescence Reaction Pathway
Caption: The enzymatic reaction of this compound with Firefly Luciferase, ATP, and Oxygen to produce light.
In Vivo Experimental Workflow
Caption: A standard workflow for conducting in vivo bioluminescence imaging experiments using this compound.
Logical Relationship of this compound Benefits
Caption: How the core chemical property of this compound leads to its significant benefits in research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. This compound | 1649470-26-7 | C-8790 | Biosynth [biosynth.com]
CybLuc: A Superior Substrate for Firefly Luciferase in Advanced Biological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The firefly luciferase-luciferin system is a cornerstone of bioluminescence imaging (BLI), a powerful and widely adopted technique for non-invasively monitoring biological processes in vitro and in vivo. The sensitivity and versatility of BLI have made it an indispensable tool in numerous research areas, including oncology, neuroscience, and infectious disease. The traditional substrate, D-luciferin, while effective, possesses certain limitations that can impact the sensitivity and duration of imaging studies. In recent years, novel synthetic luciferin analogs have been developed to overcome these challenges. Among these, N-cyclobutylaminoluciferin (CybLuc) has emerged as a particularly promising substrate, offering significant advantages for deep-tissue and long-term bioluminescence imaging.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, comparative performance data, and detailed experimental protocols for its application in various research contexts.
Chemical and Physical Properties
This compound is a synthetic aminoluciferin derivative with enhanced chemical and physical properties that contribute to its superior performance as a firefly luciferase substrate.
| Property | Value | Reference |
| Chemical Formula | C15H15N3O2S2 | [3][4] |
| Molecular Weight | 333.42 g/mol | [3][4] |
| Appearance | Solid powder | [4] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in DMSO; 10 mM in DPBS | [3][4] |
| Storage | Store at -20°C, protected from light | [3][4] |
Mechanism of Action
This compound functions as a substrate for firefly luciferase (Fluc) in a reaction analogous to that of D-luciferin. The overall process involves the ATP-dependent oxidative decarboxylation of the luciferin substrate, resulting in the emission of light.
The bioluminescence reaction catalyzed by firefly luciferase occurs in two main steps:
-
Adenylation: In the presence of ATP and magnesium ions (Mg2+), firefly luciferase catalyzes the adenylation of this compound to form a luciferyl-adenylate intermediate and pyrophosphate (PPi).[6]
-
Oxidative Decarboxylation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring. This is followed by decarboxylation, which releases an electronically excited oxyluciferin molecule, carbon dioxide (CO2), and AMP. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[6][7]
Crystallographic studies have shown that oxidized this compound fits into the same active site pocket of firefly luciferase as oxyluciferin, indicating a conserved binding mechanism.[1][2][8][9][10]
Figure 1. Simplified reaction pathway of this compound with firefly luciferase.
Advantages of this compound over D-luciferin
This compound offers several key advantages over the conventional substrate, D-luciferin, making it a superior choice for many bioluminescence imaging applications. These advantages stem from its unique chemical structure, which imparts enhanced lipophilicity and metabolic stability.[5]
Quantitative Comparison of this compound and D-luciferin
| Parameter | This compound | D-luciferin | Advantage of this compound | References |
| Bioluminescence Signal (in vivo) | ~20-fold higher | Standard | Enhanced sensitivity for deep tissue imaging | [1][2][3][11] |
| Required Dosage (in vivo) | 0.01% of standard D-luciferin dose | 150 mg/kg (standard) | Cost-effective and reduced substrate burden | [1][3][11] |
| Peak Emission Wavelength | ~603 nm | ~560 nm | Red-shifted for better tissue penetration | [3] |
| Signal Duration (in vivo) | Stable for >30 minutes, detectable up to 12 hours | Stable for <5 minutes | Enables longer observation times | [1][3] |
| Blood-Brain Barrier Penetration | Enhanced | Limited | Superior for central nervous system imaging | [3][12] |
| Lipophilicity (XLogP) | 2.6 | 0.9 | Improved cell membrane permeability | [12] |
| Affinity for Luciferase (Km) | Lower (higher affinity) | Higher (lower affinity) | More efficient enzymatic reaction | [12] |
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in various experimental settings.
In Vitro Bioluminescence Assay
This protocol is suitable for measuring luciferase activity in cell lysates or with purified enzyme.
Materials:
-
This compound substrate
-
Ultrapure water
-
Firefly luciferase enzyme or cell lysate containing luciferase
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM ZnCl₂, 1 mM ATP, pH 7.4)
-
Luminometer
Procedure:
-
Prepare a 200X this compound stock solution (4 mM): Dissolve 1.3 mg of this compound in 1 mL of ultrapure water. Mix gently until fully dissolved.[3]
-
Prepare the this compound working solution: Dilute the 200X stock solution 1:200 in the assay buffer to a final concentration of 20 µM. Prepare this solution fresh before use.[3]
-
Perform the assay: In a luminometer-compatible plate or tube, add 50 µL of the this compound working solution to 50 µL of the firefly luciferase enzyme solution or cell lysate.
-
Measure bioluminescence: Immediately measure the luminescence signal using a luminometer with an integration time of 1-20 seconds.[3]
Figure 2. Workflow for an in vitro bioluminescence assay using this compound.
In Vivo Bioluminescence Imaging in Mice
This protocol describes the use of this compound for non-invasive imaging of luciferase-expressing cells in mice.
Materials:
-
This compound substrate
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or normal saline (NS)
-
0.2 µm sterile filter
-
Mice with luciferase-expressing cells
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Prepare a 10 mM this compound solution: Dissolve 3.3 mg of this compound in 1 mL of sterile DPBS or NS. Mix gently by inversion until completely dissolved.[3]
-
Sterilize the solution: Filter the this compound solution through a 0.2 µm sterile filter.[3]
-
Animal preparation: Anesthetize the mouse using isoflurane or other appropriate anesthetic.
-
Substrate administration: Inject the sterile this compound solution intraperitoneally (i.p.) at a dose of 10 µL per gram of body weight. For example, a 20 g mouse would receive a 200 µL injection.[3]
-
Image acquisition: Place the mouse in the imaging chamber of the in vivo imaging system. Bioluminescence images can typically be acquired starting 10 minutes after i.p. injection, with an acquisition time of 1 second to 1 minute.[3] It is recommended to perform a kinetic study for each animal model to determine the peak signal time.[3]
References
- 1. med.emory.edu [med.emory.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. interchim.fr [interchim.fr]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 7. EC 1.13.12.7 [iubmb.qmul.ac.uk]
- 8. assaygenie.com [assaygenie.com]
- 9. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilicity and Permeability of CybLuc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CybLuc (N-cyclobutylaminoluciferin) is a synthetic aminoluciferin derivative that serves as a substrate for firefly luciferase, engineered for enhanced in vivo bioluminescence imaging. A primary advantage of this compound over conventional D-luciferin and other analogs is its demonstrably superior ability to penetrate deep tissues, most notably the blood-brain barrier (BBB). This enhanced permeability is attributed to its increased lipophilicity. While the seminal research qualitatively confirms these characteristics through functional imaging outcomes, specific quantitative data such as the partition coefficient (logP), distribution coefficient (logD), and apparent permeability coefficient (Papp) have not been published. This guide summarizes the available data on this compound's physicochemical properties, provides detailed standard protocols for their experimental determination, and presents logical workflows for these experimental processes.
Physicochemical Properties of this compound
This compound was developed to overcome the limitations of standard D-luciferin (dLuc) and its precursor aminoluciferin (aLuc), which exhibit poor cell permeability and are not ideal for imaging deep tissues like the brain. The chemical strategy involved introducing a lipophilic N-cycloalkyl group to the aminoluciferin core to increase lipophilicity and reduce polarity.[1][2]
Lipophilicity
Lipophilicity is a critical physicochemical parameter that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).
While a specific experimentally determined logP or logD value for this compound is not available in the cited literature, its design was guided by the principle of increasing lipophilicity to enhance permeability.[1][2] The development of N-cycloalkylaminoluciferins aimed to achieve properties suitable for crossing the blood-brain barrier, with a target logD of approximately 2.5 being a design consideration.[2] The enhanced bioluminescent signal observed in the brain of animal models after this compound administration serves as strong indirect evidence of its increased lipophilicity compared to dLuc and aLuc.[1][2][3]
Permeability
Permeability refers to the ability of a compound to pass through biological membranes. The increased lipophilicity of this compound directly contributes to its enhanced cell membrane permeability.[1][2] This is particularly significant for in vivo imaging, as the substrate must cross cellular barriers to reach luciferase-expressing cells.
The superior performance of this compound in deep tissue imaging, especially in the brain, is a key indicator of its high permeability across the blood-brain barrier.[1][3] In animal studies, a low dose of this compound (10 μM) can generate a 20-fold higher bioluminescent signal than dLuc or aLuc at the same concentration, suggesting more efficient delivery to the target site.[1][2]
Data Presentation
As no direct quantitative data is available, the following table summarizes the comparative properties of this compound against other common luciferin analogs based on qualitative descriptions and performance metrics from the literature.
| Compound | Chemical Name | Lipophilicity (Relative) | Permeability (Relative) | Key Performance Characteristic |
| dLuc | D-luciferin | Low | Modest | Standard substrate, poor deep tissue imaging.[1] |
| aLuc | 6'-aminoluciferin | Higher than dLuc | Higher than dLuc | Red-shifted emission, improved signal over dLuc.[1] |
| This compound | N-cyclobutylaminoluciferin | Increased / High | Increased / High | Significantly improved deep tissue and brain imaging.[1][2][4] |
Experimental Protocols
The following sections detail standard methodologies for the quantitative determination of lipophilicity and permeability for a compound like this compound.
Determination of Lipophilicity (logD at pH 7.4)
The distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant measure of lipophilicity for biological applications than the partition coefficient (logP). The shake-flask method is the gold standard for this determination.
Protocol: Shake-Flask Method for logD7.4 Determination
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at pH 7.4.
-
Saturate n-octanol with the pH 7.4 buffer by mixing them vigorously and allowing the phases to separate.
-
Saturate the pH 7.4 buffer with the n-octanol in the same manner. This ensures that both phases are mutually saturated before the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Add a small volume of the this compound stock solution to a mixture of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer. The final concentration of this compound should be in a range suitable for accurate quantification (e.g., 100 µM).
-
-
Partitioning:
-
Vigorously shake the mixture in a sealed container at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 3 hours).
-
Centrifuge the sample to ensure complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully collect an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
The distribution coefficient (D7.4) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase: D7.4 = [this compound]octanol / [this compound]aqueous
-
The logD7.4 is the base-10 logarithm of this value.
-
Determination of Blood-Brain Barrier Permeability
The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, non-cell-based in vitro model to predict passive permeability across the BBB.
Protocol: PAMPA-BBB Assay
-
Materials:
-
96-well filter plate (donor plate) with a PVDF membrane.
-
96-well acceptor plate.
-
Porcine brain lipid extract dissolved in an alkane (e.g., dodecane).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Test compound (this compound) solution in PBS (e.g., 50 µM, with a low percentage of DMSO if needed for solubility).
-
-
Membrane Preparation:
-
Immobilize the porcine brain lipid solution onto the PVDF membrane of the 96-well donor filter plate. This creates an artificial lipid membrane that mimics the BBB.
-
-
Assay Procedure:
-
Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Place the donor plate, with the lipid membrane, on top of the acceptor plate.
-
Add the this compound solution to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor plate wells using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration, calculated from concentrations in donor and acceptor wells.
-
-
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for logD determination using the shake-flask method.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
References
- 1. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
An In-depth Technical Guide to the Red-Shifted Emission of N-cyclobutylaminoluciferin (cybLuc) with Firefly Luciferase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive explanation of the mechanism, quantitative properties, and experimental methodologies related to the red-shifted bioluminescence produced by the interaction of the synthetic substrate N-cyclobutylaminoluciferin (cybLuc) with native firefly luciferase (Fluc). This system offers significant advantages for deep-tissue in vivo imaging due to its enhanced light output and longer-wavelength emission, which is less attenuated by biological tissues.
Core Mechanism: Substrate-Induced Color Modulation
The red-shifted emission observed with this compound is not a result of Bioluminescence Resonance Energy Transfer (BRET) but is an intrinsic property of the substrate's chemical structure interacting with the firefly luciferase active site. The general firefly bioluminescence reaction involves the ATP-dependent adenylation of the luciferin substrate, followed by oxidative decarboxylation to produce an excited-state oxyluciferin molecule, which then decays to its ground state by emitting a photon of light.
The color of the emitted light is highly sensitive to the microenvironment of the excited oxyluciferin within the enzyme's active site. The chemical modification of the luciferin molecule itself can alter the electronic properties of this emitter. In the case of this compound, the standard 6'-hydroxyl group of D-luciferin is replaced with a lipophilic N-cyclobutylamino group.[1][2] This substitution alters the electronic distribution of the resulting excited-state product, lowering its energy level. Consequently, the photon emitted upon relaxation to the ground state has lower energy, which corresponds to a longer, red-shifted wavelength.[3]
X-ray crystallography studies of firefly luciferase in complex with the oxidized product of this compound have confirmed that it binds within the same hydrophobic pocket as the native oxyluciferin.[3][4] The specific interactions between the modified substrate and amino acid residues in the active site, such as His245 and Ser314, stabilize a form of the emitter that favors red-light emission.[3] This direct modulation of the emitter's properties is the core reason for the observed spectral shift.
Quantitative Data Presentation
The N-cycloalkylated substitution on this compound not only shifts the emission wavelength but also enhances the total photon flux and signal duration in vivo compared to standard substrates like D-luciferin (dLuc) and aminoluciferin (aLuc).[5]
Table 1: Comparison of Bioluminescence Properties
| Substrate | Peak Emission Wavelength (λmax) | Key Characteristics |
| D-luciferin (dLuc) | ~560 nm | Standard substrate, emission is significantly absorbed by tissues.[3] |
| Aminoluciferin (aLuc) | ~591 nm | Red-shifted compared to dLuc, but with lower sustained light output.[3] |
| N-cyclobutylaminoluciferin (this compound) | ~603 nm | Robust red-shifted emission, higher photon flux, and longer signal duration in vivo. [2][3] |
In animal studies, this compound has demonstrated significantly higher sensitivity. At a concentration of just 10 µM, this compound can produce a bioluminescent signal 20-fold greater than dLuc or aLuc at the same concentration.[1][5] This allows for a reduction in the required substrate dose by up to 99.99% compared to the standard dLuc dose, which is both economical and reduces potential substrate toxicity.[1] Furthermore, the signal from this compound can be detected for extended periods, up to 13 hours, making it ideal for longitudinal studies.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the characterization of the this compound-Fluc system.
Protocol 1: In Vitro Bioluminescence Emission Spectroscopy
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM MgSO₄, 2 mM ATP). Prepare stock solutions of firefly luciferase (e.g., 1 mg/mL) and luciferin substrates (e.g., 10 mM in DMSO).
-
Reaction Mixture : In a luminometer-compatible plate or cuvette, combine the reaction buffer with purified firefly luciferase to a final concentration of approximately 0.1-1 µM.
-
Initiation : To initiate the reaction, inject the luciferin substrate (dLuc, aLuc, or this compound) to a final concentration of 10-100 µM.
-
Spectral Measurement : Immediately following substrate injection, measure the bioluminescence spectrum using a spectrophotometer or a plate reader equipped with a monochromator. Scan the emission from approximately 450 nm to 750 nm to capture the full spectral profile and determine the peak emission wavelength (λmax).
-
Data Analysis : Plot light intensity versus wavelength to visualize the emission spectrum. Normalize spectra for comparison if necessary.
Protocol 2: X-ray Crystallography of the Fluc-cybLuc Complex
-
Protein Expression and Purification : Express high-purity firefly luciferase (Fluc) using a suitable expression system (e.g., E. coli) and purify it using standard chromatographic techniques (e.g., Ni-NTA, size-exclusion chromatography).
-
Crystallization : To obtain the structure of the enzyme with its product, co-crystallize the purified Fluc with oxidized this compound. The oxidized product can be generated in situ. Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method at a controlled temperature (e.g., 20°C). Screen various crystallization conditions (precipitants, buffers, salts).
-
Data Collection : Once suitable crystals are obtained (e.g., belonging to the P4₁ space group), cryo-protect them and collect X-ray diffraction data at a synchrotron source.[3][4]
-
Structure Solution and Refinement : Process the diffraction data. Solve the structure using molecular replacement with a known firefly luciferase structure (e.g., PDB ID: 1BA3) as the search model.[4] Build the model for the oxidized this compound into the electron density map (Fₒ-F꜀) using software like Coot. Refine the final structure using software such as PHENIX.[3][4]
-
Structural Analysis : Analyze the refined structure to identify key amino acid residues in the active site that interact with the oxidized this compound and contribute to the red-shifted emission.
Advantage for In Vivo Imaging
The primary advantage of the ~603 nm emission from the this compound-Fluc system is its superior performance in deep-tissue imaging.[6][7] Light at shorter wavelengths (e.g., green-yellow light from dLuc at ~560 nm) is strongly absorbed and scattered by biological tissues, particularly by hemoglobin and melanin.[3][8] This phenomenon, known as tissue attenuation, severely limits the sensitivity of detection for bioluminescent sources located deep within an organism. By shifting the emission into the red part of the spectrum (>600 nm), where tissue absorption is significantly lower, the this compound system allows a greater number of photons to escape the body and reach the detector.[8] This results in a much higher signal-to-noise ratio, enabling the sensitive detection of cells (e.g., tumors, pathogens) in deep tissues like the brain and lungs.[2][3]
References
- 1. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of a this compound Aminoluciferin for Deep Tissue Bioluminescence Imaging in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
Methodological & Application
Application Notes and Protocols for CybLuc In Vivo Bioluminescence Imaging in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
CybLuc, an N-cyclobutylaminoluciferin, is a synthetic luciferin derivative that serves as an effective substrate for firefly luciferase (Fluc) in bioluminescence imaging (BLI).[1][2] This advanced substrate offers significant advantages over the traditional D-luciferin (dLuc) and other analogs like aminoluciferin (aLuc), making it particularly well-suited for sensitive and deep-tissue in vivo imaging in mouse models.[1][3] Its enhanced properties include superior light emission, longer signal duration, and improved penetration of the blood-brain barrier, enabling more robust and sustained visualization of biological processes.[3][4][5]
Bioluminescence imaging is a powerful, non-invasive technology widely used in preclinical research to monitor tumor growth, gene expression patterns, and cellular trafficking in real-time.[1][4][6] The firefly luciferase-luciferin system is a cornerstone of this technique.[1][4] this compound's unique characteristics address some of the limitations of conventional substrates, offering researchers a more sensitive and versatile tool for their studies.[2][7]
Mechanism of Action
This compound functions as a substrate for firefly luciferase. In the presence of ATP and oxygen, firefly luciferase catalyzes the oxidation of this compound.[5][8] This reaction produces an electronically excited oxyluciferin analog that, upon returning to its ground state, emits light.[8] Structural studies have shown that oxidized this compound fits into the same active site pocket of firefly luciferase as oxidized D-luciferin (oxyluciferin), indicating a similar binding mechanism.[1][2][7] The introduction of a lipophilic N-cycloalkylated substitution in this compound enhances its properties for in vivo applications.[1][7]
Key Advantages of this compound
-
Enhanced Signal Intensity: At significantly lower concentrations, this compound can produce a bioluminescent signal that is approximately 20-fold higher than that of dLuc or aLuc at the same concentration.[1][2][7]
-
Prolonged Signal Duration: this compound exhibits a longer emission half-life in vivo, with detectable bioluminescence for up to 13 hours, which is advantageous for long-term observational studies.[1][2][9]
-
Red-Shifted Emission: this compound has a red-shifted emission peak at approximately 603 nm, compared to dLuc's peak at 560 nm.[1][3] This longer wavelength of light is less absorbed and scattered by tissues, allowing for deeper tissue imaging.
-
Improved Bioavailability and Blood-Brain Barrier Penetration: The increased lipophilicity of this compound facilitates better passage across biological membranes, including the blood-brain barrier.[3][5] This makes it a superior substrate for imaging luciferase-expressing cells within the brain.[1][2][9]
-
Dose Efficiency: Effective imaging can be achieved with as little as 0.01% of the standard dose of D-luciferin, making it a cost-effective option.[1][3][7]
Quantitative Data Summary
The following tables provide a summary of the quantitative data comparing this compound with D-luciferin and aminoluciferin.
Table 1: In Vivo Performance Comparison
| Parameter | This compound | D-luciferin (dLuc) | aminoluciferin (aLuc) |
| Relative Signal Intensity | ~20-fold higher | Standard | Comparable to dLuc |
| Effective Dose | 10 µM (0.1 mL) | 150 mg/kg (~100 mM) | 150 mg/kg |
| Signal Duration | Detectable up to 13 hours | Shorter duration | Shorter duration |
| Peak Signal Time (Intraperitoneal) | ~35 minutes (in brain) | ~10 minutes | ~15 minutes (in brain) |
Table 2: Physicochemical Properties
| Property | This compound | D-luciferin (dLuc) | aminoluciferin (aLuc) |
| Bioluminescence Emission Peak | 603 nm | 560 nm | 591 nm |
Experimental Protocols
Preparation of this compound Solutions
a. Preparation of 10 mM this compound Stock Solution:
-
Weigh out 3.3 mg of this compound.
-
Dissolve the this compound in 1 mL of Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium, or in normal saline (NS).
-
Mix gently by inverting the tube until the substrate is completely dissolved.
-
For in vivo use, sterilize the solution by passing it through a 0.2 µm filter.
b. Preparation of this compound Working Solution for Injection:
-
The concentration of the working solution can be varied depending on the experimental needs. Concentrations ranging from 10 µM to 10 mM have been used in studies.[1]
-
For a 1 mM working solution, dilute the 10 mM stock solution 1:10 in sterile DPBS or NS.
In Vivo Imaging Protocol for Mice
a. Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Anesthesia is maintained throughout the imaging procedure.[1]
-
To minimize light absorption and scattering, it is recommended to shave the fur over the area to be imaged.
b. This compound Administration:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse and tilt it so the head is facing downwards.
-
Inject the appropriate volume of this compound working solution into the lower right quadrant of the abdomen. A typical injection volume is 100-200 µL for an adult mouse.[1][9] For a 10g mouse, an injection of 100µL of a 10mM solution is suggested.[3]
-
The standard method for BLI with dLuc and aLuc is to inject 150 mg/kg intraperitoneally.[1][2] In contrast, this compound can be used at much lower concentrations.
-
-
Intravenous (IV) Injection:
-
Place the mouse in a restraint device to allow access to the tail vein.
-
Slowly inject the this compound working solution into the lateral tail vein.
-
IV injection leads to a more rapid distribution and an earlier peak signal compared to IP injection.[10]
-
c. Bioluminescence Imaging:
-
Place the anesthetized mouse inside a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS).[1]
-
Acquire images at various time points after substrate administration to determine the peak signal.
-
Imaging Kinetics:
-
For IP injections, bioluminescent images can be acquired starting around 10 minutes post-injection.[3] The peak signal for deep tissues like the brain may occur around 35 minutes.[9] It is recommended to perform a kinetic study for each specific animal model to determine the optimal imaging time.[3][11]
-
For IV injections, imaging should begin almost immediately after injection due to the rapid distribution of the substrate.
-
-
Image Acquisition Parameters:
-
Set the acquisition time based on the signal intensity. Typical acquisition times can range from 1 second to several minutes.[3]
-
Use appropriate filters to capture the red-shifted light emitted from this compound.
-
d. Data Analysis:
-
Use the imaging system's software to quantify the bioluminescent signal.
-
Define regions of interest (ROIs) over the areas of expected luciferase activity.
-
Express the signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound-mediated bioluminescence.
Caption: In vivo imaging workflow using this compound.
References
- 1. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. interchim.fr [interchim.fr]
- 4. Application of a this compound Aminoluciferin for Deep Tissue Bioluminescence Imaging in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 11. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
Application Notes and Protocols: Preparing CybLuc Stock Solutions for Bioluminescence Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: CybLuc is a novel synthetic aminoluciferin derivative designed for enhanced bioluminescence imaging (BLI). As a substrate for firefly luciferase (FLuc), it offers significant advantages over the traditional D-luciferin, particularly for deep tissue and in vivo applications.[1][2][3] Its key features include a red-shifted light emission (λmax ≈ 603 nm) which allows for greater signal penetration through biological tissues, and increased lipophilicity for better passage across the blood-brain barrier.[1][3] Furthermore, this compound can produce a bioluminescent signal that is up to 20 times stronger and more sustained in vivo compared to equivalent doses of D-luciferin, making it an ideal substrate for sensitive and long-term imaging studies, such as monitoring tumor growth.[1][4][5]
These application notes provide detailed protocols for the preparation of this compound stock and working solutions for both in vitro and in vivo experimental setups.
Physicochemical and Storage Properties
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results. The compound is light-sensitive and should be protected from light whenever possible.[6]
| Property | Data | Source(s) |
| Molecular Formula | C₁₅H₁₅N₃O₂S₂ | [1][7] |
| Molecular Weight | 333.42 g/mol | [1][7][8] |
| Appearance | Solid powder | [7] |
| Storage (Solid Form) | -20°C, protected from light. Stable for months to years. | [1][7][8] |
| Storage (Stock Solution) | Aliquot and store at -20°C (short-term) or -80°C (long-term). | [9][10][11] |
| Stock Solution Stability | Up to 1 month at -20°C; up to 6 months at -80°C. | [9] |
Protocol 1: Preparation for In Vitro Bioluminescent Assays
This protocol is optimized for cultured cells expressing firefly luciferase. The goal is to prepare a working solution that can be directly added to the cell culture medium.
Materials Required:
-
This compound solid powder
-
Ultrapure water (e.g., Milli-Q)
-
Pre-warmed cell culture medium or Normal Saline (NS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Stock Solution Preparation (200X, 4 mM)
| Parameter | Value | Notes |
| Stock Concentration | 4 mM | This corresponds to a 200X stock solution. |
| Solvent | Ultrapure Water | Use high-quality, sterile water. |
| Mass per Volume | 1.3 mg/mL | Based on MW of 333.42 g/mol . |
Procedure:
-
Bring the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of ultrapure water to achieve a final concentration of 4 mM (1.3 mg/mL).[1]
-
Mix gently by inverting the tube or flicking until the this compound is completely dissolved. Avoid vigorous vortexing.[1]
-
This 200X stock solution should be freshly prepared for best results. If storage is necessary, aliquot into light-protected tubes and store at -80°C.
Working Solution Preparation (1X, 20 µM)
Procedure:
-
Quickly thaw an aliquot of the 200X this compound stock solution if frozen.
-
Dilute the 200X stock solution 1:200 in pre-warmed cell culture medium or Normal Saline (NS) to reach a final concentration of 20 µM.[1]
-
Example: To prepare 5 mL of working solution, add 25 µL of the 4 mM stock solution to 4.975 mL of medium.[1]
-
-
Mix gently and use immediately for experiments.
Experimental Workflow: In Vitro Assay
Caption: Workflow for preparing and using this compound in in vitro assays.
Protocol 2: Preparation for In Vivo Bioluminescence Imaging
This protocol is designed for preparing an injectable this compound solution for use in animal models, such as mice.
Materials Required:
-
This compound solid powder
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Mg²⁺ and Ca²⁺
-
Normal Saline (NS)
-
Sterile tubes
-
Pipettes and sterile tips
-
0.2 µm syringe filter
Stock Solution Preparation (10 mM)
| Parameter | Value | Notes |
| Stock Concentration | 10 mM | A common high-concentration stock for in vivo use.[1] |
| Solvent | DPBS or Normal Saline | Ensure solvents are sterile. |
| Mass per Volume | 3.3 mg/mL | Based on MW of 333.42 g/mol . |
Procedure:
-
Bring the this compound vial to room temperature.
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add the appropriate volume of sterile DPBS or NS to achieve a final concentration of 10 mM (3.3 mg/mL).[1]
-
Mix gently by inversion until the powder is fully dissolved.[1]
-
Filter sterilize the solution using a 0.2 µm syringe filter into a new sterile, light-protected tube.[1]
-
This solution should be freshly prepared. If necessary, store aliquots at -80°C and avoid repeated freeze-thaw cycles.
Administration to Animal Models
Procedure:
-
Thaw an aliquot of the 10 mM this compound solution if frozen.
-
The typical dosage for intraperitoneal (i.p.) injection is 10 µL of the 10 mM solution per gram of body weight.[1]
-
Example: For a 10-gram mouse, inject 100 µL of the 10 mM this compound solution.[1]
-
-
Bioluminescence imaging can typically begin around 10 minutes after i.p. injection.[1] However, it is highly recommended to perform a kinetic study for each animal model to determine the precise time of peak signal emission.[1]
Bioluminescence Reaction Pathway
The light-emitting reaction catalyzed by firefly luciferase involves the ATP-dependent oxidation of the luciferin substrate.
Caption: Simplified pathway of the this compound bioluminescence reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. Application of a this compound Aminoluciferin for Deep Tissue Bioluminescence Imaging in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bumc.bu.edu [bumc.bu.edu]
- 7. medkoo.com [medkoo.com]
- 8. biosynth.com [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. neb.com [neb.com]
- 11. This compound | aminoluciferin analogue | CAS# 1649470-26-7 | InvivoChem [invivochem.com]
Application Notes & Protocols: CybLuc for Brain Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
CybLuc is a novel synthetic aminoluciferin derivative designed for enhanced bioluminescence imaging (BLI) in living organisms. As a substrate for firefly luciferase (FLuc), this compound offers significant advantages over the traditional substrate, D-luciferin, particularly for applications requiring deep-tissue imaging, such as in the brain. Its key features include a red-shifted light emission (maximum wavelength ~603 nm), which allows for better signal penetration through biological tissues, and increased lipophilicity, which facilitates superior passage across the blood-brain barrier.[1][2][3]
These properties result in a significantly brighter signal from the brain at much lower doses compared to D-luciferin.[1][4] In animal studies, this compound can produce a bioluminescence signal that is up to 20 times higher than that of D-luciferin at the same concentration.[4][5] The signal is also more stable, lasting for at least one hour and remaining detectable for as long as 12 hours post-administration, providing a longer window for image acquisition.[1][2]
Key Advantages for Brain Imaging:
-
Enhanced Blood-Brain Barrier Permeability: Increased lipophilicity allows for efficient delivery to the central nervous system.[1][2][3]
-
Superior Signal Strength: Yields a significantly brighter bioluminescent signal in brain tissue compared to D-luciferin, enabling the detection of luciferase expression with greater sensitivity.[4][5][6]
-
Red-Shifted Emission: The longer wavelength of emitted light (~603 nm) minimizes tissue absorbance and scattering, improving signal detection from deep brain structures.[1][2][3]
-
Low Dosage Requirement: Effective at doses as low as 0.01% of the typical dosage required for D-luciferin, making it more cost-effective and reducing potential substrate-related biological effects.[1][2][4]
-
Prolonged Signal Duration: Provides a stable and long-lasting signal, allowing for extended imaging sessions and kinetic studies without the need for repeated substrate administration.[1][2][5]
Quantitative Data Summary
The following tables summarize the recommended dosages, concentrations, and key properties of this compound for brain imaging applications, with comparisons to the standard substrate, D-luciferin.
Table 1: In Vivo Dosage and Administration
| Parameter | This compound | D-luciferin (Standard) |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | Intraperitoneal (i.p.) |
| Recommended i.p. Dose | 10 µL of a 10 mM solution per gram of body weight.[1] | 150 mg/kg[4][5] |
| Example i.p. Injection | 100 µL for a 10 g mouse.[1] | ~3 mg for a 20 g mouse. |
| Imaging Start Time | ~10 minutes post-i.p. injection (kinetic study recommended).[1][2] | ~10 minutes post-i.p. injection.[4][5] |
| Peak Signal (Brain) | ~35 minutes post-i.p. injection.[4] | ~10 minutes post-i.p. injection.[4] |
| Signal Duration | Stable for >1 hour; detectable for up to 12 hours.[1][2] | Signal declines more rapidly. |
| Acquisition Time | As low as 1 second.[1][2] | Seconds to minutes.[7] |
Table 2: In Vitro Assay Parameters
| Parameter | This compound |
| Stock Solution Prep. | Dissolve 1.3 mg/mL in ultrapure water to make a 4 mM (200X) solution.[1][2] |
| Working Solution Prep. | Dilute stock 1:200 in pre-warmed cell culture medium for a 20 µM final concentration.[1][2] |
| Volume for 96-well Plate | 50 µL per well.[1][5] |
| Measurement Start Time | Immediately after adding the substrate.[1][5] |
| Recommended Acquisition | 1 to 20 seconds.[1][5] |
Experimental Protocols
Protocol 1: In Vivo Brain Imaging in a Mouse Model
This protocol outlines the procedure for bioluminescence imaging of luciferase-expressing cells (e.g., tumor xenografts) in a mouse brain using this compound.
Materials:
-
This compound substrate powder
-
Sterile DPBS (without Magnesium and Calcium) or Normal Saline (NS)
-
0.2 µm sterile syringe filter
-
Appropriate syringes and needles for i.p. injection
-
Animal anesthesia system (e.g., isoflurane)
-
In vivo imaging system (IVIS) equipped with a cooled CCD camera
Procedure:
-
Preparation of this compound Injection Solution (10 mM):
-
Under sterile conditions, dissolve 3.3 mg of this compound powder in 1 mL of sterile DPBS or NS.[1]
-
Mix gently by inversion until the substrate is completely dissolved.
-
Filter-sterilize the solution using a 0.2 µm syringe filter into a sterile vial.[1] This solution should be prepared fresh for each imaging session.
-
-
Animal Preparation:
-
Anesthetize the mouse (e.g., using 1.5-2.5% isoflurane) and place it in the imaging chamber.
-
Confirm that the animal is properly anesthetized before proceeding.
-
-
Substrate Administration:
-
Calculate the required volume of the 10 mM this compound solution. The standard dose is 10 µL per gram of body weight.[1] (e.g., for a 20 g mouse, inject 200 µL).
-
Administer the calculated volume via intraperitoneal (i.p.) injection.
-
-
Image Acquisition:
-
Wait approximately 10 minutes after injection before starting image acquisition.[1][2] Note: For optimal results, it is highly recommended to perform an initial kinetic study for your specific animal model to determine the precise time of peak signal emission, which can be around 35 minutes for brain imaging.[4]
-
Acquire bioluminescent images using an exposure time of 1 second.[1][2] Adjust exposure time as needed based on signal intensity, but this compound typically provides a strong signal with short acquisition times.
-
Continue to acquire images at various time points to monitor signal kinetics.
-
Protocol 2: In Vitro Bioluminescence Assay
This protocol is for measuring luciferase activity in cultured cells (e.g., neural cell lines) using this compound.
Materials:
-
This compound substrate powder
-
Ultrapure water
-
Cell culture medium or Normal Saline (NS)
-
Luciferase-expressing cells cultured in a black, clear-bottom 96-well plate
-
Luminometer or imaging system with a cooled CCD camera
Procedure:
-
Preparation of 200X this compound Stock Solution (4 mM):
-
Preparation of this compound Working Solution (20 µM):
-
Cell Preparation and Measurement:
-
Aspirate the old media from the cultured cells in the 96-well plate.[1]
-
Add an appropriate volume of the 20 µM this compound working solution to each well (e.g., 50 µL per well).[1][5]
-
Immediately place the plate into the luminometer or imaging system.
-
Measure the bioluminescence with an acquisition time of 1 to 20 seconds.[1][5]
-
Visualizations
Bioluminescence Reaction Mechanism
The light-emitting reaction is catalyzed by firefly luciferase, which requires the this compound substrate, adenosine triphosphate (ATP), and magnesium ions (Mg²⁺).
In Vivo Brain Imaging Workflow
This diagram illustrates the sequential steps involved in performing a typical in vivo brain imaging experiment using this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. biosynth.com [biosynth.com]
- 3. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deep Tissue Bioluminescence Imaging Using CybLuc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted technology for non-invasively monitoring biological processes in real-time within living organisms. The sensitivity and high signal-to-noise ratio of BLI have made it an invaluable tool in preclinical research, particularly in oncology, immunology, and neuroscience. The most commonly used BLI system relies on the firefly luciferase (Fluc) enzyme and its substrate, D-luciferin. However, the light emission from the D-luciferin-Fluc reaction is predominantly in the yellow-green spectrum, which is significantly attenuated by tissues, limiting its efficacy for deep tissue imaging.
CybLuc, an N-cyclobutylaminoluciferin, is a novel synthetic luciferin analogue developed to overcome the limitations of D-luciferin for deep tissue applications. Its unique chemical structure confers several advantageous properties, including a red-shifted light emission, increased photon flux, and enhanced bioavailability. These characteristics enable researchers to visualize cellular and molecular events with greater sensitivity and resolution in deep tissues, such as the brain, lungs, and abdomen.
These application notes provide a comprehensive overview of this compound and detailed protocols for its use in deep tissue bioluminescence imaging.
Principle of Action
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. First, the luciferase adenylates the luciferin substrate in an ATP-dependent manner. Subsequently, the adenylated intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin molecule. As this molecule relaxes to its ground state, it emits a photon of light.
This compound functions as a substrate for firefly luciferase, following the same fundamental reaction mechanism as D-luciferin. However, the structural modifications in this compound result in an oxyluciferin analogue that emits light at a longer wavelength (red-shifted). This is advantageous for in vivo imaging as red light is less absorbed and scattered by biological tissues, allowing for deeper signal penetration and detection.[1][2]
Advantages of this compound for Deep Tissue Imaging
This compound offers several key advantages over the traditional D-luciferin substrate for in vivo bioluminescence imaging, particularly for deep tissue applications.[1][3][4]
-
Red-Shifted Emission: this compound exhibits a bathochromic shift, with a peak light emission at approximately 603 nm, compared to D-luciferin's peak at around 560 nm.[1] This longer wavelength of light is less susceptible to absorption and scattering by hemoglobin and other biological tissues, resulting in improved signal penetration from deep sources.[2]
-
Increased Light Output: In animal studies, this compound has been shown to produce a significantly higher bioluminescent signal compared to D-luciferin at the same concentration.[1][4] In some instances, a 10 µM dose of this compound can generate a 20-fold greater signal than the same concentration of D-luciferin.[1][4]
-
Enhanced Bioavailability and Blood-Brain Barrier Permeability: The increased lipophilicity of this compound facilitates its passage across cellular membranes and the blood-brain barrier.[5] This property is particularly advantageous for imaging biological processes within the central nervous system, such as brain tumors.[1]
-
Longer Signal Duration: The bioluminescent signal generated by this compound has a longer duration in vivo compared to D-luciferin.[1] This extended signal window provides greater flexibility for imaging protocols and allows for longer-term monitoring of dynamic processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in comparison to other commonly used luciferin substrates.
Table 1: Physicochemical and Bioluminescent Properties
| Property | This compound | D-luciferin | aminoluciferin (aLuc) |
| Peak Emission Wavelength (nm) | ~603 | ~560 | ~591 |
| Relative Quantum Yield | Higher than D-luciferin | Standard | Lower than D-luciferin |
| Lipophilicity | Increased | Lower | Moderate |
| Blood-Brain Barrier Permeability | High | Low | Moderate |
Table 2: In Vivo Performance Comparison
| Parameter | This compound | D-luciferin |
| Typical In Vivo Dose | 10 µM - 10 mM | 150 mg/kg (~100 mM) |
| Relative Signal Intensity (Deep Tissue) | Up to 20-fold higher | 1-fold (baseline) |
| Signal Duration | Longer | Shorter |
| Time to Peak Signal (intraperitoneal) | ~10-15 minutes | ~10-15 minutes |
Experimental Protocols
A. In Vitro Bioluminescence Assay
This protocol is designed to assess the bioluminescent output of luciferase-expressing cells in a multi-well plate format.
Materials:
-
Luciferase-expressing cells
-
Cell culture medium
-
This compound substrate
-
Phosphate-buffered saline (PBS) or normal saline (NS)
-
96-well white or black, clear-bottom plates
-
Luminometer or a bioluminescence imaging system with a light-tight chamber
Protocol:
-
Cell Plating: Plate luciferase-expressing cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
This compound Working Solution Preparation: Prepare a working solution of this compound in cell culture medium or NS at the desired final concentration (e.g., 10-100 µM).
-
Substrate Addition: Remove the old medium from the wells and add the this compound working solution.
-
Image Acquisition: Immediately place the plate in a luminometer or bioluminescence imaging system and acquire the signal. The acquisition time will depend on the level of luciferase expression and may range from 1 second to 1 minute.
B. In Vivo Deep Tissue Bioluminescence Imaging
This protocol provides a general guideline for performing deep tissue bioluminescence imaging in rodent models. Specific parameters such as animal strain, cell line, and imaging system may require optimization.
Materials:
-
Rodent model with luciferase-expressing cells (e.g., intracranial tumor model)
-
This compound substrate
-
Sterile PBS or NS for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar instrument
-
Animal handling and preparation supplies
Protocol:
-
Animal Preparation: Anesthetize the animal using isoflurane (or other appropriate anesthetic) and maintain anesthesia throughout the imaging procedure.
-
This compound Solution Preparation: Prepare a sterile solution of this compound in PBS or NS. A typical concentration for intraperitoneal (i.p.) injection is 10 mM. For intravenous (i.v.) injection, a lower concentration may be used.
-
Substrate Administration:
-
Intraperitoneal (i.p.) Injection: Inject the this compound solution into the peritoneal cavity. A typical dose is 10 µL of a 10 mM solution per gram of body weight.[5]
-
Intravenous (i.v.) Injection: For a more rapid and systemic distribution, inject the this compound solution via the tail vein.
-
-
Image Acquisition:
-
Place the animal in the light-tight chamber of the in vivo imaging system.
-
Begin acquiring images approximately 10-15 minutes after i.p. injection, as this is typically when the signal peaks. For i.v. injection, the peak signal may be reached sooner.
-
Acquire images at multiple time points to capture the peak signal and monitor the signal kinetics.
-
Use an appropriate emission filter to capture the red-shifted light from this compound, if available on your imaging system.
-
The exposure time will vary depending on the signal intensity but typically ranges from 1 second to 5 minutes.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., the head for a brain tumor model).
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Low luciferase expression in cells | Confirm luciferase expression in vitro before in vivo experiments. |
| Inefficient substrate delivery | Optimize the route of administration (i.p. vs. i.v.) and the timing of imaging. | |
| Incorrect substrate concentration | Prepare fresh this compound solution and verify the concentration. | |
| High background signal | Autofluorescence from diet | Switch animals to an alfalfa-free diet for at least one week prior to imaging. |
| Light leak in the imaging chamber | Ensure the imaging chamber is completely light-tight. | |
| Signal variability | Inconsistent injection volume or location | Use a consistent injection technique and volume for all animals. |
| Anesthesia depth | Maintain a consistent level of anesthesia throughout the imaging session. |
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology, offering researchers a superior tool for non-invasively studying biological processes in deep tissues. Its red-shifted emission, increased light output, and enhanced bioavailability provide a substantial improvement in sensitivity and signal penetration compared to traditional substrates. By following the detailed protocols and considering the key advantages outlined in these application notes, researchers and drug development professionals can effectively leverage the power of this compound to accelerate their preclinical research and gain deeper insights into complex biological systems.
References
- 1. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of a this compound Aminoluciferin for Deep Tissue Bioluminescence Imaging in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
CybLuc Protocol for Cell Culture Assays: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CybLuc protocol offers a highly sensitive and efficient method for conducting various cell culture assays based on bioluminescence. This compound, a synthetic luciferin derivative, serves as a substrate for firefly luciferase, producing a robust and sustained light signal that is directly proportional to the number of viable, metabolically active cells.[1][2] Its red-shifted light emission properties make it particularly advantageous for in vivo imaging, and its enhanced cell permeability and metabolic stability provide superior performance in in vitro assays compared to standard D-luciferin.[1][3]
These application notes provide detailed protocols for utilizing the this compound system in key cell culture assays, including cell viability, cytotoxicity, and apoptosis. The protocols are designed to be straightforward and adaptable to high-throughput screening formats.
Principle of the this compound Assay
The core of the this compound assay is the enzymatic reaction catalyzed by firefly luciferase. In the presence of adenosine triphosphate (ATP), an indicator of cellular metabolic activity, firefly luciferase converts the this compound substrate into an unstable intermediate that rapidly breaks down, emitting light. The intensity of the emitted light is a direct measure of the intracellular ATP concentration, which in turn correlates with the number of viable cells in the culture.[4][5] For apoptosis assays, a similar principle is employed where a pro-luciferin substrate is cleaved by specific caspases, releasing luciferin for the light-emitting reaction.[6][7][8]
Data Presentation
Table 1: Dose-Response of a Model Compound in a this compound Cytotoxicity Assay
| Compound Concentration (µM) | Luminescence (RLU) | % Cell Viability |
| 0 (Control) | 1,250,000 | 100 |
| 0.1 | 1,245,000 | 99.6 |
| 1 | 1,187,500 | 95.0 |
| 5 | 875,000 | 70.0 |
| 10 | 625,000 | 50.0 |
| 25 | 312,500 | 25.0 |
| 50 | 125,000 | 10.0 |
| 100 | 62,500 | 5.0 |
Note: Relative Light Units (RLU) are exemplary and will vary depending on cell type, instrumentation, and experimental conditions.
Table 2: Time-Course of Apoptosis Induction Measured by a Caspase-Luciferase Assay
| Time after Induction (hours) | Luminescence (RLU) | Fold Increase in Caspase Activity |
| 0 | 50,000 | 1.0 |
| 1 | 75,000 | 1.5 |
| 2 | 150,000 | 3.0 |
| 4 | 350,000 | 7.0 |
| 6 | 500,000 | 10.0 |
| 8 | 450,000 | 9.0 |
| 12 | 250,000 | 5.0 |
| 24 | 100,000 | 2.0 |
Note: This table illustrates the typical kinetics of caspase activation during apoptosis as measured by a luciferase-based assay.
Experimental Protocols
This compound Cell Viability Assay
This protocol is designed to quantify the number of viable cells in culture.
Materials:
-
Cells cultured in a 96-well white, clear-bottom plate
-
This compound substrate
-
Firefly Luciferase-expressing cells (if not endogenous)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Luminometer
Protocol:
-
Cell Seeding: Seed 10,000 to 50,000 cells per well in a 96-well plate in a final volume of 100 µL of cell culture medium.[9] The optimal cell number should be determined empirically to ensure that cells are in the logarithmic growth phase and to avoid overgrowth.[9]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare the this compound working solution by diluting a concentrated stock in cell culture medium to the final desired concentration (typically in the low micromolar range).[1]
-
Assay Procedure: a. Equilibrate the 96-well plate and the this compound working solution to room temperature. b. Add 100 µL of the this compound working solution to each well. c. Mix gently by orbital shaking for 2 minutes to ensure cell lysis and complete reagent mixing. d. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The integration time will depend on the instrument and signal intensity.
This compound Cytotoxicity Assay
This protocol measures the cytotoxic effects of compounds on cultured cells.
Materials:
-
Target cells expressing firefly luciferase cultured in a 96-well white, clear-bottom plate
-
Effector cells (e.g., PBMCs, T cells) if applicable[9]
-
Test compounds at various concentrations
-
This compound substrate
-
Cell culture medium
-
Luminometer
Protocol:
-
Target Cell Seeding: Seed target cells at an optimized density (e.g., 10,000 cells/well) in 100 µL of medium.[10]
-
Compound Addition: Add the test compounds at a range of concentrations to the wells. Include a vehicle-only control.
-
Effector Cell Addition (for cell-mediated cytotoxicity): If applicable, add effector cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).[10]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24-72 hours) at 37°C and 5% CO2.
-
Assay Procedure: a. Prepare the this compound working solution as described in the cell viability protocol. b. Add a volume of the this compound working solution equal to the volume of the cell culture in each well. c. Incubate for 10-20 minutes at room temperature.[10]
-
Measurement: Measure the luminescence. A decrease in luminescence compared to the control indicates cytotoxicity.[11]
This compound Apoptosis Assay (Caspase Activity)
This protocol measures the activity of caspases, key mediators of apoptosis, using a pro-luciferin substrate.
Materials:
-
Cells cultured in a 96-well white-walled plate[12]
-
Apoptosis-inducing agent
-
Caspase-Glo® 3/7 Reagent (or similar, containing a DEVD-aminoluciferin substrate)[7][8]
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells at a density of 1 x 10^4 to 2.5 x 10^4 cells per well in 100 µL of culture medium in a white-walled 96-well plate.[12]
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., staurosporine) or the test compound for the desired time period. Include appropriate controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[12]
-
Assay Procedure: a. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[12] b. Mix gently on a plate shaker for 30-60 seconds. c. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and caspase cleavage of the substrate.[12]
-
Measurement: Measure the luminescence. An increase in luminescence is proportional to the amount of caspase activity.[8]
Visualizations
Caption: Principle of the this compound Cell Viability Assay.
Caption: General workflow for this compound-based cell culture assays.
Caption: Caspase-mediated apoptosis detection using a luciferase-based assay.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 9. Luciferase-based cytotoxicity assay [bio-protocol.org]
- 10. Luciferase-based cytotoxicity assay [bio-protocol.org]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Intraperitoneal vs. Intravenous Injection of CybLuc for In Vivo Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CybLuc, a synthetic aminoluciferin derivative, has emerged as a superior substrate for firefly luciferase-based in vivo bioluminescence imaging (BLI) compared to the traditional D-luciferin.[1][2] Its enhanced properties, including increased light output, longer signal duration, and improved tissue penetration, offer significant advantages for sensitive and longitudinal studies in various research and drug development applications.[3][4] The choice of administration route, primarily intraperitoneal (IP) or intravenous (IV), is a critical parameter that significantly influences the resulting bioluminescent signal's intensity, kinetics, and biodistribution.[4][5] These application notes provide a detailed comparison of IP and IV injection of this compound, supported by quantitative data and experimental protocols to guide researchers in selecting the optimal method for their specific experimental needs.
This compound's lipophilic nature contributes to its increased cell permeability and ability to cross the blood-brain barrier, making it particularly effective for deep-tissue imaging, including brain tumor studies.[1][6] In animal models, even at concentrations as low as 0.01% of the standard D-luciferin dose, this compound can produce a 20-fold greater bioluminescent signal.[1][2]
Comparison of Intraperitoneal (IP) and Intravenous (IV) Injection Routes
The selection between IP and IV administration of this compound depends on the experimental objectives, the location of the target cells or tissues, and the desired signal kinetics.
Intraperitoneal (IP) Injection: This is a commonly used route due to its relative ease of administration.[3][7] Following IP injection, this compound is absorbed from the peritoneal cavity into the mesenteric blood supply and then enters systemic circulation.[8] This route generally leads to a slower onset but more sustained bioluminescent signal compared to IV injection.[4] However, IP injections can sometimes result in variable absorption rates and potentially lead to an overestimation of signals from intraperitoneal tissues due to direct diffusion.[5][9]
Intravenous (IV) Injection: Typically administered via the tail vein in mice, IV injection delivers this compound directly into the systemic circulation, resulting in rapid distribution and a near-immediate and intense peak in the bioluminescent signal.[4][10] This method offers higher reproducibility and is often preferred for quantitative studies where precise timing and peak signal intensity are crucial.[9] While technically more challenging than IP injection, the IV route provides a more accurate representation of systemic biodistribution.[5]
Quantitative Data Summary
The following tables summarize the key quantitative differences between IP and IV administration of this compound, as well as a comparison with the standard substrate, D-luciferin.
Table 1: this compound vs. D-luciferin Signal Intensity
| Administration Route | Substrate | Dose | Peak Signal Intensity (vs. D-luciferin) | Reference |
| Intraperitoneal (IP) | This compound | Equivalent to D-luciferin | >10-fold higher | [4][11] |
| Intraperitoneal (IP) | This compound | 20-fold lower than D-luciferin | 8.1 ± 1.5-fold higher (in brain) | [4] |
| Intraperitoneal (IP) | This compound | 10 µM (0.1 mL) | ~20-fold higher | [3] |
| Intravenous (IV) | This compound | Equivalent to D-luciferin | Up to 100-fold greater | [4] |
Table 2: Pharmacokinetic Profile of this compound
| Administration Route | Parameter | Observation | Reference |
| Intraperitoneal (IP) | Signal Onset | Gradual | [5] |
| Signal Duration | Sustained for up to 2 hours | [4] | |
| Peak Signal Time | Approximately 10-20 minutes post-injection | [10] | |
| Biodistribution | Broad, escapes abdominal cavity | [4] | |
| Intravenous (IV) | Signal Onset | Immediate | [5] |
| Signal Duration | Persistent for more than 60 minutes | [4] | |
| Peak Signal Time | 4-5 minutes post-injection | [4] | |
| Biodistribution | Systemic | [4] |
Experimental Protocols
Materials
-
This compound substrate (e.g., CycLuc1)
-
Sterile vehicle (e.g., Phosphate-Buffered Saline - PBS, or normal saline)
-
Luciferase-expressing animal model (e.g., mice)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27 gauge for IP, 27-30 gauge for IV)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
70% ethanol for disinfection
Protocol 1: Intraperitoneal (IP) Injection of this compound
-
Preparation of this compound Solution: Prepare a fresh solution of this compound in a sterile vehicle at the desired concentration. A common starting concentration is 5 mM.[4]
-
Animal Restraint: Properly restrain the mouse. For IP injections, tilt the mouse with its head facing downwards to expose the abdomen.[10]
-
Injection Site Disinfection: Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.[10]
-
Injection: Using a 25-27 gauge needle, insert the needle into the abdominal cavity at approximately a 30-degree angle. Inject the this compound solution (e.g., 100 µL for a 20g mouse).[10]
-
Anesthesia and Imaging: If injecting into an awake animal, wait for approximately 3 minutes before anesthetizing with isoflurane.[7] Place the anesthetized animal in the imaging chamber.
-
Image Acquisition: Begin image acquisition approximately 5 minutes post-injection. Continue to acquire images every 5-10 minutes for up to 40-60 minutes to determine the peak signal time for your specific model.[10] Many models show a peak signal between 10-20 minutes after IP injection.[10]
Protocol 2: Intravenous (IV) Injection of this compound
-
Preparation of this compound Solution: Prepare a fresh solution of this compound in a sterile vehicle at the desired concentration (e.g., 5 mM).[4]
-
Animal Restraint: Restrain the mouse using a physical or chemical restraint method.
-
Vein Visualization: Rotate the tail slightly to visualize a lateral tail vein. The tail can be warmed to facilitate vasodilation.
-
Injection Site Disinfection: Disinfect the injection site with 70% ethanol.[10]
-
Injection: Using a 27-30 gauge needle, insert the needle into the vein at a slight angle. Slowly inject the this compound solution. A successful injection will show clearing of the lumen; incorrect placement will result in a bulge.[10]
-
Anesthesia and Imaging: If the animal is not already anesthetized, immediately sedate it following the injection.
-
Image Acquisition: Place the anesthetized animal in the imaging chamber and begin image acquisition within the first two minutes post-injection. Continue to acquire images every 1-5 minutes for up to 20-30 minutes.[10] The peak signal for IV injection is typically observed within 2-5 minutes.[10]
Visualization of Workflows and Pathways
Bioluminescence Signaling Pathway
The fundamental mechanism of light production involves the luciferase-catalyzed oxidation of the luciferin substrate, in this case, this compound.
Caption: Luciferase-catalyzed reaction with this compound.
Experimental Workflow: In Vivo Bioluminescence Imaging
The following diagram outlines the general workflow for conducting an in vivo BLI experiment using this compound.
Caption: General workflow for in vivo BLI with this compound.
Conclusion
This compound offers significant improvements for in vivo bioluminescence imaging over traditional D-luciferin. The choice between intraperitoneal and intravenous injection should be made based on the specific requirements of the study. IV injection is recommended for studies requiring high sensitivity, rapid signal detection, and maximal reproducibility. IP injection, while easier to perform, provides a more sustained signal which may be advantageous for longer-term observations, though researchers should be mindful of potential variability in absorption and biodistribution. By following the detailed protocols and considering the quantitative data presented, researchers can optimize their in vivo imaging experiments to achieve high-quality, reliable results.
References
- 1. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extranet.fredhutch.org [extranet.fredhutch.org]
- 6. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. slu.edu [slu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 11. medchemexpress.com [medchemexpress.com]
Tracking Cancer Cell Metastasis with CybLuc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted technique for non-invasively monitoring cellular processes in real-time within living animals. In oncology research, BLI is instrumental in tracking tumor growth, assessing therapeutic efficacy, and visualizing metastatic dissemination. The sensitivity of BLI is critically dependent on the luciferase enzyme and its substrate. CybLuc (N-cyclobutylaminoluciferin) is a synthetic aminoluciferin derivative that serves as a substrate for firefly luciferase (FLuc). It offers significant advantages over the traditional substrate, D-luciferin, making it an exceptional tool for demanding applications such as the detection of micrometastases and monitoring cancer cell trafficking.
Mechanism of Action and Advantages of this compound
This compound, like D-luciferin, is a substrate for the enzyme firefly luciferase. In the presence of ATP, magnesium ions, and oxygen, firefly luciferase catalyzes the oxidation of this compound, resulting in the emission of light. The key distinction of this compound lies in its chemical structure, which confers several advantageous properties for in vivo imaging.
The primary advantages of this compound include:
-
Red-Shifted Light Emission: this compound produces light with a peak wavelength of approximately 603 nm, which is significantly red-shifted compared to the 560 nm peak of D-luciferin.[1] Light at longer wavelengths is less absorbed and scattered by biological tissues, allowing for deeper tissue penetration and more sensitive detection of cells in internal organs.[1]
-
Enhanced Photon Flux: In animal studies, this compound has been shown to generate a bioluminescent signal that is up to 20 times higher than that produced by D-luciferin at the same concentration.[1][2][3] This increased signal intensity allows for the detection of smaller numbers of cancer cells, which is crucial for identifying early metastatic seeding.
-
Lower Substrate Concentration Required: A significantly lower concentration of this compound is needed to achieve a robust signal compared to D-luciferin. A dose of 10 µM this compound can produce a signal comparable to or greater than the standard high dose of D-luciferin.[1][2][3] This is not only more economical but also reduces the potential for any substrate-related biological effects.
-
Prolonged Signal Kinetics: The bioluminescent signal generated by this compound exhibits a longer plateau phase in vivo, remaining stable for over 30 minutes, whereas the signal from D-luciferin typically peaks and begins to decline within 5-10 minutes.[1][4] This extended signal window provides greater flexibility for imaging sessions and allows for longer-term observation.
-
Improved Blood-Brain Barrier Permeability: The increased lipophilicity of this compound facilitates better penetration of the blood-brain barrier, making it a superior choice for imaging brain metastases.[4] In mouse models, this compound has demonstrated a 7-fold brighter signal in the brain compared to D-luciferin.[4]
Data Presentation
Table 1: Comparison of Luciferin Analogs for In Vivo Bioluminescence Imaging
| Feature | D-luciferin | Aminoluciferin (aLuc) | This compound (N-cyclobutylaminoluciferin) |
| Peak Emission Wavelength | ~560 nm | ~591 nm | ~603 nm |
| Relative In Vivo Signal Intensity | 1x | Variable | Up to 20x higher than D-luciferin |
| Typical In Vivo Concentration | 150 mg/kg | Variable | 1.5 mg/kg (or 10 µM in 0.1 mL) |
| Signal Stability In Vivo | Peaks and declines within 5-10 min | Variable | Stable for >30 minutes |
| Blood-Brain Barrier Penetration | Limited | Moderate | Enhanced |
Table 2: Quantitative Comparison of this compound and D-luciferin in a Brain Tumor Model
| Substrate | Dose | Peak Photon Flux (p/sec/cm²/sr) | Fold Increase vs. D-luciferin |
| D-luciferin | 150 mg/kg | 3.3 x 10⁵ | 1x |
| CycLuc1* | 25 mg/kg | 2.9 x 10⁶ | ~8x |
*Note: CycLuc1 is a similar cyclic alkylaminoluciferin to this compound and its data is used here to illustrate the significant signal enhancement in deep tissues like the brain.[5]
Experimental Protocols
Protocol 1: Generation of Luciferase-Expressing Cancer Cell Lines
-
Vector Selection: Choose a lentiviral or retroviral vector containing the firefly luciferase gene (e.g., luc2) and a selectable marker (e.g., puromycin resistance).
-
Transduction/Transfection: Introduce the vector into the cancer cell line of interest using standard protocols for lentiviral transduction or plasmid transfection.
-
Selection: Culture the cells in media containing the appropriate selection agent (e.g., puromycin) to eliminate non-transduced cells.
-
Clonal Selection and Validation: Isolate single-cell clones and expand them. Screen the clones for stable luciferase expression by performing an in vitro bioluminescence assay: a. Plate a known number of cells in a 96-well plate. b. Add a luciferin-containing medium (D-luciferin can be used for this in vitro screening). c. Measure the light output using a luminometer or an imaging system. d. Select the clone with the highest and most stable light emission for in vivo studies.
Protocol 2: In Vivo Cancer Cell Metastasis Models
A. Experimental (Induced) Metastasis Model (Intravenous Injection)
-
Cell Preparation: Harvest the luciferase-expressing cancer cells and resuspend them in sterile, serum-free PBS at a concentration of 1 x 10⁶ cells per 100 µL.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human cancer cells.
-
Injection: Anesthetize the mouse and inject the cell suspension into the lateral tail vein. This route typically leads to the formation of lung metastases.
B. Spontaneous Metastasis Model (Orthotopic Implantation)
-
Cell Preparation: Prepare the luciferase-expressing cancer cells as described above.
-
Animal Model: Use an appropriate strain of immunodeficient mice.
-
Implantation: Surgically implant the cancer cells into the primary organ of origin (e.g., mammary fat pad for breast cancer, cecal wall for colon cancer). This allows for the natural progression of metastasis from the primary tumor.
Protocol 3: In Vivo Bioluminescence Imaging with this compound
-
Substrate Preparation: a. Prepare a stock solution of this compound in sterile DPBS or normal saline. A concentration of 450 µM is a good starting point.[6] b. Gently mix until the this compound is completely dissolved. c. Filter-sterilize the solution through a 0.2 µm filter.
-
Animal Preparation: a. Anesthetize the mouse using isoflurane or another suitable anesthetic. b. Place the mouse in the imaging chamber of the bioluminescence imaging system (e.g., IVIS Spectrum).
-
Substrate Administration: a. Inject the this compound solution intraperitoneally (i.p.). A typical dose is 10 µL per gram of body weight of a 450 µM solution (approximately 1.5 mg/kg).[6]
-
Image Acquisition: a. Acquire bioluminescent images starting approximately 10 minutes after the i.p. injection.[6] b. The signal from this compound is stable, allowing for an extended imaging window. c. Use an open filter to collect all emitted photons. The exposure time will depend on the signal intensity, but can range from 1 second to 1 minute. d. Acquire a photographic image of the mouse for anatomical reference.
-
Longitudinal Monitoring: Repeat the imaging procedure at desired time points (e.g., weekly) to monitor the growth of the primary tumor and the appearance and progression of metastatic foci.
Protocol 4: Ex Vivo Imaging and Analysis
-
Final In Vivo Image: Acquire a final in vivo image before euthanasia.
-
Euthanasia and Dissection: Euthanize the mouse and immediately dissect the organs of interest (e.g., lungs, liver, brain, bones).
-
Ex Vivo Imaging: Place the dissected organs in a petri dish, add a small amount of this compound solution, and image them in the bioluminescence imaging system. This confirms the location of metastatic lesions identified in the in vivo images.
-
Data Quantification: a. Use the imaging system's software to draw regions of interest (ROIs) around the bioluminescent signals in both the in vivo and ex vivo images. b. Quantify the signal intensity as total flux (photons/second) or radiance (photons/second/cm²/steradian). c. The quantified signal intensity correlates with the number of cancer cells and can be used to track tumor burden and metastatic load over time.
Mandatory Visualizations
References
- 1. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
Application Notes and Protocols for Long-Term In Vivo Imaging with CybLuc
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted technique for non-invasively monitoring biological processes in living animals. The firefly luciferase (FLuc)-luciferin system is a cornerstone of BLI; however, the conventional substrate, D-luciferin, presents limitations for long-term and deep-tissue imaging due to its rapid decay and poor bioavailability. CybLuc, a synthetic aminoluciferin derivative, has emerged as a superior alternative, offering significantly enhanced signal intensity, prolonged signal duration, and improved tissue penetration, particularly across the blood-brain barrier. These characteristics make this compound an ideal substrate for longitudinal in vivo studies, enabling sensitive and sustained visualization of cellular and molecular events.
These application notes provide a comprehensive overview of the advantages of this compound and detailed protocols for its use in long-term in vivo imaging.
Advantages of this compound for In Vivo Imaging
This compound offers several key advantages over the traditional D-luciferin substrate:
-
Enhanced Signal Intensity: this compound produces a significantly brighter bioluminescent signal, up to 20-fold higher than D-luciferin at the same concentration.[1][2][3] This allows for the detection of smaller cell populations or weaker biological signals.
-
Prolonged Signal Duration: The bioluminescent signal generated by this compound is remarkably stable, maintaining a plateau for over 30 minutes and remaining detectable for as long as 13 hours.[1][2][4] This extended signal window is critical for long-term observation without the need for repeated substrate administration.
-
Lower Substrate Requirement: Due to its high efficiency, this compound can be used at concentrations as low as 0.01% of the standard dose of D-luciferin, making it a more economical option for long-term studies.[1][3][4]
-
Improved Tissue Penetration: this compound exhibits a red-shifted light emission (λmax ≈ 603 nm), which is less absorbed and scattered by biological tissues.[4] This property, combined with its increased lipophilicity, allows for superior penetration of deep tissues and the blood-brain barrier, making it particularly effective for imaging the brain and other internal organs.[1][2][4]
-
Greater Sensitivity in Deep Tissues: The enhanced brightness and red-shifted emission of this compound enable more sensitive detection of luciferase-expressing cells in deep tissues, such as brain tumors.[1][2][3]
Quantitative Data Presentation
The following tables summarize the quantitative comparison between this compound and D-luciferin based on data from published studies.
| Parameter | This compound | D-luciferin | Reference |
| Relative Signal Intensity | ~20-fold higher | 1-fold (baseline) | [1][2][3] |
| Signal Stability (Plateau) | > 30 minutes | < 5 minutes | [1][2] |
| Detectable Signal Duration | Up to 13 hours | Typically < 2 hours | [1][4] |
| Effective Concentration | 10 µM (0.1 mL) | 150 mg/kg (~100 mM in 0.1 mL) | [1][2] |
| Peak Emission Wavelength | ~603 nm | ~560 nm | [4] |
Table 1: Comparison of this compound and D-luciferin Performance In Vivo.
Experimental Protocols
Protocol 1: Long-Term In Vivo Imaging of Subcutaneous Tumors
This protocol describes the use of this compound for the long-term monitoring of subcutaneous tumor growth in a mouse xenograft model.
Materials:
-
Luciferase-expressing tumor cells (e.g., ES-2-Fluc)
-
BALB/c nude mice (6-8 weeks old)
-
This compound substrate
-
Sterile DPBS or normal saline
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system (e.g., IVIS)
Procedure:
-
Tumor Cell Implantation:
-
Culture and harvest luciferase-expressing tumor cells.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to establish and grow to a palpable size.
-
-
This compound Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DPBS or ultrapure water.
-
Gently mix until the this compound is completely dissolved.
-
Filter-sterilize the solution through a 0.2 µm filter.
-
For a working solution, dilute the stock to the desired concentration (e.g., 10 µM in a final volume of 0.1 mL for injection).
-
-
Animal Preparation and Substrate Administration:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in the imaging chamber.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection. A typical dose is 10 µL of a 10 mM solution per gram of body weight. For a 10g mouse, inject 100µL.[4]
-
-
Bioluminescence Imaging:
-
Acquire images using a cooled CCD camera-based imaging system.
-
Image acquisition can typically begin 10 minutes post-injection.[4] However, it is recommended to perform a kinetic study for each specific model to determine the peak signal time.
-
Set the acquisition time (e.g., 1 second to 1 minute) based on the signal intensity.
-
For longitudinal studies, repeat the imaging procedure at desired time points (e.g., daily, weekly).
-
Experimental Workflow for Subcutaneous Tumor Imaging
Caption: Workflow for long-term in vivo imaging of subcutaneous tumors using this compound.
Protocol 2: In Vivo Imaging of Brain Tumors
This protocol is adapted for imaging deep-tissue structures like brain tumors, where this compound's properties are particularly advantageous.
Materials:
-
Luciferase-expressing brain tumor cells (e.g., glioblastoma cells)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound substrate
-
Sterile DPBS
-
Stereotactic apparatus for intracranial injection
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Bioluminescence imaging system
Procedure:
-
Intracranial Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates.
-
Using a Hamilton syringe, slowly inject a suspension of luciferase-expressing brain tumor cells into the target brain region.
-
Suture the incision and allow the mouse to recover. Monitor for post-surgical complications.
-
-
This compound Substrate Preparation and Administration:
-
Prepare the this compound solution as described in Protocol 1.
-
Anesthetize the mouse with isoflurane for imaging.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
-
Bioluminescence Imaging:
-
Place the anesthetized mouse in the imaging system.
-
Due to the blood-brain barrier, the kinetics of substrate delivery may differ. Perform a time-course experiment to determine the optimal imaging window post-injection.
-
Acquire images with appropriate exposure times. Longer exposure times may be necessary for deep-tissue imaging compared to subcutaneous models.
-
Quantify the bioluminescent signal from the brain region of interest.
-
Conduct longitudinal imaging to monitor tumor progression and response to therapy.
-
Experimental Workflow for Brain Tumor Imaging
Caption: Workflow for in vivo imaging of intracranial tumors using this compound.
Signaling Pathway Visualization
While this compound itself doesn't directly interact with signaling pathways, it is used as a reporter for gene expression, which is often downstream of specific signaling events. For instance, a luciferase reporter gene can be placed under the control of a promoter that is activated by a particular signaling pathway (e.g., NF-κB, HIF-1α). In such a setup, the bioluminescent signal from this compound would quantitatively report the activity of that pathway.
Generic Signaling Pathway-Reporter Interaction
Caption: General schematic of using a luciferase reporter system with this compound to monitor signaling pathway activity.
Conclusion
This compound represents a significant advancement in bioluminescence imaging, offering researchers a more sensitive, stable, and versatile tool for long-term in vivo studies. Its superior properties over D-luciferin, particularly for deep-tissue and brain imaging, expand the possibilities for non-invasively monitoring cellular and molecular processes in preclinical models of disease. The protocols provided herein offer a starting point for investigators to incorporate this compound into their research for more robust and informative longitudinal imaging studies.
References
- 1. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
Application Notes and Protocols for CybLuc Administration in Longitudinal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted non-invasive technique for longitudinally monitoring cellular and molecular processes within living animals. The firefly luciferase (FLuc) reporter system, which catalyzes the oxidation of D-luciferin to produce light, is a cornerstone of BLI. However, the in vivo application of D-luciferin is often limited by its suboptimal bioavailability, rapid signal decay, and the relatively blue-shifted emission spectrum of the light produced, which is susceptible to tissue attenuation.
To address these limitations, a new generation of synthetic luciferins has been developed. Among these, CybLuc (N-cyclobutylaminoluciferin) has emerged as a superior alternative for in vivo studies. This compound, a derivative of aminoluciferin, offers several key advantages for longitudinal research, including significantly enhanced signal intensity, a red-shifted light emission for improved tissue penetration, and a prolonged signal duration that enables extended observation periods.[1][2][3] These properties make this compound particularly well-suited for sensitive applications such as deep-tissue imaging, monitoring slow biological processes, and reducing the required substrate dosage.
These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for longitudinal in vivo bioluminescence imaging.
Quantitative Data Summary
The superior performance of this compound compared to the traditional D-luciferin substrate is evident in its photophysical properties and in vivo performance metrics. The following tables summarize key quantitative data to facilitate the selection of the appropriate substrate for your longitudinal studies.
Table 1: Photophysical and In Vitro Properties
| Property | D-luciferin | This compound | Reference(s) |
| Maximum Emission Wavelength | ~560 nm | ~603 nm | [1][4] |
| Relative Quantum Yield | Standard | Increased | [1] |
| Affinity for Firefly Luciferase (Km) | Higher (lower affinity) | Lower (higher affinity) | [1] |
Table 2: In Vivo Performance Comparison (Mouse Models)
| Parameter | D-luciferin | This compound | Reference(s) |
| Typical In Vivo Dose | 150 mg/kg | 7.5 - 15 mg/kg | [5] |
| Signal Intensity | Standard | >10-fold higher at equivalent doses | [6] |
| 20-fold higher at 0.01% of the standard D-luciferin dose | [2][3] | ||
| Signal Duration (Plateau) | < 5 minutes | > 30 minutes | [2][4] |
| Signal Half-Life (i.p. injection) | Shorter | Longer | [1] |
| Brain Tissue Penetration | Limited | Significantly Enhanced | [2][4][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving 3.3 mg of this compound in 1 mL of sterile DPBS.[1]
-
Mix gently by vortexing or inversion until the this compound is completely dissolved. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
In Vivo Administration and Imaging Protocol for Longitudinal Studies
This protocol provides a general guideline for intraperitoneal (i.p.) administration of this compound for monitoring luciferase-expressing cells in mice.
Materials:
-
This compound stock solution (10 mM)
-
Sterile DPBS for dilution
-
Mice bearing luciferase-expressing cells/tissues
-
Isoflurane anesthesia system
-
In vivo imaging system (e.g., IVIS)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
a. Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% in oxygen). Confirm proper anesthetization by lack of pedal reflex.
-
Maintain anesthesia using a nose cone connected to the anesthesia system.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
b. This compound Administration (Intraperitoneal Injection):
-
Dilute the 10 mM this compound stock solution with sterile DPBS to the desired final concentration. A typical starting dose is 15 mg/kg.[5] For a 25g mouse, this would be 0.375 mg.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection. The injection volume should typically be 100-200 µL.
-
Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]
c. Bioluminescence Imaging:
-
Acquire a baseline photographic image of the mouse.
-
Begin acquiring bioluminescence images approximately 5-10 minutes post-injection.[2]
-
Image acquisition parameters will vary depending on the imaging system and signal intensity. Typical starting parameters are:
-
Exposure time: 1 second to 5 minutes
-
Binning: Medium to high
-
F/stop: 1 to 2
-
-
For longitudinal studies, it is critical to maintain consistent imaging parameters, including animal positioning, exposure time, and the time between substrate injection and imaging, across all time points.
d. Determining Optimal Imaging Time:
-
For a new experimental model, perform a kinetic study to determine the peak signal time.
-
After this compound injection, acquire images every 5-10 minutes for up to 60-90 minutes.[7]
-
Plot the total photon flux versus time to identify the time of peak emission. This time point should be used for all subsequent imaging sessions in the longitudinal study.
Application Notes: Monitoring Signaling Pathways
This compound can be used with any firefly luciferase-based reporter system to monitor the activity of specific signaling pathways in vivo. This is typically achieved by using a reporter construct where the expression of firefly luciferase is driven by a promoter containing response elements for a specific transcription factor.
Monitoring NF-κB Signaling Pathway Activity
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival.
Principle: A reporter construct containing multiple copies of the NF-κB response element upstream of a minimal promoter driving firefly luciferase is introduced into cells. Upon activation of the NF-κB pathway (e.g., by inflammatory stimuli), NF-κB translocates to the nucleus, binds to the response elements, and drives luciferase expression.
Experimental Workflow:
-
Generate a stable cell line expressing the NF-κB-luciferase reporter or use a transgenic animal model.
-
Implant the cells into the animal model.
-
Induce NF-κB activation through the desired experimental treatment.
-
Administer this compound and perform bioluminescence imaging at various time points to longitudinally monitor the activation and inhibition of the NF-κB pathway.
Monitoring Apoptosis via Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway.
Principle: A reporter system can be designed where firefly luciferase activity is dependent on caspase-3 cleavage. For example, a caged luciferin substrate, Z-DEVD-aminoluciferin, can be used. In apoptotic cells, caspase-3 cleaves the DEVD sequence, releasing aminoluciferin, which can then be utilized by a constitutively expressed firefly luciferase to generate light.[8][9][10] Alternatively, a split-luciferase reporter system can be employed where caspase-3 cleavage of a linker peptide leads to the reconstitution of a functional luciferase enzyme.[11]
Experimental Workflow:
-
Establish a tumor model with cells co-expressing firefly luciferase.
-
Administer a pro-apoptotic therapeutic agent.
-
For the caged substrate approach, administer the Z-DEVD-aminoluciferin substrate and image over time. An increase in signal indicates caspase-3 activity.
-
For longitudinal studies, the pro-apoptotic treatment can be administered at different time points, and caspase-3 activity can be assessed at each point.
References
- 1. CRE-Luc GPCR Reporter Mouse Platform | Taconic Biosciences [taconic.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A Cre/LoxP conditional luciferase reporter transgenic mouse for bioluminescence monitoring of tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 8. Noninvasive molecular imaging of apoptosis in vivo using a modified firefly luciferase substrate, Z-DEVD-aminoluciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo imaging of early stage apoptosis by measuring real-time caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing CybLuc Signal-to-Noise Ratio
Welcome to the Technical Support Center for CybLuc, a resource designed for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you maximize the signal-to-noise ratio in your this compound-based bioluminescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages over D-luciferin?
This compound (N-cyclobutylaminoluciferin) is a synthetic aminoluciferin derivative designed for enhanced bioluminescence imaging. Its primary advantages over the traditional D-luciferin substrate include:
-
Red-Shifted Light Emission: this compound has a maximum light emission at approximately 603 nm, which is red-shifted compared to D-luciferin's emission peak around 560 nm.[1] This longer wavelength light penetrates tissues more effectively, making this compound ideal for in vivo imaging in deep tissues.[2][3]
-
Increased Signal Intensity: In animal studies, this compound can produce a bioluminescent signal that is up to 20 times higher than that of D-luciferin or aminoluciferin at the same concentration.[3][4]
-
Longer Signal Duration: The bioluminescent signal from this compound is more stable and has a longer half-life in vivo compared to D-luciferin, allowing for longer observation times.[5]
-
Improved Lipophilicity: The increased lipophilicity of this compound allows for better passage across cell membranes and the blood-brain barrier, which is particularly beneficial for neurological studies.[2][3][5]
-
Lower Substrate Requirement: Due to its higher efficiency, a significantly lower concentration of this compound is needed to achieve a robust signal compared to D-luciferin.[3][4]
Q2: What is the recommended storage procedure for this compound?
Proper storage is crucial for maintaining the stability and performance of this compound. For long-term storage (months to years), it is recommended to store this compound as a solid powder in a dry, dark environment at -20°C.[6] For short-term storage (days to weeks), it can be kept at 0-4°C.[6] Stock solutions should also be stored at -20°C for long-term use.[6] Always protect this compound from light to prevent photodegradation.[7]
Q3: Can I use the same lysis buffer for this compound assays that I use for D-luciferin assays?
While many standard luciferase lysis buffers can be used, the optimal lysis buffer may differ. The increased lipophilicity of this compound could potentially lead to interactions with certain detergent components in lysis buffers, which might affect signal intensity or background levels. It is recommended to use a lysis buffer that has been validated for use with firefly luciferase assays, such as a passive lysis buffer.[8] If you are experiencing high background or a weak signal, it is advisable to test different commercially available luciferase lysis buffers or to optimize your own.[9][10][11]
Q4: How can I normalize my this compound reporter assay data?
Normalization is essential to correct for variability in transfection efficiency, cell number, and other experimental parameters.[12][13] The most common method is to use a dual-luciferase reporter system.[14][15] In this system, a second reporter, typically Renilla luciferase, is co-transfected under the control of a constitutive promoter. The experimental this compound (firefly luciferase) signal is then divided by the Renilla luciferase signal to obtain a normalized ratio.[12][15] This approach helps to minimize well-to-well variability and increases the statistical significance of your data.[12][13]
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments and provides solutions to improve your signal-to-noise ratio.
| Issue | Potential Causes | Solutions |
| Weak or No Signal | Degraded this compound Substrate: Improper storage or repeated freeze-thaw cycles can lead to substrate degradation.[16] | Store this compound as recommended (-20°C, protected from light) and prepare fresh working solutions for each experiment.[6][7][16] |
| Low Transfection Efficiency: The cells may not be efficiently taking up the reporter plasmid.[14][16] | Optimize transfection parameters such as the DNA-to-reagent ratio, cell density at the time of transfection, and incubation time.[14] Use healthy, low-passage number cells. | |
| Suboptimal Assay Conditions: Incorrect concentrations of ATP or luciferase, or suboptimal pH or temperature can reduce enzyme activity. | Ensure your assay buffer contains saturating concentrations of ATP and cofactors. The optimal pH for firefly luciferase is around 7.8.[5] | |
| Weak Promoter Activity: The promoter driving the luciferase expression may be weak in your cell type.[16] | If possible, switch to a stronger constitutive promoter for initial optimization experiments. | |
| High Background Signal | Contamination of Reagents: Buffers or media may be contaminated with microorganisms or other luminescent compounds. | Use fresh, sterile reagents. Filter-sterilize all buffers. |
| Autoluminescence from Media or Plates: Some plastics and media components can emit their own light. | Use white, opaque-bottom plates designed for luminescence assays to minimize crosstalk and background.[14] Measure the background luminescence of your media and plates before adding cells. | |
| Cell Lysis Issues: Incomplete cell lysis can lead to variable background, while overly harsh lysis can release interfering substances. | Use a passive lysis buffer and optimize the incubation time. Ensure complete lysis by visual inspection under a microscope.[8] | |
| Non-specific Binding of this compound: Due to its lipophilicity, this compound might non-specifically bind to cellular components or plasticware. | Include appropriate controls, such as untransfected cells treated with this compound, to determine the level of background signal. Consider using plates with low-binding surfaces. | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent volumes of cells, reagents, or substrate will lead to high variability.[16] | Use calibrated pipettes and consider using a master mix for reagents to be added to multiple wells.[16] For high-throughput applications, an automated liquid handler is recommended. |
| Inconsistent Cell Seeding: Uneven cell distribution across the plate can cause significant differences in signal between wells. | Ensure a single-cell suspension before seeding and gently rock the plate after seeding to ensure even distribution. | |
| Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity.[13] | |
| Timing of Measurement: The kinetics of the light reaction can vary, and measuring at inconsistent times can introduce variability. | For flash-type assays, use a luminometer with an injector to ensure consistent timing between substrate addition and measurement. For glow-type assays, allow the signal to stabilize before reading. |
Experimental Protocols
Detailed Protocol for an NF-κB this compound Reporter Assay
This protocol provides a step-by-step guide for a dual-luciferase reporter assay to measure the activation of the NF-κB signaling pathway using a this compound (firefly luciferase) reporter.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB firefly luciferase reporter plasmid (with this compound reporter gene)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., PEI)
-
Opti-MEM or serum-free DMEM
-
TNF-α (or other NF-κB stimulus)
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Dual-luciferase assay reagents
-
White, opaque-bottom 96-well plates
-
Luminometer with dual injectors
Procedure:
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 2 x 104 cells per well in a white, opaque-bottom 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
For each well, prepare a DNA mix in 25 µL of Opti-MEM containing 100 ng of the NF-κB this compound reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Prepare a transfection reagent mix according to the manufacturer's instructions. For PEI, use a 3:1 ratio of PEI to DNA (w/w).
-
Add the transfection reagent mix to the DNA mix, vortex gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add 50 µL of the DNA-transfection reagent complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Stimulation
-
Aspirate the media from the wells.
-
Add 100 µL of fresh complete medium containing the desired concentration of TNF-α (e.g., 10 ng/mL) to the stimulated wells.
-
Add 100 µL of fresh complete medium without the stimulus to the control wells.
-
Incubate for 6-8 hours at 37°C in a 5% CO2 incubator.
Day 4: Cell Lysis and Luminescence Measurement
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Aspirate the media and gently wash the cells once with 100 µL of PBS.
-
Aspirate the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
Program the luminometer to inject 100 µL of the firefly luciferase assay reagent (containing this compound substrate) and measure the luminescence for 2-10 seconds.
-
Immediately after the first measurement, inject 100 µL of the Renilla luciferase assay reagent (Stop & Glo®) and measure the luminescence again for 2-10 seconds.
Data Analysis:
-
Calculate the ratio of Firefly (this compound) luminescence to Renilla luminescence for each well.
-
Normalize the data by dividing the ratio of the stimulated samples by the average ratio of the unstimulated control samples. This will give you the fold induction of NF-κB activity.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.[15][17]
Quantitative Data Summary
Table 1: Comparison of Luciferin Properties
| Property | D-luciferin | Aminoluciferin (aLuc) | This compound |
| Max Emission Wavelength | ~560 nm | ~591 nm | ~603 nm[1] |
| Relative in vivo Signal | 1x | ~1x | ~20x[3][4] |
| Blood-Brain Barrier Penetration | Low | Moderate | High[5] |
| Signal Duration in vivo | Short | Short | Long[5] |
Table 2: Common Quenchers of Firefly Luciferase Activity
| Compound Class | Examples | Potential for Interference |
| Colored Compounds | Blue, black, or red dyes | Can absorb emitted light, especially at higher concentrations (>10 µM).[16] |
| Certain Ions | Pyrophosphate | Can directly inhibit the luciferase enzyme.[2][3] |
| Some Kinase Inhibitors | H-89 | Known to inhibit Renilla luciferase, highlighting the importance of testing for off-target effects.[18] |
| Test Compounds | Varies | Always test your compounds for direct effects on luciferase activity in a cell-free system. |
Visualizing Signaling Pathways and Workflows
NF-κB Signaling Pathway Leading to Luciferase Reporter Expression
The following diagram illustrates the canonical NF-κB signaling pathway, culminating in the expression of the this compound reporter gene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO1996040988A1 - Quenching reagents and assays for enzyme-mediated luminescence - Google Patents [patents.google.com]
- 3. Quenching the firefly bioluminescence by various ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. Designing a Bioluminescent Reporter Assay: Normalization [worldwide.promega.com]
- 13. news-medical.net [news-medical.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. goldbio.com [goldbio.com]
- 17. promega.com [promega.com]
- 18. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal with CybLuc substrate
Welcome to the technical support center for CycLuc substrates. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve issues leading to low signal.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of low or no signal when using CycLuc substrate?
Low or no signal in a luciferase assay using CycLuc substrate can stem from several factors, ranging from reagent handling to cellular conditions. The primary areas to investigate include the quality and storage of the CycLuc substrate and other reagents, suboptimal experimental conditions, and issues with the biological system itself.[1]
| Potential Cause | Troubleshooting Recommendation |
| Degraded CycLuc Substrate or Luciferase | - Ensure CycLuc1 substrate is stored correctly at -20°C and protected from light. Reconstituted stock solutions are stable for up to 3 months at -20°C.[2] - Avoid multiple freeze-thaw cycles of the substrate.[1] - Prepare fresh working solutions of CycLuc1 before each experiment. - Verify the activity of the luciferase enzyme. |
| Suboptimal Substrate Concentration | - Optimize the CycLuc1 concentration. A wide range of 1-100 µM maintains superior light output.[2] For in vivo studies, doses between 5 and 25 mg/kg have been shown to be effective.[3] |
| Low Transfection Efficiency or Reporter Expression | - Confirm successful transfection and expression of the luciferase reporter gene using methods like qPCR or Western blotting.[4] - Optimize the transfection protocol, including the DNA-to-reagent ratio.[1] - Consider using a stronger promoter to drive luciferase expression if the signal is consistently weak.[1] |
| Poor Cell Health or Low Cell Number | - Ensure cells are healthy and viable. Compromised cell health can significantly reduce signal.[4] - Use an appropriate cell density to ensure a sufficient amount of luciferase is present for a detectable signal. |
| Incorrect Assay Buffer or Conditions | - Verify that the assay buffer composition and pH are optimal for the luciferase enzyme being used. |
| Instrument Settings Not Optimized | - Ensure the luminometer's settings (e.g., exposure time, binning) are appropriate for the expected signal intensity.[4] - Use a positive control with a known signal to confirm the instrument is detecting luminescence correctly.[4] |
Q2: How can I optimize the signal from my CycLuc-based assay?
To enhance the signal, a systematic optimization of key experimental parameters is recommended. This includes titrating the concentrations of both the CycLuc substrate and the luciferase enzyme, as well as optimizing the reaction time.
| Parameter | Optimization Strategy |
| CycLuc1 Concentration | Perform a concentration-response curve to determine the optimal CycLuc1 concentration for your specific cell type and luciferase expression level. While CycLuc1 has a broad effective range, empirical determination is best. |
| Incubation Time | Conduct a time-course experiment to identify the peak signal time after substrate addition. For in vivo imaging, peak signal is often observed around 10 minutes post-injection.[5][6] |
| Cell Lysis (for in vitro assays) | Ensure complete cell lysis to release all luciferase into the lysate. Incomplete lysis is a common cause of low signal. |
Q3: My signal is very high and appears saturated. What should I do?
An excessively high signal can be as problematic as a low one, as it may fall outside the linear range of your detector.
| Potential Cause | Troubleshooting Recommendation |
| High Luciferase Expression | - Reduce the amount of transfected plasmid DNA.[7] - Consider using a weaker promoter if using a very strong one like CMV or SV40.[7] - For in vitro assays, dilute the cell lysate.[1] |
| High Substrate Concentration | While less common with CycLuc1 due to its properties, reducing the substrate concentration can be tested. |
Q4: I'm observing high variability between my replicate wells. What could be the cause?
High variability can compromise the reliability of your results. The source is often related to inconsistencies in dispensing reagents or variations in cell plating.
| Potential Cause | Troubleshooting Recommendation |
| Pipetting Inaccuracies | - Prepare a master mix of reagents to be added to all wells to ensure consistency.[1] - Use a calibrated multichannel pipette for reagent addition.[1] |
| Uneven Cell Distribution | Ensure cells are evenly seeded across the plate wells. Variations in cell number will lead to variability in luciferase expression. |
| Edge Effects | To minimize evaporation and temperature fluctuations that can cause "edge effects" in microplates, avoid using the outer wells or ensure they are filled with media or buffer. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using CycLuc1 substrate in both in vitro and in vivo experiments.
Table 1: In Vivo Experimental Parameters for CycLuc1
| Parameter | Recommended Range/Value | Notes |
| Dosage | 5 - 25 mg/kg (intraperitoneal injection) | A 5 mg/kg dose can provide a robust and reproducible signal. Marginal gains in photon flux are seen at doses above 10-15 mg/kg.[5] A 5 mg/kg dose of CycLuc1 can produce a signal comparable to a 150 mg/kg dose of D-luciferin.[8] |
| Time to Peak Signal | ~10 minutes post-injection | This can vary depending on the animal model and injection route. |
| Imaging Exposure Time | 60 seconds (can be as low as 1,500 ms) | CycLuc1's bright signal allows for shorter exposure times compared to D-luciferin.[8] |
Table 2: Properties and Storage of CycLuc1
| Property | Value | Source |
| Peak Luminescence Wavelength | 599 nm (Near-Infrared) | [9] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (in solvent) | -80°C for up to 1 year | [6] |
| Reconstituted Stock Solution Stability | Up to 3 months at -20°C | [2] |
| Solubility | Soluble to 100 mM in DMSO |
Experimental Protocols
Protocol 1: In Vitro Luciferase Assay with CycLuc1
This protocol outlines the general steps for performing an in vitro luciferase assay using CycLuc1 with cultured cells.
-
Cell Culture and Transfection:
-
Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Transfect cells with a plasmid encoding firefly luciferase under the control of your promoter of interest. Include appropriate controls (e.g., mock transfection, positive control).
-
Incubate for 24-48 hours post-transfection to allow for reporter gene expression.
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete lysis.
-
-
Luminescence Measurement:
-
Prepare a fresh working solution of CycLuc1 in the appropriate assay buffer.
-
Add the CycLuc1 working solution to each well containing the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
Protocol 2: In Vivo Bioluminescence Imaging with CycLuc1
This protocol provides a general workflow for in vivo imaging in a mouse model.
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
-
CycLuc1 Administration:
-
Prepare the appropriate dose of CycLuc1 for injection. Dosing solutions can be prepared in sterile water with 1% DMSO.[3]
-
Administer the CycLuc1 solution via intraperitoneal (i.p.) injection.
-
-
Bioluminescence Imaging:
-
Place the anesthetized animal in the imaging chamber of a bioluminescence imaging system.
-
Begin image acquisition approximately 10 minutes after CycLuc1 injection.
-
Set the imaging parameters, such as exposure time (e.g., 60 seconds) and binning.
-
Acquire images and analyze the data using the appropriate software to quantify the bioluminescent signal.
-
Visual Guides
Caption: Troubleshooting workflow for low signal with CycLuc substrate.
Caption: General experimental workflows for CycLuc1 assays.
References
- 1. goldbio.com [goldbio.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectralinvivo.com [spectralinvivo.com]
- 5. mayo.edu [mayo.edu]
- 6. CycLuc1 | TargetMol [targetmol.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CybLuc Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize N-cyclobutylaminoluciferin (CybLuc) concentration for their in vitro bioluminescence assays.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended starting concentration for this compound in an in vitro assay?
A recommended starting point for this compound in in vitro assays is a final concentration of 20 µM.[1] However, for specific kinetic studies or when optimizing for signal intensity, a concentration range of 0.01 µM to 1 µM has also been reported to yield robust signals.[2][3] The optimal concentration can be cell-type and luciferase expression level dependent. Therefore, it is highly recommended to perform a concentration-response curve to determine the optimal this compound concentration for your specific experimental setup.
Q2: My signal is too low. How can I increase it?
Several factors can contribute to a weak signal in a this compound assay. Consider the following troubleshooting steps:
-
Increase this compound Concentration: If you are using a low concentration of this compound, titrating to a higher concentration may increase the signal. However, be aware of potential substrate inhibition at very high concentrations.[3]
-
Optimize ATP Concentration: The luciferase reaction is ATP-dependent. Ensure that your assay buffer contains a sufficient concentration of ATP, typically around 1-2 mM.[2][3]
-
Check Luciferase Expression: Low expression of the luciferase enzyme in your cells will result in a weak signal. Verify the transfection efficiency and expression level of your luciferase reporter construct.
-
Cell Viability and Density: Ensure that the cells are healthy and plated at an optimal density. Low cell numbers or poor viability will lead to a reduced signal.
-
Incubation Time: A short incubation at 37°C after adding the this compound solution may help to increase the signal.[4]
Q3: My signal is too high and seems to be saturating the detector. What should I do?
A saturating signal can mask the true biological effects in your experiment. Here are some ways to address a high signal:
-
Decrease this compound Concentration: A high substrate concentration can lead to a very bright signal. Try reducing the final concentration of this compound in your assay.
-
Reduce the Amount of Luciferase: If possible, decrease the amount of luciferase enzyme in the reaction. This can be achieved by using a smaller quantity of cell lysate or by transfecting with a lower amount of the luciferase reporter plasmid.
-
Decrease Integration Time: On your luminometer, reduce the signal integration time to bring the readings within the linear range of the instrument.
-
Use a Neutral Density Filter: If your luminometer supports it, using a neutral density filter can attenuate the light signal before it reaches the detector.
Q4: I am observing high background luminescence. What are the possible causes and solutions?
High background can obscure your signal and reduce the dynamic range of your assay. Here are some common causes and solutions:
-
Autoluminescence of Assay Components: Some components in your cell culture medium or assay buffer may exhibit autoluminescence. Prepare a blank control with all assay components except the luciferase to measure the background signal.
-
Contamination: Microbial contamination in your cell culture or reagents can lead to high background. Ensure you are using sterile techniques and fresh reagents.
-
Plate Type: For luminescence assays, it is recommended to use white, opaque-walled plates to maximize the light signal and minimize well-to-well crosstalk.
Q5: My results show high variability between replicates. How can I improve the consistency of my assay?
-
Ensure Homogeneous Mixing: Gently but thoroughly mix the reagents and cell lysates to ensure a uniform distribution of all components.
-
Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when working with small volumes.
-
Consistent Incubation Times: Ensure that the incubation time between adding the this compound substrate and measuring the luminescence is consistent across all samples.
-
Temperature Control: Maintain a consistent temperature throughout the assay, as luciferase activity is temperature-dependent.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Starting Concentration | 0.01 - 20 µM[1][2][3] | Optimal concentration should be determined empirically for each assay. |
| This compound Km Value (Firefly Luciferase) | 0.16 µM[5] | This value can be a useful reference for designing kinetic studies. |
| ATP Concentration | 1 - 2 mM[2][3] | Ensure ATP is not a limiting factor in the reaction. |
| Typical Acquisition Time | 0.5 - 20 seconds[1][2] | Adjust based on signal intensity to avoid saturation. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol describes how to perform a this compound concentration titration to determine the optimal substrate concentration for your in vitro assay.
-
Cell Preparation: Plate your cells expressing firefly luciferase in a 96-well white, opaque-bottom plate at your desired density and allow them to adhere or grow as required by your experimental design.
-
Prepare this compound Stock Solution: Prepare a 4 mM stock solution of this compound by dissolving 1.3 mg of this compound in 1 mL of ultrapure water.[1] Mix gently until fully dissolved. Store at -20°C for long-term storage.
-
Prepare this compound Dilution Series: Prepare a serial dilution of the this compound stock solution in your assay buffer (e.g., pre-warmed cell culture medium or a Tris-HCl based buffer containing 10 mM MgCl2 and 1 mM ATP). Aim for a range of final concentrations in the assay from approximately 0.01 µM to 50 µM.
-
Assay Procedure: a. If using cell lysate, prepare the lysate according to your standard protocol. b. Add a consistent volume of cell lysate or media (for secreted luciferase) to each well of the 96-well plate. c. Add an equal volume of the diluted this compound solutions to the corresponding wells. d. Mix gently by orbital shaking for 30 seconds. e. Immediately measure the bioluminescence using a luminometer with an integration time of 1-20 seconds.
-
Data Analysis: Plot the luminescence signal (Relative Light Units, RLU) against the final this compound concentration. The optimal concentration is the lowest concentration that gives the maximal signal (the plateau of the curve).
Protocol 2: Standard In Vitro this compound Assay
This protocol provides a general procedure for performing a standard in vitro bioluminescence assay using this compound.
-
Prepare this compound Working Solution: Based on your optimization experiment (Protocol 1), prepare a working solution of this compound at 2X the final desired concentration in the appropriate assay buffer. For example, to achieve a final concentration of 20 µM, prepare a 40 µM working solution.
-
Sample Preparation: Prepare your cell lysates or collect conditioned media containing the firefly luciferase.
-
Assay Execution: a. Add a defined volume of your sample (e.g., 50 µL of cell lysate) to the wells of a white, opaque-bottom 96-well plate. b. Add an equal volume of the 2X this compound working solution (e.g., 50 µL) to each well. c. Mix gently on an orbital shaker for 30 seconds.
-
Signal Measurement: Immediately measure the bioluminescence in a luminometer. Use an integration time that provides a robust signal without saturating the detector.
Visualizations
Caption: Luciferase reaction pathway with this compound.
Caption: Experimental workflow for this compound concentration optimization.
References
- 1. interchim.fr [interchim.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce background signal in CybLuc imaging
Welcome to the technical support center for CybLuc imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help optimize experimental workflows and reduce background signal for enhanced data quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages over D-luciferin?
A1: this compound (N-cyclobutylaminoluciferin) is a synthetic aminoluciferin derivative designed to enhance the efficiency of firefly luciferase-based bioluminescence imaging (BLI). Its primary advantages include:
-
Higher Signal Intensity: this compound can produce a significantly brighter signal compared to the traditional D-luciferin substrate. In animal studies, this compound at a concentration of 10 µM has been shown to generate over 10-fold higher bioluminescent signal than D-luciferin at the same concentration.
-
Red-Shifted Emission: this compound has a longer wavelength of light emission (around 603 nm) compared to D-luciferin (around 560 nm). This red-shifted light is less absorbed and scattered by tissues, making it particularly advantageous for deep-tissue in vivo imaging.
-
Improved in vivo Stability: this compound exhibits a longer circulatory half-life in vivo, leading to more persistent light emission compared to D-luciferin. This allows for a wider imaging window after substrate administration.
Q2: What are the common causes of high background signal in this compound imaging?
A2: High background signal in this compound imaging can originate from several sources, broadly categorized as instrumental, reagent-related, and experimental procedure-related factors. These can include:
-
Autoluminescence of Assay Plates: The type of microplate used can significantly contribute to background. White plates, while reflecting signal, can also have inherent phosphorescence.
-
Reagent Contamination or Degradation: Contamination of reagents or degradation of the this compound substrate can lead to non-enzymatic light emission. It is crucial to use freshly prepared reagents.
-
Sub-optimal Substrate Concentration: Using an excessively high concentration of this compound can lead to increased background signal without a proportional increase in specific signal.
-
Cell Lysis In-efficiency: Incomplete cell lysis can result in the release of endogenous substances that interfere with the assay and contribute to background.
-
Instrumental Noise: The luminometer or imaging system itself can contribute to background noise, often referred to as "dark current."
Q3: Can the choice of microplate really make a difference in background signal?
A3: Absolutely. The material and color of the microplate have a substantial impact on the signal-to-background ratio in luminescence assays.
-
White Plates: Generally recommended for luminescence assays as they reflect light, maximizing the signal. However, they can also exhibit phosphorescence, contributing to higher background.
-
Black Plates: Absorb light, which reduces the luminescence signal but also significantly lowers background and well-to-well crosstalk. For assays with a strong signal, black plates can improve the signal-to-noise ratio.
-
White Plates with Clear Bottoms: Offer a compromise, allowing for cell visualization while still having white walls to enhance the luminescent signal.
-
Composite Black and White Plates: Some specialized plates feature white wells within a black matrix, which can reduce crosstalk while still maximizing signal reflection within the well, leading to an improved signal-to-noise ratio.
Troubleshooting Guides
Issue 1: High Background Signal Across All Wells
This is a common issue that can often be resolved by systematically evaluating your experimental setup and reagents.
Troubleshooting Workflow:
CybLuc Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for CybLuc. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, or N-cyclobutylaminoluciferin, is a synthetic derivative of luciferin used as a substrate for firefly luciferase (Fluc) in bioluminescence imaging (BLI).[1][2][3] It is particularly advantageous for in vivo imaging in deep tissues due to its red-shifted light emission (around 603 nm) and increased lipophilicity, which allows for better tissue penetration and passage through the blood-brain barrier.[4][5][6]
Q2: Is this compound compatible with Cypridina luciferase?
No, this compound is a substrate for firefly luciferase (from species like Photinus pyralis), not Cypridina luciferase.[2][7] Cypridina luciferase utilizes a different substrate, Cypridina luciferin (also known as vargulin).[7][8] It is crucial to use the correct luciferin for the specific luciferase being used in your assay.
Q3: What is the solubility of this compound in PBS?
According to product information, this compound is soluble in Dulbecco's Phosphate-Buffered Saline (DPBS) up to a concentration of 10 mM.[4] While standard PBS and DPBS are similar, DPBS can be formulated with or without calcium and magnesium.[9] For preparing this compound solutions, DPBS without magnesium and calcium is often recommended.[4]
Troubleshooting Guide: Solubility Issues with this compound in PBS
While this compound is soluble in PBS, users may encounter issues if proper procedures are not followed. This guide addresses common problems and provides solutions.
Problem 1: this compound powder is not dissolving in PBS.
-
Possible Cause 1: Concentration is too high. You may be attempting to dissolve this compound at a concentration exceeding its solubility limit of 10 mM in DPBS.[4]
Solution:
-
Prepare a stock solution at or below 10 mM. For example, to make a 10 mM stock solution, dissolve 3.3 mg of this compound (Molecular Weight: 333.42 g/mol ) in 1 mL of DPBS.[4]
-
For in vitro assays, a fresh 200X stock solution (4 mM) can be prepared by dissolving 1.3 mg/mL of this compound in ultrapure water.[4]
-
-
Possible Cause 2: Inadequate mixing. The powder may require gentle agitation to dissolve completely.
Solution:
-
Mix gently by inversion or vortexing until the this compound is completely dissolved.[4] Avoid vigorous shaking that could lead to foaming.
-
-
Possible Cause 3: Incorrect buffer. While PBS and DPBS are often used interchangeably, slight differences in formulation could affect solubility. Using DPBS without calcium and magnesium is recommended.[4]
Solution:
-
Ensure you are using DPBS without calcium and magnesium, or normal saline, as specified in some protocols.[4]
-
Problem 2: Precipitate forms after dissolving this compound.
-
Possible Cause 1: Solution was not filter-sterilized. Particulates in the buffer or from the this compound powder itself may be present.
Solution:
-
After dissolving the this compound, filter-sterilize the solution through a 0.2 µm filter.[4] This is particularly important for in vivo applications.
-
-
Possible Cause 2: Improper storage. Long-term storage of diluted solutions at inappropriate temperatures can lead to precipitation or degradation.
Solution:
Data Summary
The following table summarizes key quantitative data for working with this compound.
| Parameter | Value | Buffer/Solvent | Source |
| Solubility | 10 mM | DPBS (without Mg2+ and Ca2+) | [4] |
| Stock Solution (In Vivo) | 10 mM | DPBS or Normal Saline | [4] |
| Stock Solution (In Vitro) | 4 mM (200X) | Ultrapure Water | [4] |
| Working Concentration (In Vitro) | 20 µM | Cell Culture Medium or Normal Saline | [4] |
| Molecular Weight | 333.42 g/mol | N/A | [4][11] |
| Emission Maximum (λmax) | ~603 nm | With Firefly Luciferase | [4][5] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution for In Vivo Studies
-
Prepare the Buffer: Use DPBS (without magnesium and calcium) or normal saline. Ensure all aqueous solutions are prepared with ultrapure water.[4]
-
Weigh this compound: Weigh out 3.3 mg of this compound powder.
-
Dissolve: Add the 3.3 mg of this compound to 1 mL of DPBS or normal saline.
-
Mix: Gently mix by inversion or vortexing until the powder is completely dissolved.[4]
-
Filter-Sterilize: Pass the solution through a 0.2 µm syringe filter for sterilization.[4]
-
Storage: Use immediately or aliquot and store at -20°C for long-term use, protected from light.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Prepare 4 mM Stock Solution: Prepare a fresh 200X stock solution by dissolving 1.3 mg of this compound in 1 mL of ultrapure water. Mix gently until fully dissolved.[4]
-
Prepare Working Solution: On the day of the experiment, dilute the 4 mM stock solution 1:200 in pre-warmed cell culture medium or normal saline to a final concentration of 20 µM.[4] For example, add 25 µL of the 4 mM stock to 5 mL of medium.
-
Use in Assay: Aspirate the old media from your cultured cells and add the appropriate volume of the this compound working solution before measuring the bioluminescence.[4]
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: How firefly luciferase assays monitor signaling pathway activity.
References
- 1. Application of a this compound Aminoluciferin for Deep Tissue Bioluminescence Imaging in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. targetingsystems.net [targetingsystems.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. neb.com [neb.com]
- 11. medkoo.com [medkoo.com]
best practices for storing CybLuc substrate
Welcome to the technical support center for CybLuc substrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the best practices for storing and handling this compound substrate, along with troubleshooting common issues to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound substrate upon receipt?
For long-term storage, the lyophilized this compound substrate should be stored at -20°C in a desiccated environment and protected from light. Under these conditions, the substrate is stable for up to two years.
Q2: What is the recommended procedure for reconstituting the lyophilized this compound substrate?
To reconstitute this compound, it is crucial to follow a precise protocol to ensure optimal performance. A general guideline involves using a specific solvent mixture, often including ethanol, and gentle mixing to dissolve the lyophilized powder. It is critical to protect the substrate from light during and after reconstitution. Always refer to the manufacturer's specific instructions for the exact reconstitution protocol for your product.
Q3: How should I store the reconstituted this compound substrate?
Reconstituted this compound substrate should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[1] When stored properly, the reconstituted substrate is stable for up to two months, though some activity loss (around 10%) may be observed.
Q4: Can I store the reconstituted this compound substrate at -20°C?
While long-term storage of reconstituted this compound at -20°C is not recommended, some similar substrates like CycLuc1 can be stored at -20°C for up to one month, with the caveat of protection from light. However, for optimal stability and to minimize degradation, -80°C is the preferred storage temperature for reconstituted this compound.
Q5: How many freeze-thaw cycles can the reconstituted this compound substrate tolerate?
It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the substrate and a decrease in its activity. Aliquoting the reconstituted substrate into volumes appropriate for single experiments is the best practice to maintain its integrity.
Troubleshooting Guide
This guide addresses common problems that may arise during the storage and use of this compound substrate.
| Problem | Possible Causes | Solutions & Recommendations |
| Weak or No Bioluminescent Signal | 1. Substrate Degradation: Improper storage (e.g., exposure to light, elevated temperatures, multiple freeze-thaw cycles) can lead to substrate degradation. 2. Incorrect Reconstitution: Inaccurate solvent volume or improper mixing can result in a lower effective substrate concentration. 3. Low Substrate Concentration: The final concentration of the substrate in the assay is too low. | 1. Verify Storage Conditions: Ensure that both lyophilized and reconstituted substrates are stored at the recommended temperatures and protected from light. Use fresh aliquots for each experiment. 2. Review Reconstitution Protocol: Double-check the manufacturer's instructions for the correct reconstitution procedure. Ensure the lyophilized powder is fully dissolved. 3. Optimize Substrate Concentration: Perform a concentration-response experiment to determine the optimal working concentration for your specific assay. |
| High Background Signal | 1. Substrate Autoluminescence: In some instances, high concentrations of the substrate might lead to a background signal. 2. Contamination: The substrate solution may be contaminated. | 1. Titrate Substrate Concentration: Determine the lowest effective concentration of this compound that provides a robust signal without significantly increasing the background. 2. Use Fresh, Sterile Reagents: Prepare the reconstituted substrate using sterile, high-purity solvents. Filter-sterilize the reconstituted solution if necessary. |
| High Variability Between Replicates | 1. Inconsistent Substrate Activity: This can be due to partial degradation of the substrate in some aliquots. 2. Pipetting Errors: Inaccurate pipetting of the substrate solution. | 1. Use a Freshly Thawed Aliquot: For each experiment, use a new, single-use aliquot of the reconstituted substrate. 2. Ensure Proper Mixing: Gently mix the reconstituted substrate solution before use to ensure a homogenous concentration. Use calibrated pipettes for accurate dispensing. |
| Visible Changes in Substrate Appearance | 1. Color Change: A noticeable change in the color of the lyophilized powder or reconstituted solution can indicate degradation. For some luciferins, oxidation can lead to a greenish tint.[2] 2. Precipitation: The appearance of precipitate in the reconstituted solution may indicate solubility issues or degradation. | 1. Discard Discolored Substrate: Do not use any substrate that shows a significant color change from its original appearance. 2. Ensure Complete Dissolution: During reconstitution, ensure the substrate is fully dissolved. If precipitation occurs after storage, the substrate may be compromised. It is best to use a fresh vial. |
Data Summary
The stability of this compound and similar luciferin substrates is highly dependent on storage conditions. The following table summarizes the recommended storage and expected stability.
| Substrate Form | Storage Temperature | Duration of Stability | Key Considerations |
| Lyophilized this compound | -20°C | Up to 2 years | Must be stored in a desiccated environment and protected from light. |
| Reconstituted this compound | -80°C | Up to 2 months | Aliquot to avoid freeze-thaw cycles. Expect ~10% loss of activity over this period. Protect from light. |
| Reconstituted CycLuc1 (analogue) | -80°C | Up to 6 months | Protect from light. |
| Reconstituted CycLuc1 (analogue) | -20°C | Up to 1 month | Protect from light. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound Substrate
Note: This is a general protocol. Always refer to the manufacturer's specific instructions.
-
Pre-Reconstitution Preparation:
-
Allow the vial of lyophilized this compound substrate to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the reconstitution solvent as specified by the manufacturer (e.g., a mixture of absolute ethanol and a provided substrate solvent).
-
-
Reconstitution:
-
Gently add the recommended volume of the prepared solvent to the vial of lyophilized this compound.
-
Mix gently by inverting the vial or by slow pipetting. Do not vortex , as this can cause degradation.
-
Ensure the substrate is completely dissolved. The solution should be clear.
-
Protect the vial from light throughout the reconstitution process by wrapping it in aluminum foil or working in a dark environment.
-
-
Post-Reconstitution Handling:
-
Aliquot the reconstituted substrate into single-use, light-protected microcentrifuge tubes.
-
Immediately store the aliquots at -80°C.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound substrate.
Caption: Troubleshooting logic for a weak or absent this compound signal.
References
Technical Support Center: CybLuc™ and D-luciferin in Bioluminescence Imaging
Welcome to the technical support center for CybLuc™ and D-luciferin substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their bioluminescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of this compound™ over D-luciferin?
A1: this compound™ is a synthetic analog of D-luciferin designed for enhanced performance in in vivo bioluminescence imaging. Its primary advantages include a significantly brighter signal output and a longer signal decay rate, allowing for a wider imaging window and improved detection of target cells, especially in deep tissues.[1]
Q2: How much brighter is the signal from this compound™ compared to D-luciferin?
A2: In animal studies, this compound™ can produce a bioluminescent signal that is approximately 20-fold higher than that of D-luciferin when administered at the same concentration.[1] This increased signal intensity allows for the use of much lower substrate doses to achieve a robust signal.
Q3: What is the difference in signal duration between this compound™ and D-luciferin?
A3: this compound™ exhibits a more sustained signal compared to D-luciferin. While the signal from D-luciferin typically peaks around 10-15 minutes post-injection and then rapidly declines, this compound™ provides a stable signal for at least one hour and can be detectable for as long as 12 hours in vivo.[1] A related compound, CycLuc1, has demonstrated a half-life 2-3 times longer than that of D-luciferin.
Quantitative Data: Signal Decay Comparison
The following table summarizes the key differences in signal kinetics between a close analog of this compound™, CycLuc1, and the traditional D-luciferin substrate.
| Parameter | CycLuc1 | D-luciferin | Reference |
| Apparent Bioluminescent Half-life | ~60 minutes | ~25 minutes | [2] |
| Peak Signal Time (Intraperitoneal Injection) | ~25 minutes | ~10-15 minutes | [3] |
| Signal Duration | Detectable for hours | Rapid decay after peak | [1] |
Experimental Protocols
Protocol for Determining In Vivo Bioluminescence Signal Half-Life
This protocol outlines the procedure for measuring and comparing the signal decay kinetics of this compound™ and D-luciferin in a murine model.
Materials:
-
Luciferase-expressing cells
-
Animal model (e.g., nude mice)
-
This compound™ substrate solution
-
D-luciferin substrate solution (e.g., 15 mg/mL in sterile DPBS)[4]
-
In vivo imaging system (e.g., IVIS™)
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane and place it in the imaging chamber of the in vivo imaging system.
-
Substrate Administration: Administer a single intraperitoneal (i.p.) injection of either this compound™ or D-luciferin at the desired concentration.[3]
-
Image Acquisition:
-
Begin acquiring bioluminescent images immediately after substrate injection.
-
Set the imaging system to acquire a sequence of images at regular intervals (e.g., every 2-5 minutes) for a total duration that captures the full signal decay profile (e.g., 90 minutes for D-luciferin, and several hours for this compound™).
-
Use a consistent exposure time and binning for all images.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the area of expected bioluminescence.
-
Quantify the total photon flux (photons/second) within the ROI for each time point.
-
Plot the photon flux as a function of time post-injection.
-
From the resulting kinetic curve, determine the time to peak signal and the half-life of the bioluminescent signal (the time it takes for the signal to decay to 50% of its peak value).[3]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Substrate Degradation: D-luciferin solutions are less stable and can lose activity over time. | Prepare fresh D-luciferin solutions before each experiment. This compound™ offers greater stability. |
| Suboptimal Imaging Time: For D-luciferin, the imaging window is narrow due to its rapid decay. | For D-luciferin, ensure imaging is performed at the peak signal time (typically 10-15 minutes post-i.p. injection). For this compound™, the longer signal duration provides a more flexible imaging window. | |
| Low Substrate Bioavailability: Poor circulation or uptake of the substrate by the target cells. | Consider the route of administration. Intravenous (i.v.) injection can provide a more rapid and uniform distribution compared to intraperitoneal (i.p.) injection. | |
| High Signal Variability Between Animals | Inconsistent Substrate Administration: Variations in injection volume or location can affect substrate distribution and signal kinetics. | Ensure precise and consistent injection technique for all animals. |
| Imaging at Different Points on the Kinetic Curve: Imaging before or after the peak signal plateau can lead to high variability. | Conduct a preliminary kinetic study to determine the optimal imaging window for your specific model and substrate.[3][4] | |
| Signal Persists for an Unexpectedly Long Time | Using this compound™ without Adjusting Protocol: The prolonged signal from this compound™ may not be necessary for all experimental endpoints. | If a shorter imaging window is desired, the experimental timeline can be adjusted accordingly when using this compound™. |
| Difficulty in Detecting Deep Tissue Signals | Signal Attenuation: Light emitted from deeper tissues is more likely to be scattered and absorbed. | This compound™ is often preferred for deep tissue imaging due to its brighter signal, which can better overcome tissue attenuation.[1] |
Visualizing Experimental Concepts
Caption: Comparative signal kinetics of this compound™ and D-luciferin.
Caption: Troubleshooting workflow for bioluminescence imaging assays.
References
Technical Support Center: Enhancing CybLuc Light Output for Deep Imaging
Welcome to the technical support center for CybLuc, a high-efficiency aminoluciferin derivative designed for enhanced deep-tissue bioluminescence imaging (BLI). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments and achieve maximal light output.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it superior for deep tissue imaging?
A1: this compound (N-cyclobutylaminoluciferin) is a synthetic analog of D-luciferin designed to enhance bioluminescence imaging, particularly in deep tissues.[1][2][3][4] Its superiority stems from several key characteristics:
-
Red-Shifted Emission: this compound exhibits a red-shifted light emission peak at approximately 603 nm, compared to D-luciferin's 560 nm.[1] Light at longer wavelengths (>600 nm) is less absorbed and scattered by biological tissues, allowing for deeper signal penetration.[1][5]
-
Increased Light Output: In animal studies, this compound can produce a bioluminescent signal that is up to 20 times higher than that of D-luciferin or aminoluciferin (aLuc) at the same concentration.[1][2][4]
-
Longer Signal Duration: The bioluminescent signal from this compound is more sustained in vivo, with detectable emission for as long as 13 hours, which is advantageous for long-term observation studies.[1][2][4]
-
Improved Bioavailability: Due to its increased lipophilicity, this compound demonstrates better cell permeability and can more efficiently cross the blood-brain barrier, making it particularly effective for imaging in the brain.[1][6]
-
Lower Required Dosage: this compound is effective at significantly lower concentrations than D-luciferin. A dose of 10 µM this compound can generate a much stronger signal than the standard dose of D-luciferin.[1][2][4]
Q2: What is the mechanism of action for this compound?
A2: this compound acts as a substrate for firefly luciferase (Fluc).[1][2][3] Similar to D-luciferin, in the presence of ATP, Mg2+, and oxygen, firefly luciferase catalyzes the oxidation of this compound. This reaction results in the emission of light.[1] Structural studies have shown that oxidized this compound fits into the same pocket of the luciferase enzyme as oxyluciferin, the product of the D-luciferin reaction.[1][2][3][4]
Q3: Can I use this compound with any luciferase?
A3: this compound is designed to be a substrate for the native firefly luciferase (Fluc) from Photinus pyralis and its derivatives.[1][2][3] Its performance with other types of luciferases, such as those from marine organisms (e.g., Renilla, Gaussia), has not been established and is not recommended without specific validation.
Q4: How does the light output of this compound compare to other common luciferins?
A4: The light output and emission wavelength of this compound are significantly different from other commonly used luciferins. The following table summarizes these differences.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound for in vivo and in vitro bioluminescence imaging.
Problem 1: Low or No Bioluminescent Signal
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Substrate Concentration | Ensure you are using the recommended concentration of this compound. For in vivo imaging, a 10 µM solution (0.1 mL) has been shown to be effective.[1][2][4] For in vitro assays, titrate the this compound concentration (e.g., 0.01–1 µM) to find the optimal level for your specific cell type and luciferase expression level.[1] |
| Poor Luciferase Expression | Confirm the expression of firefly luciferase in your cells or animal model using an independent method such as qPCR, Western blot, or by testing with a standard D-luciferin concentration.[7] |
| Incorrect Timing of Imaging | While the signal from this compound is longer-lasting than D-luciferin, there is still an optimal window for imaging. For in vivo experiments, begin imaging shortly after substrate administration and continue for an extended period to capture the peak signal. The signal from this compound can plateau for over 30 minutes.[6] |
| Issues with Substrate Preparation/Storage | Prepare this compound solutions fresh. If you must store them, do so in small aliquots at -20°C or below and protect from light to prevent degradation. |
| Inefficient Substrate Delivery (In Vivo) | For intraperitoneal (i.p.) injections, ensure proper injection technique. For deep tissue imaging, allow sufficient time for the substrate to circulate and reach the target tissue. |
| Camera Settings Not Optimized | Use an open emission filter for bioluminescence imaging.[7] Optimize camera settings such as exposure time, binning, and f-stop to detect weak signals.[7][8] |
Problem 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | Use a negative control (e.g., an animal that has not been administered luciferase-expressing cells) to determine the level of background autofluorescence.[7] Some animal diets can cause high autofluorescence; consider switching to a specialized low-fluorescence chow. |
| Contamination | Ensure that the imaging chamber and all equipment are clean and free of any residual luminescent material.[7] |
| Substrate Auto-oxidation | While less of an issue with aminoluciferins compared to coelenterazine, high concentrations of substrate in media could lead to some background.[9] Use the lowest effective concentration of this compound. |
Problem 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique to ensure consistent volumes of cells and substrate are added to each well or injected into each animal.[10] |
| Uneven Substrate Distribution | After adding the substrate in vitro, gently mix the plate to ensure even distribution without introducing bubbles.[10] For in vivo studies, standardize the injection site and volume. |
| Variability in Cell Number/Health | Ensure that you are seeding the same number of viable cells for each replicate.[10] Perform a cell viability assay if you suspect issues with cell health. |
| Biological Variability | When possible, use a dual-luciferase reporter system with a constitutively expressed second luciferase (e.g., Renilla) as an internal control to normalize for transfection efficiency and cell number.[10] |
Data Summary Tables
Table 1: Comparison of Luciferin Emission Spectra
| Luciferin | Peak Emission Wavelength (nm) |
| D-luciferin (dLuc) | 560 |
| Aminoluciferin (aLuc) | 591 |
| This compound | 603 |
| cypLuc | 603 |
| cyhLuc | 607 |
| Data sourced from[1] |
Table 2: In Vivo Performance Comparison of this compound and D-luciferin
| Parameter | This compound | D-luciferin (dLuc) |
| Relative Bioluminescence Signal | ~20-fold higher than dLuc at the same concentration | Baseline |
| Effective In Vivo Concentration | 10 µM (in 0.1 mL) | 100 mM (in 0.1 mL for an average mouse) |
| Standard In Vivo Dose | Not established, but lower doses are more effective | 150 mg/kg |
| Signal Duration | Detectable for up to 13 hours | Signal begins to drop after 5-15 minutes |
| Data compiled from[1][6] |
Experimental Protocols
Protocol 1: In Vitro Bioluminescence Measurement
-
Cell Culture: Plate cells expressing firefly luciferase in an opaque, white-walled 96-well plate to maximize light reflection.[10]
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM ZnCl2, 1 mM ATP, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 4 mM in ultrapure water).[11]
-
Prepare a working solution of this compound by diluting the stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 20 µM).[11]
-
-
Assay Procedure:
Protocol 2: In Vivo Bioluminescence Imaging in a Mouse Model
-
Animal Preparation: Anesthetize the mouse bearing luciferase-expressing cells or tumors using a suitable anesthetic (e.g., isoflurane).
-
Substrate Preparation:
-
Substrate Administration:
-
Imaging:
-
Place the anesthetized animal in a light-tight imaging chamber.
-
Acquire bioluminescent images using a cooled CCD camera system.
-
Begin image acquisition approximately 5-10 minutes post-injection and continue to acquire images at various time points to determine the peak signal.[3]
-
Use an open emission filter and optimize acquisition parameters (exposure time, binning) for the best signal-to-noise ratio.
-
Visualizations
References
- 1. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bright cyan-excitable orange fluorescent protein facilitates dual-emission microscopy and enhances bioluminescence imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
Validation & Comparative
CybLuc vs. D-Luciferin: A Comparative Guide to Bioluminescent Signal Intensity
For researchers, scientists, and drug development professionals seeking enhanced sensitivity and prolonged signal duration in bioluminescence imaging (BLI), N-cyclobutylaminoluciferin (CybLuc) presents a compelling alternative to the traditional D-luciferin substrate. This guide provides an objective comparison of their performance, supported by experimental data, to inform substrate selection for your research needs.
In the realm of in vivo and in vitro imaging, the choice of luciferase substrate is paramount to achieving high-quality, quantifiable data. While D-luciferin has long been the standard for firefly luciferase-based assays, novel synthetic luciferins like this compound offer significant advantages in signal intensity and duration, particularly for deep-tissue applications.
Unveiling a Brighter Alternative: this compound
This compound, a derivative of aminoluciferin, has been engineered to produce a more intense and sustained bioluminescent signal compared to D-luciferin when used with firefly luciferase. This enhanced performance is attributed to its chemical structure, which allows for more efficient interaction with the luciferase enzyme and improved bioavailability in vivo.
Signal Intensity: A Head-to-Head Comparison
Experimental data consistently demonstrates the superior signal output of this compound over D-luciferin across various applications.
| Parameter | This compound | D-Luciferin | Fold Increase with this compound | Reference |
| In Vivo Signal Intensity (Animal Studies) | 20-fold higher bioluminescent light at the same concentration | Standard signal | ~20x | [1][2][3] |
| In Vivo Signal Intensity (Brain Imaging) | 7-fold brighter bioluminescence in the mouse brain | Standard signal | ~7x | [4][5] |
| In Vitro Signal Intensity | 18-fold higher than dLuc | Standard signal | ~18x | [1] |
| Signal Duration In Vivo | Plateaued for more than 30 minutes | Began to drop after only 5 minutes | Extended observation time | [4][5] |
| Effective Concentration In Vivo | 10 µM (0.1 mL) | Standard dose (e.g., 150 mg/kg) | Lower dosage required | [1][2][3] |
The Underlying Mechanism: Bioluminescent Pathways
The bioluminescent reaction for both this compound and D-luciferin is catalyzed by firefly luciferase in the presence of ATP, magnesium ions, and oxygen. The substrate is oxidized, leading to the emission of light. The enhanced efficiency of this compound is believed to stem from its improved binding affinity to the luciferase active site.
Caption: Simplified reaction pathways for D-luciferin and this compound.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for both in vitro and in vivo bioluminescent assays are provided below.
In Vitro Bioluminescence Assay
This protocol is designed for measuring bioluminescence in a plate reader format.
Caption: Workflow for in vitro bioluminescence measurement.
Materials:
-
Luciferase-expressing cells
-
96-well white, opaque plates
-
This compound or D-luciferin substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing 10 mM MgCl2 and 2 mM ATP)[1]
-
Luminometer or plate reader with luminescence detection capabilities
Procedure:
-
Cell Preparation: Seed luciferase-expressing cells in a 96-well plate and culture until the desired confluency.
-
Substrate Preparation:
-
This compound: Prepare a stock solution (e.g., 4 mM in ultrapure water) and dilute to the desired working concentration in assay buffer.[6]
-
D-Luciferin: Prepare a stock solution (e.g., 30 mg/mL in sterile water) and dilute to the desired working concentration (e.g., 150 µg/mL) in pre-warmed tissue culture medium.[7][8]
-
-
Measurement:
In Vivo Bioluminescence Imaging
This protocol outlines the procedure for imaging bioluminescence in animal models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. interchim.fr [interchim.fr]
- 7. ohsu.edu [ohsu.edu]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
A Comparative Analysis of CybLuc and AkaLumine for In Vivo Bioluminescence Imaging
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of in vivo imaging, the choice of bioluminescent substrate is paramount to achieving high sensitivity, deep tissue penetration, and prolonged signal stability. This guide provides a detailed comparative analysis of two prominent luciferin analogs, CybLuc and AkaLumine, to aid researchers in selecting the optimal substrate for their experimental needs. This comparison is based on published experimental data, focusing on key performance metrics, and includes detailed experimental methodologies and visual representations of the underlying principles.
Executive Summary
Both this compound and AkaLumine offer significant advantages over the traditional D-luciferin substrate, primarily through red-shifted light emission, which enhances tissue penetration. AkaLumine, particularly when paired with its engineered luciferase Akaluc, provides exceptionally bright, near-infrared signals ideal for deep-tissue and single-cell imaging. This compound, a derivative of aminoluciferin, also boasts a red-shifted emission and demonstrates superior signal duration in vivo, making it well-suited for longitudinal studies requiring extended observation periods.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance characteristics of this compound and AkaLumine, with D-luciferin included as a baseline for comparison.
| Feature | D-luciferin (D-luci) | This compound | AkaLumine-HCl |
| Peak Emission Wavelength (λmax) | ~560 nm[1] | ~603 nm[1][2] | ~677 nm[3][4] |
| Relative Brightness (in vivo) | Baseline | Up to 20-fold higher than D-luciferin at equivalent low doses[1][5] | 100 to 1,000-fold brighter than D-luciferin/Fluc system when paired with Akaluc luciferase[3][6] |
| Signal Duration (in vivo) | Signal drops after ~5 minutes[5][6] | Stable signal for over 30 minutes, detectable for up to 13 hours[1][5][6] | Relatively longer circulation half-time in serum compared to D-luciferin[4] |
| Blood-Brain Barrier Permeability | Limited[7] | Enhanced, allowing for sensitive brain imaging[1][2][8] | Brain penetrant, enabling high-fidelity imaging of neural activity[3][6] |
| Recommended Luciferase | Native Firefly Luciferase (Fluc) | Native Firefly Luciferase (Fluc)[1][5] | Akaluc (engineered FLuc mutant) for optimal performance[3][6] |
| Solubility | Standard | Good | High solubility in water (<40 mM)[4] |
In-Depth Analysis
Light Emission and Tissue Penetration
The primary advantage of both this compound and AkaLumine lies in their red-shifted emission spectra. Biological tissues, particularly hemoglobin and melanin, absorb and scatter light at shorter wavelengths (like D-luciferin's ~560 nm peak), limiting imaging depth.[4] this compound's emission peak at approximately 603 nm and AkaLumine's near-infrared peak at around 677 nm fall within the "optical window" where tissue absorbance is minimized, allowing for significantly improved detection of signals from deep within the subject.[1][3][4] Experimental data shows that AkaLumine-HCl bioluminescence has a 5- to 8.3-fold higher penetration through tissue sections compared to D-luciferin.[4]
Signal Brightness and Sensitivity
When used with native firefly luciferase, this compound can produce a bioluminescent signal that is approximately 20-fold higher than D-luciferin at the same low concentration.[1][5] This increased sensitivity is attributed to its efficient cell penetration.[1]
AkaLumine's brightness is most pronounced when used in the AkaBLI system, which pairs AkaLumine with the engineered luciferase, Akaluc.[3][6] This combination can generate a signal that is 100 to 1,000 times brighter than the conventional D-luciferin/Fluc system in vivo, enabling unprecedented sensitivity, including the detection of single cells in deep tissues.[3][6]
Signal Kinetics and Duration
A key differentiator between the two substrates is their signal kinetics in a living animal. The signal from D-luciferin typically peaks and then begins to decline within 5 minutes.[5][6] In contrast, this compound provides a much more stable and prolonged signal, maintaining its plateau for over 30 minutes and remaining detectable for as long as 13 hours.[1][5][6] This makes this compound an excellent choice for studies requiring longer observation windows or dynamic tracking of biological processes. AkaLumine also exhibits a relatively long circulation half-life in the serum, contributing to a stable signal for imaging.[4]
Experimental Methodologies
Below are representative protocols for in vivo bioluminescence imaging using this compound and AkaLumine, based on published studies.
In Vivo Bioluminescence Imaging with this compound
-
Animal Model: Prepare mice with subcutaneously implanted tumors expressing firefly luciferase (e.g., ES-2-Fluc cells).[1]
-
Substrate Preparation: Prepare a stock solution of this compound in sterile, ultrapure water. For injection, dilute the stock solution to the desired concentration (e.g., 10 µM) in a total volume of 0.1 mL.[1]
-
Substrate Administration: Inject the prepared this compound solution intraperitoneally into the tumor-bearing mice.[1]
-
Imaging: Image the mice using a cooled CCD camera system (e.g., IVIS Spectrum). Acquire images at various time points post-injection to capture the peak signal and monitor its duration. For brain imaging, a similar protocol can be followed, with imaging focused on the cranial region.[1]
In Vivo Bioluminescence Imaging with AkaLumine (AkaBLI System)
-
Animal Model: Utilize mice with cells expressing the engineered Akaluc luciferase. For example, LLC/luc cells can be injected intravenously to model lung metastases.[4]
-
Substrate Preparation: Dissolve AkaLumine-HCl in sterile water to a desired concentration (e.g., 5 mM). Due to its high solubility, higher concentrations are achievable compared to some other analogs.[4]
-
Substrate Administration: Administer the AkaLumine-HCl solution to the mice via intraperitoneal or intravenous injection.[4]
-
Imaging: Perform imaging at specified time points post-injection using an in vivo imaging system equipped with appropriate filters for near-infrared light detection. For deep tissue imaging, such as lung metastases, this system provides a significant advantage.[4]
Visualizing the Bioluminescence Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the bioluminescent reaction pathway and a typical experimental workflow.
References
- 1. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validating Bioluminescence Data: A Comparative Guide to CybLuc and Other Luciferin Analogs
In the landscape of bioluminescence imaging, the pursuit of brighter, more stable, and deeper-penetrating signals is constant. For researchers engaged in drug development and other life sciences, the accuracy and validity of data from reporter gene assays are paramount. This guide provides an objective comparison of CybLuc, a novel aminoluciferin derivative, with other common firefly luciferase substrates. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for validation and normalization to ensure the integrity of your research findings.
Performance Comparison of Luciferin Analogs
The choice of substrate for firefly luciferase (FLuc) dramatically impacts the quality of bioluminescence data, especially in in-vivo applications. Key performance indicators include the wavelength of emitted light, signal intensity, and duration. This compound has emerged as a potent alternative to the traditional D-luciferin, offering significant advantages for deep-tissue imaging.
| Substrate | Peak Emission Wavelength (λmax) | Relative Brightness (In Vivo) | Key Characteristics |
| D-luciferin (dLuc) | ~560 nm | 1x (Baseline) | Standard substrate, yellow-green emission, significant signal attenuation in tissues.[1] |
| Aminoluciferin (aLuc) | ~590 nm | ~10-fold higher affinity for luciferase than dLuc.[1][2] | Red-shifted emission compared to D-luciferin, but with lower sustained light output.[1][2] |
| This compound | ~603 nm | Up to 20-fold > D-luciferin/aLuc at equivalent low doses.[1][2] | Red-shifted emission for improved tissue penetration, high signal intensity, longer signal duration, and enhanced blood-brain barrier permeability.[3] |
| CycLuc1 | ~599 nm | ~3-fold > D-luciferin in the brain.[4] | A cyclic alkylaminoluciferin with improved biodistribution and more persistent light emission than D-luciferin.[5] |
| AkaLumine | ~677 nm (with AkaLuc mutant luciferase) | High sensitivity for deep-tissue imaging. | Near-infrared emission, but may have background signal in the liver.[3] |
The Critical Role of Data Normalization
Variability in experimental conditions, such as transfection efficiency and cell viability, can significantly skew bioluminescence data.[6][7] Normalization is a crucial step to correct for these variations, ensuring that the observed changes in reporter activity are due to the specific biological stimuli being investigated.[6][7] The most widely accepted method for normalization is the dual-luciferase reporter assay.[7][8]
Dual-Luciferase Reporter System
This system involves the co-transfection of two plasmids: an "experimental" reporter (e.g., firefly luciferase) linked to a promoter of interest, and a "control" reporter (e.g., Renilla luciferase) driven by a constitutive promoter.[8] The activity of the experimental reporter is then divided by the activity of the control reporter to yield a normalized value.[6]
Experimental Protocols
Comparative In Vivo Bioluminescence Imaging of Luciferin Analogs
This protocol outlines a method for comparing the performance of this compound, D-luciferin, and other analogs in a mouse model.
Materials:
-
Mice with luciferase-expressing cells (e.g., tumor xenografts).
-
D-luciferin, this compound, and other luciferin analogs to be tested.
-
Sterile DPBS (without Ca++/Mg++).
-
Isoflurane for anesthesia.
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Substrate Preparation: Prepare stock solutions of each luciferin analog (e.g., 15 mg/mL for D-luciferin) in sterile DPBS.[9] this compound can be used at significantly lower concentrations (e.g., 10 µM) for a robust signal.[1][2]
-
Animal Preparation: Anesthetize mice using isoflurane.[10]
-
Substrate Administration: Inject the prepared luciferin solution intraperitoneally (i.p.). A typical dose for D-luciferin is 150 mg/kg body weight.[9] For comparative studies, administer equimolar doses of the different analogs where possible, or use concentrations known to elicit optimal signals.
-
Imaging: Place the mouse in the imaging chamber. To determine peak signal time, perform a kinetic study by acquiring images at multiple time points (e.g., 1, 3, 5, 10, 15, and 20 minutes post-injection).[9] For this compound, the signal has been observed to plateau for over 30 minutes.[3]
-
Data Analysis: Using the imaging system's software, draw a region of interest (ROI) over the area of luciferase expression and quantify the signal intensity as total photon flux or radiance (photons/s/cm²/sr).[8][10] Compare the peak signal intensity and signal duration for each luciferin analog.
Dual-Luciferase® Reporter Assay for Data Normalization
This protocol provides a standard method for normalizing in vitro bioluminescence data.
Materials:
-
Transfected cells in a multi-well plate.
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega), which includes Passive Lysis Buffer, Luciferase Assay Reagent II (for firefly luciferase), and Stop & Glo® Reagent (for Renilla luciferase).
-
Luminometer with reagent injectors.
Procedure:
-
Cell Lysis: Remove growth medium from cells and wash with PBS. Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.[11]
-
Lysate Transfer: Transfer 20 µL of cell lysate into a white-walled 96-well plate.[11]
-
Firefly Luciferase Measurement: Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.[11] Measure the firefly luminescence immediately in a luminometer.
-
Renilla Luciferase Measurement: Add 100 µL of Stop & Glo® Reagent to each well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.[12] Measure the Renilla luminescence.
-
Data Normalization: Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample. This normalized value can then be used for comparisons across different experimental conditions.[11]
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the firefly luciferase reaction pathway and the process of data normalization.
Caption: The enzymatic reaction of firefly luciferase, ATP, and oxygen with D-luciferin.
Caption: Workflow for normalizing bioluminescence data using a dual-luciferase assay.
References
- 1. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health Sciences Research Commons - GW Research Days 2016 - 2020: A Synthetic Luciferin Improves In Vivo Bioluminescence Imaging of Gene Expression in Cardiovascular Brain Regions of Mice [hsrc.himmelfarb.gwu.edu]
- 5. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing a Bioluminescent Reporter Assay: Normalization [promega.kr]
- 7. news-medical.net [news-medical.net]
- 8. Bioluminescence Imaging for Assessment and Normalization in Transfected Cell Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcf.technion.ac.il [bcf.technion.ac.il]
- 10. Bioluminescence Imaging [protocols.io]
- 11. Luciferase reporter assay [bio-protocol.org]
- 12. Dual-Luciferase® Reporter Assay System Protocol [promega.kr]
A Comparative Guide to CybLuc Signal Quantification in Photon Flux
For researchers, scientists, and drug development professionals utilizing bioluminescence imaging (BLI), the choice of luciferase substrate is critical for achieving high sensitivity and accurate quantification. This guide provides an objective comparison of CybLuc, a novel aminoluciferin derivative, with other common luciferins, supported by experimental data. We will delve into its performance, experimental protocols, and the underlying signaling pathway.
Performance Comparison: this compound vs. Alternatives
This compound has emerged as a superior substrate for firefly luciferase (Fluc) in many applications, primarily due to its enhanced photon flux, red-shifted light emission, and prolonged bioavailability in vivo.[1][2][3][4] These characteristics address key limitations of traditional substrates like D-luciferin (dLuc) and aminoluciferin (aLuc), especially for deep tissue imaging.
The increased lipophilicity of this compound facilitates better passage across cell membranes and the blood-brain barrier, leading to significantly higher bioluminescent signals from target cells and tissues.[1][3][5] In animal studies, this compound has demonstrated the ability to generate a 20-fold greater bioluminescent signal than dLuc or aLuc at the same concentration.[1][2][3][4] Furthermore, its longer circulatory half-life allows for an extended window for observation.[1][3]
| Substrate | Peak Emission Wavelength (nm) | Relative Photon Flux (in vivo) | Key Advantages | Primary Limitations |
| D-luciferin (dLuc) | ~560 | 1x (Baseline) | Well-established, widely available. | Lower signal intensity, especially in deep tissues; shorter signal duration.[1][3] |
| Aminoluciferin (aLuc) | ~591 | Comparable to dLuc | Red-shifted emission compared to dLuc. | Similar limitations to dLuc in terms of signal intensity and duration.[1][3] |
| This compound | ~603 | Up to 20-40x higher than dLuc[1][2][3][4][6] | Significantly higher photon flux, red-shifted emission for better tissue penetration, longer signal duration, effective at lower concentrations.[1][2][3][4][5][7] | Newer substrate, may have different optimal conditions compared to dLuc. |
| CycLuc1 | Not specified | >10x higher than dLuc | Improved signal intensity and bioavailability compared to dLuc.[6][8] | Less data available compared to this compound and dLuc. |
Experimental Protocols
Accurate quantification of bioluminescent signals is paramount. While relative light units (RLU) are commonly used, they can vary between instruments.[9][10] For robust and reproducible data, it is recommended to quantify the signal as total photon flux (photons per second).[11][12]
In Vitro Bioluminescence Measurement
-
Reagent Preparation : Prepare a stock solution of this compound (e.g., 4 mM) in ultrapure water.[5] Prepare a working solution by diluting the stock to the desired concentration (e.g., 20 µM) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1 mM ZnCl₂, and 2 mM ATP).[3][5]
-
Enzyme Reaction : In a luminometer-compatible plate, combine the luciferase enzyme solution with the this compound working solution.[3]
-
Signal Detection : Measure the bioluminescent signal immediately using a luminometer with an acquisition time of 0.5 to 20 seconds.[3][5]
Cell-Based Bioluminescence Imaging
-
Cell Culture : Plate luciferase-expressing cells in a black, clear-bottom 96-well plate and culture until they reach approximately 95% confluency.[3]
-
Substrate Addition : Remove the culture medium and add the this compound working solution (e.g., 50 µL of 20 µM solution per well).[3][5]
-
Image Acquisition : Immediately measure the photon emission using a cooled CCD camera-based imaging system with an acquisition time of 1 second.[3]
In Vivo Bioluminescence Imaging
-
Animal Preparation : Anesthetize the animal model (e.g., mouse) bearing luciferase-expressing cells.[13]
-
Substrate Administration : Prepare a sterile this compound solution (e.g., 10 mM in DPBS or normal saline).[5] Inject the solution intraperitoneally (i.p.) at a volume of 10 µL per gram of body weight.[5] A standard dose for dLuc is 150 mg/kg, while this compound can be effective at much lower concentrations.[3]
-
Imaging : Place the animal in an in vivo imaging system (e.g., IVIS) and acquire images.[13] It is crucial to perform a kinetic scan to determine the peak of light emission, which is typically around 10-25 minutes post-injection but can vary.[3][14]
-
Signal Quantification : Draw regions of interest (ROIs) around the tumor or target area and quantify the signal as total photon flux (photons/second).[13]
Signaling Pathway and Experimental Workflow
The bioluminescent reaction catalyzed by firefly luciferase involves the oxidation of a luciferin substrate in the presence of ATP and magnesium ions, resulting in the emission of light. This compound acts as an effective substrate for this reaction, producing a red-shifted and more intense light output compared to dLuc.
Caption: The enzymatic reaction of this compound with Firefly Luciferase.
The experimental workflow for quantifying this compound signal in vivo involves several key steps, from animal preparation to data analysis.
Caption: A typical workflow for in vivo bioluminescence imaging using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Imaging: Basics and Practical Limitations | Radiology Key [radiologykey.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. oncology.labcorp.com [oncology.labcorp.com]
- 14. m.youtube.com [m.youtube.com]
Shining a Light on Cellular Assays: A Comparative Guide to the Linear Range of CybLuc and Other Luciferase Reporters
For researchers, scientists, and drug development professionals navigating the landscape of bioluminescent reporter assays, selecting the optimal system is paramount for generating accurate and reproducible data. A critical performance metric is the linear range of the reporter signal in relation to cell number, which dictates the breadth of experimental conditions that can be reliably quantified. This guide provides an objective comparison of the linear range of the novel luciferase substrate CybLuc with other widely used luciferase reporter systems, supported by experimental data and detailed protocols.
This guide will delve into the performance of this compound, a synthetic aminoluciferin derivative, and compare it against established players in the field: Firefly luciferase (with its standard substrate D-luciferin), Renilla luciferase, Gaussia luciferase, and NanoLuc® luciferase. Understanding the linear dynamic range of each system is crucial for applications ranging from cytotoxicity assays and gene expression studies to high-throughput screening in drug discovery.
Performance Comparison: Linear Range of Luciferase Reporters
The linear range of a luciferase assay is the concentration range over which the luminescent signal is directly proportional to the number of cells or the amount of luciferase enzyme. A wider linear range allows for the accurate quantification of both low and high levels of biological activity without the need for sample dilution, thereby streamlining workflows and reducing potential sources of error.
| Luciferase Reporter System | Substrate | Reported Linear Range (Orders of Magnitude) | Key Characteristics |
| This compound | N-cyclobutylaminoluciferin | Not explicitly defined in orders of magnitude, but data shows linearity from 1,250 to 40,000 cells. | High signal intensity, red-shifted emission for improved in vivo imaging. |
| Firefly Luciferase | D-luciferin | Up to 8 | Well-established system, ATP-dependent, good sensitivity.[1] |
| Renilla Luciferase | Coelenterazine | Up to 7 | ATP-independent, often used as a co-reporter for normalization.[2] |
| Gaussia Luciferase | Coelenterazine | Up to 8 | Secreted from cells, high signal intensity, flash-type kinetics.[3] |
| NanoLuc® Luciferase | Furimazine | Over 6 (1,000,000-fold) | Extremely bright, small size (19kDa), stable signal.[4] |
Note: The linear range can be influenced by factors such as cell type, vector construct, substrate concentration, and the specific assay reagent and luminometer used. The data presented here is based on published studies and manufacturer's technical notes.
Experimental Determination of Linear Range: A Standardized Protocol
To ensure a fair and accurate comparison of different luciferase systems, a standardized experimental protocol for determining the linear range with cell number is essential. Below is a detailed methodology that can be adapted for each specific luciferase reporter.
I. Cell Line and Culture
-
Cell Line Selection: Choose a mammalian cell line that is easy to transfect and maintain, such as HEK293T or HeLa cells.
-
Stable Cell Line Generation: For the most consistent results, generate stable cell lines expressing the luciferase reporter gene of interest. This can be achieved through lentiviral transduction or by using a plasmid with a selection marker.
-
Cell Culture: Maintain the stable cell line in the appropriate growth medium supplemented with antibiotics for selection. Ensure cells are in the logarithmic growth phase before the experiment.
II. Cell Number Titration
-
Cell Harvesting: Harvest the cells using standard trypsinization methods and perform a cell count using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium, starting from a high cell density (e.g., 1 x 10^6 cells/mL) and performing 2-fold or 10-fold serial dilutions down to a low density (e.g., 100 cells/mL).
-
Plate Seeding: Seed a known volume of each cell dilution into the wells of a 96-well white, opaque-bottom plate. Include wells with medium only as a background control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell attachment (typically 4-6 hours).
III. Luciferase Assay
-
Reagent Preparation: Prepare the appropriate luciferase assay reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add the luciferase assay reagent to each well. The volume added should be equal to the volume of culture medium in the well.
-
Incubation (if required): Some assay reagents require a short incubation period (e.g., 10 minutes) at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer. The integration time should be optimized for each luciferase system to ensure the signal is within the linear range of the detector.
IV. Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "medium only" wells from the signals of all other wells.
-
Data Plotting: Plot the background-subtracted luminescence signal (on a logarithmic scale) against the corresponding cell number (on a logarithmic scale).
-
Linear Range Determination: Determine the linear range by identifying the portion of the curve that forms a straight line. The range is typically defined by the lowest and highest cell numbers that fall within this linear portion. The linearity is often confirmed by a high coefficient of determination (R² > 0.99) in a linear regression analysis.
Visualizing the Workflow
To better illustrate the experimental process for determining the linear range of a luciferase signal, the following diagram outlines the key steps.
Signaling Pathway of Firefly Luciferase
The bioluminescent reaction catalyzed by firefly luciferase is a well-understood pathway that is dependent on the presence of ATP, making it a useful indicator of cell viability. The simplified signaling pathway is depicted below.
Conclusion
The choice of a luciferase reporter system should be guided by the specific requirements of the experiment. While this compound offers the advantage of a red-shifted and bright signal, particularly beneficial for in vivo imaging, its linear range with cell number needs to be thoroughly characterized and compared against other systems under standardized conditions. Established reporters like Firefly, Renilla, Gaussia, and NanoLuc luciferases provide well-documented and broad linear dynamic ranges, making them reliable choices for a wide array of in vitro applications. By following a standardized protocol to determine the linear range, researchers can make informed decisions to ensure the accuracy and reliability of their bioluminescence-based cellular assays.
References
A Head-to-Head Comparison: CybLuc versus Aminoluciferin for In Vivo Bioluminescence Imaging
For researchers, scientists, and drug development professionals seeking enhanced sensitivity and prolonged signal duration in in vivo bioluminescence imaging (BLI), the choice of luciferin substrate is critical. This guide provides an objective comparison of two prominent aminoluciferin analogs, CybLuc and aminoluciferin (aLuc), supported by experimental data, detailed protocols, and visual diagrams to inform your experimental design.
In the realm of preclinical research, bioluminescence imaging stands as a powerful, non-invasive tool for visualizing and quantifying biological processes within living organisms. The firefly luciferase (Fluc) reporter system, in combination with a luciferin substrate, is a cornerstone of this technology. While D-luciferin (dLuc) has been the traditional substrate, analogs like aminoluciferin (aLuc) and the more recent N-cyclobutylaminoluciferin (this compound) have emerged, offering significant advantages, particularly for deep tissue imaging.
Performance Comparison: this compound Outshines in Light Output and Longevity
Experimental data consistently demonstrates the superior performance of this compound compared to both aLuc and the standard dLuc in vivo. This compound is a derivative of aLuc, featuring a lipophilic N-cycloalkylated substitution that enhances its properties for in vivo applications.[1]
Key performance advantages of this compound include significantly higher light output at substantially lower concentrations and a longer-lasting bioluminescent signal. In animal studies, this compound at a concentration of 10 μM has been shown to produce a bioluminescent signal 20-fold greater than that of dLuc or aLuc at the same concentration.[2][3] This enhanced brightness is particularly beneficial for detecting signals from deep tissues, such as the brain, where light attenuation is a major challenge.[3][4]
Furthermore, this compound exhibits a prolonged circulatory life compared to both dLuc and aLuc, enabling longer observation times.[2][5] While the signal from dLuc begins to decline after approximately 5 minutes post-injection, the this compound signal can remain at a plateau for over 30 minutes, with detectable bioluminescence for as long as 13 hours.[3][6] This extended signal duration is invaluable for longitudinal studies and applications requiring prolonged imaging windows.
The emission spectrum of this compound is also red-shifted compared to dLuc and aLuc, which is a significant advantage for in vivo imaging. Light with longer wavelengths penetrates tissues more effectively, leading to improved sensitivity for deep-seated sources.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative comparisons between this compound and aminoluciferin based on available experimental data.
| Parameter | This compound | Aminoluciferin (aLuc) | D-luciferin (dLuc) - Reference | Citation |
| Relative Light Output (in vivo) | ~20-fold higher than aLuc and dLuc at the same low concentration (10 μM) | Similar to dLuc at the same concentration | Standard reference | [2][3][7] |
| Effective Concentration | High signal at low micromolar concentrations (e.g., 10 μM) | Requires higher concentrations for comparable signal to this compound | Standard dose is typically 150 mg/kg (equates to a high concentration) | [2][3] |
| Peak Emission Wavelength | ~603 nm | ~591 nm | ~560 nm | [2][3] |
| Signal Duration (in vivo) | Detectable for up to 13 hours, with a signal plateau for >30 minutes | Shorter circulatory life than this compound | Signal declines after ~5-15 minutes | [3][6] |
| Deep Tissue Imaging (Brain) | Superior sensitivity and higher signal in the brain | Lower signal penetration compared to this compound | Limited brain uptake and signal detection | [3][6] |
Experimental Protocols
Below are detailed methodologies for in vivo bioluminescence imaging in mice using this compound and aminoluciferin. These protocols are based on established methods and should be adapted to specific experimental needs.
General Animal Handling and Preparation
-
Animal Model: Use mice (e.g., BALB/c nude mice) bearing luciferase-expressing cells (e.g., tumor xenografts).
-
Anesthesia: Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance) to minimize movement during imaging.
-
Positioning: Place the anesthetized mouse in the light-sealed imaging chamber of an in vivo imaging system (e.g., IVIS).
Substrate Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺ and Mg²⁺. The concentration will depend on the desired final dose. For example, to achieve a 10 µM final concentration in a 100 µL injection volume, prepare a corresponding stock. Protect the solution from light.
-
Aminoluciferin (aLuc) Stock Solution: Prepare a stock solution of aLuc in sterile DPBS without Ca²⁺ and Mg²⁺. Similar to this compound, the concentration should be calculated based on the desired final dose. Protect the solution from light.
In Vivo Bioluminescence Imaging Protocol
-
Background Image: Acquire a background image of the anesthetized mouse before substrate injection to account for any autoluminescence.
-
Substrate Administration:
-
For this compound: Administer the prepared this compound solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical injection volume for a mouse is 100 µL. Due to its high efficiency, a low concentration (e.g., 10 µM) is often sufficient.[2][3]
-
For Aminoluciferin (aLuc): Administer the prepared aLuc solution via i.p. or i.v. injection. A similar injection volume of 100 µL is standard. Higher concentrations may be required to achieve a signal comparable to that of this compound.
-
-
Image Acquisition:
-
Immediately after substrate injection, begin acquiring a series of images using the in vivo imaging system.
-
Set the exposure time based on the expected signal intensity (e.g., 1 second to 1 minute). For the brighter this compound, shorter exposure times may be adequate.
-
Acquire images at multiple time points (e.g., every 1-5 minutes for the first 30-60 minutes) to determine the peak signal time and monitor the signal kinetics.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the bioluminescent signal from a defined region of interest (ROI).
-
Express the signal as photons per second per centimeter squared per steradian (p/s/cm²/sr).
-
Compare the signal intensity and duration between the this compound and aLuc groups.
-
Signaling Pathway and Experimental Workflow
To visualize the underlying biochemical reaction and the experimental process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Luciferase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical research and drug development, reporter gene assays are a cornerstone for elucidating cellular signaling pathways, quantifying gene expression, and screening for novel therapeutics. Among the most sensitive and widely used reporter systems are those based on luciferases, enzymes that produce light through the oxidation of a specific substrate. A critical consideration when employing these powerful tools, particularly in multiplexed assays, is the potential for cross-reactivity between different luciferase-luciferin systems. This guide provides an objective comparison of the cross-reactivity of commonly used luciferases, supported by experimental principles and detailed methodologies.
The Principle of Orthogonality in Luciferase Assays
The ability to simultaneously measure the activity of two or more luciferases in a single sample hinges on the principle of orthogonality. An orthogonal system is one in which the components of one system do not interact with or interfere with the components of another. In the context of luciferase assays, this means that each luciferase will only catalyze the luminescent reaction of its specific substrate, known as a luciferin. This high degree of substrate specificity is what prevents cross-reactivity and allows for the accurate and independent measurement of each reporter's activity.
Note on "CybLuc" from Cystoseira brasiliensis
Initial searches for a luciferase termed "this compound" from the brown algae Cystoseira brasiliensis did not yield information on a characterized or commercially available enzyme for reporter assays. It is important to distinguish this from "this compound" (N-cyclobutylaminoluciferin), which is a synthetic substrate for Firefly luciferase designed to enhance imaging properties. This guide will therefore focus on well-established and commonly utilized luciferases in biomedical research.
Comparison of Commonly Used Luciferase Systems
The most frequently employed luciferases in research originate from diverse organisms and, as a result, have evolved to utilize distinct substrates. This inherent specificity is the foundation for their use in dual-reporter and multiplexed assays.
| Luciferase | Abbreviation | Origin | Native Substrate | ATP Requirement |
| Firefly Luciferase | FLuc | Photinus pyralis (Firefly) | D-Luciferin | Yes |
| Renilla Luciferase | RLuc | Renilla reniformis (Sea Pansy) | Coelenterazine | No |
| Cypridina Luciferase | CLuc | Vargula hilgendorfii (Sea Firefly) | Vargulin (Cypridina Luciferin) | No |
| NanoLuc® Luciferase | NLuc | Engineered from Oplophorus gracilirostris (Deep-sea Shrimp) | Furimazine (synthetic) | No |
Substrate Specificity and Cross-Reactivity Data
The cornerstone of preventing cross-reactivity is the high specificity of each luciferase for its cognate substrate. Experimental data confirms that the signal generated from a luciferase with a non-cognate substrate is negligible, demonstrating the orthogonality of these systems. For instance, there is no significant bioluminescence when cells expressing Renilla luciferase are exposed to D-luciferin, or when cells expressing Firefly luciferase are exposed to coelenterazine.[1] Similarly, Cypridina luciferase does not show cross-reactivity with coelenterazine or Firefly D-luciferin.[2]
While exact quantitative values for cross-reactivity can vary slightly based on assay conditions, the general principle of high fidelity holds true across standard experimental setups. The following table summarizes the expected reactivity based on established substrate specificities.
| Luciferase | D-Luciferin (for FLuc) | Coelenterazine (for RLuc) | Vargulin (for CLuc) | Furimazine (for NLuc) |
| Firefly Luciferase (FLuc) | High Activity | No Significant Activity | No Significant Activity | No Significant Activity |
| Renilla Luciferase (RLuc) | No Significant Activity | High Activity | No Significant Activity | No Significant Activity |
| Cypridina Luciferase (CLuc) | No Significant Activity | No Significant Activity | High Activity | No Significant Activity |
| NanoLuc® Luciferase (NLuc) | No Significant Activity | No Significant Activity | No Significant Activity | High Activity |
Experimental Protocols
To empirically assess or utilize the lack of cross-reactivity, dual-luciferase assays are commonly performed. Below is a generalized protocol for a dual-luciferase assay measuring Firefly and Renilla luciferase activity.
Dual-Luciferase® Reporter Assay Protocol
This protocol is based on the principle of sequential measurement of Firefly and Renilla luciferase activities in a single sample.
Materials:
-
Cells co-transfected with Firefly and Renilla luciferase reporter vectors.
-
Passive Lysis Buffer.
-
Luciferase Assay Reagent II (containing D-luciferin).
-
Stop & Glo® Reagent (containing coelenterazine and a quenching agent for the Firefly luciferase reaction).
-
Luminometer with injectors.
Procedure:
-
Cell Lysis:
-
Wash cells with phosphate-buffered saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well.
-
Incubate at room temperature with gentle shaking for 15 minutes.
-
Collect the cell lysate.
-
-
Firefly Luciferase Activity Measurement:
-
Add 20 µL of cell lysate to a luminometer tube or well of a 96-well plate.
-
Inject 100 µL of Luciferase Assay Reagent II.
-
Immediately measure the luminescence for 10 seconds. This reading corresponds to the Firefly luciferase activity.
-
-
Renilla Luciferase Activity Measurement:
-
To the same tube or well, inject 100 µL of Stop & Glo® Reagent. This quenches the Firefly luciferase signal and initiates the Renilla luciferase reaction.
-
Immediately measure the luminescence for 10 seconds. This reading corresponds to the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample. This corrects for variations in transfection efficiency and cell number.
-
Visualizing Orthogonal Luciferase Systems and Workflows
Diagram of Orthogonal Luciferase-Luciferin Pairs
Caption: Orthogonal Luciferase-Luciferin Pairs.
Experimental Workflow for a Dual-Luciferase Assay
Caption: Dual-Luciferase Assay Workflow.
References
A Head-to-Head Comparison of CybLuc and CycLuc1 for Advanced Bioluminescence Imaging
For researchers, scientists, and drug development professionals seeking to push the boundaries of in vivo imaging, the choice of luciferase substrate is paramount. This guide provides a comprehensive, data-driven comparison of two prominent aminoluciferin analogs, CybLuc and CycLuc1, to inform substrate selection for sensitive and deep-tissue bioluminescence imaging (BLI).
This compound (N-cyclobutylaminoluciferin) and CycLuc1 (cyclic alkylaminoluciferin) have emerged as superior alternatives to the traditional D-luciferin, offering enhanced brightness, red-shifted emission for improved tissue penetration, and sustained signal kinetics. Their lipophilic nature facilitates crossing of the blood-brain barrier, opening new avenues for neurological and oncological research. This guide synthesizes available experimental data to provide a clear comparison of their performance characteristics.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound and CycLuc1 based on published experimental data.
Table 1: Physicochemical and In Vitro Properties
| Property | This compound | CycLuc1 | D-luciferin (for reference) |
| Peak Emission Wavelength | 603 nm[1][2] | 599 nm[1][3] | ~560 nm |
| Michaelis Constant (Km) with Firefly Luciferase | 0.16 µM[1] | 0.10 µM[1][4] | 6.76 µM[4] |
| Solubility | Soluble in DPBS (10mM) | Soluble in DMSO (100 mg/mL) | Water-soluble |
Table 2: In Vivo Performance Characteristics
| Performance Metric | This compound | CycLuc1 |
| Signal Enhancement (vs. D-luciferin) | ~18-fold higher in brain[1], ~20-fold higher in subcutaneous tumors[1] | ~3-4 fold greater in brain regions (SFO and PVN) at 10- to 20-fold lower concentrations[5], ~8-fold greater photon flux in early-stage intracranial xenografts[6][7] |
| Signal Stability (In Vivo) | Maintained plateau for >30 minutes[8] | Persisted for up to 1 hour[5] |
| Blood-Brain Barrier Permeability | Enhanced[8] | Enhanced[5] |
| Effective In Vivo Dose | As low as 10 µM (0.1 mL)[9] | 5 - 15 mg/kg[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for in vitro and in vivo comparative assays of this compound and CycLuc1.
In Vitro Luciferase Activity Assay
This protocol is designed to compare the light output and kinetics of this compound and CycLuc1 in a cell-free system.
Materials:
-
Recombinant firefly luciferase
-
This compound and CycLuc1 substrates
-
D-luciferin (for control)
-
Luciferase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 2 mM ATP)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare stock solutions of this compound, CycLuc1, and D-luciferin in an appropriate solvent (e.g., DMSO or DPBS) and determine their concentrations.
-
Prepare a working solution of recombinant firefly luciferase in luciferase assay buffer.
-
In a 96-well plate, add the luciferase solution to each well.
-
Prepare serial dilutions of this compound and CycLuc1 in luciferase assay buffer.
-
Initiate the reaction by injecting the substrate solutions into the wells containing the luciferase.
-
Immediately measure the bioluminescence signal using a luminometer with an integration time of 1-10 seconds.
-
To determine kinetic profiles, take repeated measurements over a period of time (e.g., every 2 minutes for 30 minutes).
-
Data Analysis: Plot relative light units (RLU) against substrate concentration to compare signal intensity. Plot RLU over time to compare signal kinetics and stability.
In Vivo Bioluminescence Imaging of Tumor Xenografts
This protocol outlines a procedure to compare the efficacy of this compound and CycLuc1 for in vivo imaging of luciferase-expressing tumors in a mouse model.
Materials:
-
Luciferase-expressing tumor cells (e.g., transduced with a lentiviral vector)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound and CycLuc1 sterile solutions for injection
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Implant luciferase-expressing tumor cells subcutaneously or orthotopically into mice. Allow tumors to establish and grow to a palpable size.
-
Divide mice into experimental groups for each substrate.
-
Prepare sterile, injectable solutions of this compound and CycLuc1 at desired concentrations.
-
Anesthetize the mice using isoflurane.
-
Administer the substrate via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Immediately place the anesthetized mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images at various time points post-injection (e.g., 5, 10, 20, 30, 60 minutes) to determine the peak signal and signal kinetics. Use a consistent exposure time and binning for all images.
-
Data Analysis: Define regions of interest (ROI) over the tumor area and quantify the photon flux (photons/second/cm²/steradian). Compare the peak signal intensity and the duration of the signal between the this compound and CycLuc1 groups.
Visualizing the Bioluminescence Reaction and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the firefly luciferase reaction and a typical in vivo imaging workflow.
Caption: The firefly luciferase enzymatic reaction.
Caption: A typical workflow for in vivo bioluminescence imaging.
Conclusion
Both this compound and CycLuc1 represent significant advancements in bioluminescence imaging, offering researchers enhanced sensitivity and the ability to probe biological processes in deep tissues and the brain. This compound exhibits a slightly more red-shifted emission, which could be advantageous for deeper tissue imaging. CycLuc1, on the other hand, has a reported lower Km value, suggesting a higher affinity for firefly luciferase which may contribute to its bright signal at low concentrations.
The choice between this compound and CycLuc1 will ultimately depend on the specific requirements of the experimental model, including the location of the target cells, the desired signal duration, and the sensitivity of the imaging instrumentation. The provided data and protocols serve as a guide to aid in making an informed decision for your research needs.
References
- 1. [PDF] How to Select Firefly Luciferin Analogues for In Vivo Imaging | Semantic Scholar [semanticscholar.org]
- 2. Robust light emission from cyclic alkylaminoluciferin substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating CybLuc's Superiority for Brain Tumor Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in preclinical brain tumor imaging, the choice of bioluminescent reporter system is critical for obtaining sensitive and accurate data. This guide provides an objective comparison of CybLuc's performance against other commonly used luciferin substrates, supported by experimental data, to facilitate informed decisions in your research.
This compound, a synthetic aminoluciferin derivative, has emerged as a promising substrate for bioluminescence imaging (BLI) in deep tissues, particularly for intracranial tumors. Its enhanced properties offer significant advantages over the traditional D-luciferin, the substrate for Firefly luciferase (Fluc), as well as other systems like Renilla luciferase (Rluc) and NanoLuc (Nluc). This guide details these advantages through a comprehensive review of published data, experimental protocols, and visual workflows.
Quantitative Performance Comparison
The following tables summarize the quantitative data from studies comparing this compound (also referred to as CycLuc1) with other luciferin substrates for brain tumor imaging.
Table 1: this compound (CycLuc1) vs. D-luciferin for Intracranial Glioblastoma Xenografts
| Parameter | This compound (CycLuc1) | D-luciferin | Fold Increase with this compound | Reference |
| Optimal Dose | 5-10 mg/kg | 150 mg/kg | N/A | [1][2] |
| Photon Flux (early stage xenografts) | 2.9 ± 0.6 x 10⁶ p/sec/cm² (at 25 mg/kg) | 3.3 ± 2.8 x 10⁵ p/sec/cm² (at 150 mg/kg) | ~8-fold | [1][2] |
| Variability in Signal | Less variability | Higher variability | N/A | [1][2] |
| Tumor to Plasma Ratio | 0.012 ± 0.020 | 0.012 ± 0.015 | No significant difference | [1][2] |
Table 2: Comparison of Different Bioluminescent Systems for Brain Imaging
| Reporter System | Substrate | Key Advantages for Brain Imaging | Key Disadvantages for Brain Imaging | Reference |
| Firefly Luciferase (Fluc) | This compound (CycLuc1) | High photon flux at low doses, less signal variability, improved brain penetration due to higher lipophilicity.[1][2][3] | Relatively new, may not be as widely validated as D-luciferin. | [1][2][3] |
| Firefly Luciferase (Fluc) | D-luciferin | Well-established and widely used. | Limited brain distribution, requires higher doses, higher signal variability.[1][2][4] | [1][2][4] |
| NanoLuc Luciferase (Nluc) | Furimazine | High signal intensity, allows for dual imaging with Fluc.[5][6] | Shorter emission wavelength may have reduced tissue penetration compared to red-shifted luciferases. | [5] |
| Renilla Luciferase (Rluc) | Coelenterazine | Can be used for dual-reporter assays with Fluc. | Lower light output and shorter wavelength emission compared to Fluc, leading to poorer tissue penetration.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in the comparison.
In Vivo Bioluminescence Imaging of Orthotopic Glioblastoma Xenografts
This protocol outlines the methodology used in studies comparing this compound (CycLuc1) and D-luciferin for imaging brain tumors.[1][2]
-
Cell Line Preparation: Glioblastoma cells (e.g., GBM6) are transduced with a lentiviral vector to express Firefly luciferase (e.g., LUC2) and a fluorescent reporter (e.g., tdTomato).
-
Animal Model: Athymic nude mice are used for the orthotopic implantation of the engineered glioblastoma cells into the brain.
-
Substrate Administration:
-
This compound (CycLuc1) is administered via intraperitoneal (IP) injection at a dose of 5-25 mg/kg.
-
D-luciferin is administered via IP injection at a dose of 150 mg/kg.
-
-
Imaging:
-
Mice are anesthetized using isoflurane.
-
Imaging is performed using an in vivo imaging system (IVIS) at various time points post-substrate injection (e.g., 10 minutes).
-
For crossover studies, the same animals are imaged with the different substrates with a washout period of 24-48 hours between imaging sessions.
-
-
Data Analysis: The total photon flux (photons/second/cm²/steradian) from the tumor region is quantified using the accompanying software.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the workflow for comparing different luciferin substrates for brain tumor imaging.
Signaling Pathway and Mechanism of Action
The bioluminescent reaction catalyzed by Firefly luciferase involves the oxidation of a luciferin substrate in the presence of ATP and oxygen. This compound, as a synthetic analog of D-luciferin, follows the same fundamental pathway.
References
- 1. mayo.edu [mayo.edu]
- 2. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Brain Tumors and Systemic Metastases Using NanoLuc and Fluc for Dual Reporter Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Quantitative Comparison of Luciferin Analogues for Advanced In Vivo Imaging
Bioluminescence imaging (BLI) is a powerful and widely adopted modality in preclinical research for non-invasively monitoring biological processes in living subjects.[1][2][3] The technology relies on the enzymatic reaction between a luciferase enzyme and its specific substrate, a luciferin, to produce light.[2][4] The most common system utilizes firefly luciferase (FLuc) and its substrate, D-luciferin (D-LH2). However, the yellow-green light (λmax ≈ 560 nm) produced by this reaction is significantly absorbed and scattered by biological tissues, limiting its sensitivity for deep-tissue imaging.[5] To overcome these limitations, a variety of synthetic luciferin analogues have been developed, offering improved characteristics such as red-shifted emission, enhanced brightness, and better pharmacokinetic properties.[5][6]
This guide provides a quantitative comparison of several key luciferin analogues, offering researchers the data and protocols needed to select the optimal substrate for their in vivo imaging applications.
The Firefly Luciferase Signaling Pathway
The light-emitting reaction catalyzed by firefly luciferase is a two-step process that requires the luciferin substrate, adenosine triphosphate (ATP), magnesium ions, and molecular oxygen.[4][7] First, the luciferin's carboxyl group is adenylated by ATP to form a luciferyl-AMP intermediate and pyrophosphate.[4][7][8] This activated intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring.[7][9] Decarboxylation of this intermediate produces an electronically excited oxyluciferin molecule, which, upon relaxing to its ground state, emits a photon of light.[7][9]
Quantitative Comparison of Luciferin Analogues
The selection of a luciferin analogue significantly impacts the sensitivity and accuracy of in vivo BLI. Analogues that produce near-infrared (NIR) light are particularly advantageous for deep-tissue imaging, as light in this spectral window (650-900 nm) experiences less absorption and scattering by biological components like hemoglobin and water.[5][6][10] The table below summarizes the key quantitative properties of several widely used luciferin analogues.
| Analogue | Paired Luciferase(s) | Peak Emission (nm) | Relative Brightness (in vivo) | Key Features |
| D-Luciferin (D-LH2) | Firefly Luc (FLuc), Luc2, CBG99, CBR2 | ~560 | Baseline | Standard substrate; poor deep-tissue penetration.[5][11] |
| AkaLumine-HCl (TokeOni) | Akaluc, FLuc, Luc2, CBR2 | ~675 | Up to 1000x > D-LH2/FLuc (with Akaluc).[12][13][14] | NIR emission, high BBB permeability, single-cell sensitivity in deep tissue.[12][15][16] Can cause hepatic background signals.[17] |
| seMpai | FLuc, Akaluc | ~670 | Lower than TokeOni.[6] | High water solubility, no hepatic background signals.[17] Reduced blood-brain barrier penetration compared to TokeOni.[17] |
| CycLuc1 | FLuc, Akaluc | ~600-620 | Brighter than D-LH2.[6][11] | Red-shifted emission, improved cell permeability.[6] |
| NH2-NpLH2 | CBR2 | ~740 | Brightest signal with CBR2.[11] | Near-infrared emission suitable for deep tissue imaging.[11] |
| Diphenylterazine (DTZ) | teLuc, Antares2 | ~502-584 | ~54x > D-LH2/FLuc (teLuc/DTZ).[18] | ATP-independent reaction, high quantum yield, excellent signal-to-background ratio.[18][19] |
| e-Coelenterazine | Renilla Luc (RLuc) | ~470 | N/A (different system) | Water-soluble formulation available for in vivo use. Blue emission limits deep tissue applications.[20] |
Experimental Protocols
General Protocol for In Vivo Bioluminescence Imaging in Mice
This protocol outlines a standard workflow for performing in vivo BLI using a luciferin analogue. Specific parameters such as substrate concentration and imaging time should be optimized for each new luciferase-luciferin pair and experimental model.[21][22]
1. Animal and Cell Preparation:
-
Cell Culture: Culture cells stably expressing the desired luciferase reporter gene (e.g., FLuc, Akaluc, teLuc).
-
Animal Model: Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance).[23]
-
Cell Implantation: Inject the luciferase-expressing cells into the desired location (e.g., subcutaneously, intraperitoneally, intravenously, or orthotopically).[22] Allow sufficient time for tumors to establish or cells to distribute as required by the experimental design.
2. Luciferin Analogue Preparation and Administration:
-
Dosage: The typical dose for D-luciferin is 150 mg/kg body weight.[21][22][23] Doses for analogues vary; for example, AkaLumine-HCl has been used at concentrations of 250 µM in vitro and administered intraperitoneally for in vivo studies.[15][25]
3. Bioluminescence Imaging:
-
Timing: After substrate administration, wait for it to distribute and reach peak signal. For i.p. injection of D-luciferin, this is typically 10-15 minutes.[21] A kinetic study (imaging at multiple time points post-injection) is crucial to determine the optimal imaging window for each analogue and model.[21]
-
Image Acquisition: Place the anesthetized mouse inside a light-tight imaging chamber of a sensitive CCD camera system (e.g., IVIS Spectrum).[1][26]
-
Parameters: Acquire images with an appropriate exposure time (ranging from seconds to several minutes) and binning.[26] Use filters if spectral separation of different luciferases is required.
4. Data Analysis:
-
Quantification: Use imaging software to draw regions of interest (ROIs) around the signal source.
-
Measurement: Quantify the light emission as total photon flux (photons/second) or radiance (photons/sec/cm²/sr).[25]
-
Post-Mortem Confirmation: At the end of the study, it is often beneficial to perform ex vivo imaging of dissected organs to confirm the location of the bioluminescent signal.[26]
Conclusion
The development of novel luciferin analogues has significantly expanded the capabilities of in vivo bioluminescence imaging. By offering properties such as near-infrared emission and improved biodistribution, analogues like AkaLumine and DTZ enable more sensitive detection of biological targets in deep tissues, which is often not possible with the conventional D-luciferin/FLuc system.[5][16] The choice of a specific luciferin-luciferase pair should be guided by the experimental goals, such as the location of the target cells, the required sensitivity, and whether ATP-dependency is a factor. For deep-tissue applications, including brain and lung imaging, NIR-emitting systems like AkaLumine/Akaluc are superior.[6][16] For applications requiring extremely high signal-to-background ratios and where ATP levels may be variable, ATP-independent systems like teLuc/DTZ are an excellent choice.[18][19] Careful optimization of substrate delivery and imaging kinetics is paramount to achieving robust and quantifiable results.[3][21]
References
- 1. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 2. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferin derivatives for enhanced in vitro and in vivo bioluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 8. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Evaluating Brightness and Spectral Properties of Click Beetle and Firefly Luciferases Using Luciferin Analogues: Identification of Preferred Pairings of Luciferase and Substrate for In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. campuscreate.flintbox.com [campuscreate.flintbox.com]
- 13. asianscientist.com [asianscientist.com]
- 14. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 15. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bcf.technion.ac.il [bcf.technion.ac.il]
- 22. Small Animal In Vivo Imaging - Experimental techniques for bioluminescence in vivo imaging-Clinx勤翔 [clinxsci.com]
- 23. Animal Techniques/In Vivo Imaging Protocols [protocol-online.org]
- 24. med.virginia.edu [med.virginia.edu]
- 25. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Safety Operating Guide
Proper Disposal of CybLuc: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of N-cyclobutylaminoluciferin (CybLuc)
This compound (N-cyclobutylaminoluciferin) is a synthetic aminoluciferin derivative utilized in deep bioluminescence imaging.[1][2][3] Proper handling and disposal are crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, drawing upon general best practices for chemical waste management and information on related compounds.
Key Compound Information
| Property | This compound | D-Luciferin |
| Chemical Name | (S)-2-(6-(Cyclobutylamino)benzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid[2] | (4S)-4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid |
| CAS Number | 1649470-26-7[2] | 2591-17-5 |
| Molecular Formula | C15H15N3O2S2[2] | C11H8N2O3S2 |
| Molecular Weight | 333.42 g/mol [2][4] | 280.32 g/mol |
| Known Hazards | Not specified. Treat as potentially hazardous. | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Slightly hazardous for water. |
| Storage | Store at ≤ -15°C, protect from light.[4] | Store according to product insert. |
Experimental Protocol: Standard Procedure for Preparing this compound Waste for Disposal
As no specific deactivation or neutralization protocols for this compound are documented, the primary method of disposal is to treat it as chemical waste. The following protocol outlines the steps for the collection and preparation of this compound waste for pickup by a certified hazardous waste disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with chemical contents.
-
Hazardous waste labels.
-
Secondary containment for the waste container.
Procedure:
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect solid this compound waste (e.g., unused reagent, contaminated labware) separately from liquid waste.
-
-
Container Selection and Labeling:
-
Use a clearly labeled, leak-proof waste container.
-
Before adding any waste, affix a hazardous waste label to the container.
-
Fill out the label completely, including the full chemical name ("N-cyclobutylaminoluciferin" or "this compound"), concentration (if in solution), and the date accumulation started.
-
-
Waste Accumulation:
-
For liquid waste, do not fill the container to more than 80% capacity to allow for expansion.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, placed in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being used, contact your institution's EHS office to schedule a pickup.
-
Follow your institution's specific procedures for requesting waste removal.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb liquid spills with an inert absorbent material.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all contaminated materials in a labeled hazardous waste container for disposal.
-
Decontaminate the spill area with an appropriate solvent.
-
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling CybLuc
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling, use, and disposal of CybLuc. By offering procedural, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, ensuring user confidence and operational excellence.
Chemical and Physical Properties
This compound is a red-shifted aminoluciferin derivative designed for enhanced in vivo bioluminescence imaging.[1] Its properties allow for deeper tissue penetration and a stronger signal compared to native D-Luciferin.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N₃O₂S₂ | [2] |
| Molecular Weight | 333.42 g/mol | [2] |
| Appearance | Solid | Inferred from handling instructions |
| Solubility | Soluble in DPBS | [2] |
| Storage | Store at -20°C, protected from light. | [3] |
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on the handling of similar aminoluciferin compounds and general laboratory best practices.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Use nitrile or latex gloves. Always inspect gloves for integrity before use and dispose of them properly after handling.
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a NIOSH-approved respirator may be necessary.
Handling and Storage
Storage:
-
Store this compound at -20°C in a tightly sealed container.[3]
-
Protect the compound from light to prevent degradation.[3]
Handling:
-
Handle this compound in a well-ventilated area.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Solutions should be prepared fresh for optimal performance.
Experimental Protocol: In Vivo Bioluminescence Imaging
This protocol outlines a general procedure for using this compound in a mouse xenograft tumor model.
Materials:
-
This compound powder
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Syringes and needles for injection
-
Animal model with luciferase-expressing cells
-
In vivo imaging system
Procedure:
-
Prepare this compound Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in sterile DPBS.
-
Gently mix until the powder is completely dissolved.
-
Filter-sterilize the solution through a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Anesthetize the mouse according to your institution's approved animal handling protocols.
-
-
Injection:
-
Administer the this compound solution via intraperitoneal (i.p.) injection. A typical dose is 150 mg/kg body weight.
-
-
Imaging:
-
Acquire bioluminescent images using an in vivo imaging system. The peak signal is typically observed around 10-20 minutes post-injection, but this should be optimized for your specific model.
-
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a powder spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, collect the contained spill material into a sealed container for hazardous waste disposal. Clean the spill area with soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name "this compound (N-Cyclobutylaminoluciferin)".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow Guides
The following diagrams illustrate the standard operational workflows for handling and disposing of this compound.
Caption: Standard operational workflow for handling this compound.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
